molecular formula C17H22N2O5 B15574424 (-)-Eseroline fumarate

(-)-Eseroline fumarate

Número de catálogo: B15574424
Peso molecular: 334.4 g/mol
Clave InChI: PBZRRADJWNBPNY-KZCZEQIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Eseroline fumarate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H22N2O5

Peso molecular

334.4 g/mol

Nombre IUPAC

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t12-,13+;/m1./s1

Clave InChI

PBZRRADJWNBPNY-KZCZEQIWSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This guide provides a comprehensive technical overview of its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

(-)-Eseroline is a pyrroloindole alkaloid that has garnered scientific interest due to its unique pharmacological profile, distinct from its parent compound, physostigmine. While physostigmine is primarily known for its potent and irreversible inhibition of acetylcholinesterase, (-)-eseroline demonstrates a more complex mechanism involving both the cholinergic and opioid systems.[1] Its actions as a reversible AChE inhibitor and a µ-opioid receptor agonist confer upon it a distinct set of physiological effects, including analgesia.[2] This technical guide aims to provide a detailed exposition of the core mechanisms of action of (-)-eseroline fumarate (B1241708) for researchers and professionals in the field of drug development.

Acetylcholinesterase Inhibition

(-)-Eseroline acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Quantitative Data for Acetylcholinesterase Inhibition

The inhibitory potency of (-)-eseroline against AChE has been quantified in various studies, with the inhibition constant (Ki) being a key parameter. The following table summarizes the reported Ki values for (-)-eseroline against AChE from different sources.

Enzyme SourceInhibition Constant (Ki) (µM)Reference
Electric Eel AChE0.15 ± 0.08[3]
Human Red Blood Cell AChE0.22 ± 0.10[3]
Rat Brain AChE0.61 ± 0.12[3]
Horse Serum Butyrylcholinesterase (BuChE)    208 ± 42[3]

Table 1: Inhibitory constants (Ki) of (-)-eseroline for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from various sources.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the colorimetric method developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from desired source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • (-)-Eseroline fumarate (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 25 µL DTNB + 25 µL ATCI.

    • Control (100% activity): 100 µL Phosphate Buffer + 25 µL DTNB + 25 µL AChE solution + 50 µL of buffer (instead of inhibitor).

    • Test Sample: 100 µL Phosphate Buffer + 25 µL DTNB + 25 µL AChE solution + 50 µL of this compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add 25 µL of ATCI solution to all wells except the blank to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis AChE AChE Solution Mix Mix Reagents in 96-well Plate AChE->Mix DTNB DTNB Solution DTNB->Mix ATCI ATCI Substrate Initiate Initiate Reaction (add ATCI) ATCI->Initiate Inhibitor (-)-Eseroline Dilutions Inhibitor->Mix Preincubation Pre-incubation Mix->Preincubation Preincubation->Initiate Read Kinetic Reading (412 nm) Initiate->Read Analysis Data Analysis (IC50/Ki Calculation) Read->Analysis

Workflow for the Acetylcholinesterase Inhibition Assay.

Opioid Receptor Agonism

(-)-Eseroline is an agonist at opioid receptors, with a notable activity at the µ-opioid receptor.[1] This interaction is responsible for its analgesic effects.[2] The enantiomers of eseroline (B613827) have been shown to bind to opioid receptors in rat brain membranes with equal affinity and both act as inhibitors of adenylyl cyclase in vitro.[4]

Opioid Receptor Binding
Downstream Signaling Pathway

As a µ-opioid receptor agonist, (-)-eseroline is expected to activate the canonical G-protein signaling cascade associated with this receptor. µ-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Signaling Cascade:

  • Agonist Binding: (-)-Eseroline binds to the µ-opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately resulting in the cellular response to the opioid agonist.

Opioid_Signaling cluster_membrane Cell Membrane Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Analgesia) PKA->Response Modulates

Proposed µ-Opioid Receptor Signaling Pathway of (-)-Eseroline.
Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist.

Principle: In the inactive state, G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the Gα subunit is a direct measure of G-protein activation.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • [³⁵S]GTPγS

  • GDP

  • Unlabeled GTPγS (for non-specific binding)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl, and EDTA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the µ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

  • Non-specific Binding: To a separate set of wells, add a high concentration of unlabeled GTPγS in addition to the other components.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the resulting dose-response curve.

GTPgS_Workflow cluster_prep Component Preparation cluster_assay Assay Incubation cluster_measurement Detection & Analysis Membranes Receptor Membranes Mix Mix Components in Assay Plate Membranes->Mix GDP GDP Solution GDP->Mix Inhibitor (-)-Eseroline Dilutions Inhibitor->Mix Radioligand [³⁵S]GTPγS Radioligand->Mix Incubate Incubate at 30°C Mix->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (EC50/Emax) Count->Analysis

General Workflow for a [³⁵S]GTPγS Binding Assay.

Muscarinic Receptor Activity

Studies on isolated guinea-pig ileum have indicated that (-)-eseroline also interacts with muscarinic acetylcholine receptors. At higher concentrations (> 5 µM), in the presence of the opioid antagonist naloxone, (-)-eseroline induces contractions that are antagonized by atropine, a classic muscarinic antagonist.[3] This suggests a direct or indirect agonistic effect at muscarinic receptors.

Muscarinic Receptor Binding

Quantitative binding data for (-)-eseroline at the five muscarinic receptor subtypes (M1-M5) are not currently well-documented in the scientific literature. Further research is needed to fully characterize its affinity and selectivity profile at these receptors.

Downstream Signaling Pathways

Muscarinic receptors are also GPCRs, but they couple to different G-proteins and initiate distinct signaling cascades depending on the subtype:

  • M1, M3, and M5 Receptors: Couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: Couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to the µ-opioid receptor pathway.

The contractile effect of (-)-eseroline on the guinea-pig ileum is likely mediated by the activation of M3 receptors on smooth muscle cells, which follow the Gq/11-PLC pathway leading to muscle contraction.

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Receptor Signaling cluster_M2M4 M2, M4 Receptor Signaling Eseroline1 (-)-Eseroline M135 M1/M3/M5 Receptor Eseroline1->M135 Gq11 Gq/11 Protein M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 Eseroline2 (-)-Eseroline M24 M2/M4 Receptor Eseroline2->M24 Gio Gi/o Protein M24->Gio AC2 Adenylyl Cyclase Gio->AC2 ATP2 ATP cAMP2 ↓ cAMP ATP2->cAMP2 Response2 Cellular Response cAMP2->Response2

Signaling Pathways of Muscarinic Acetylcholine Receptors.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound for muscarinic receptors.

Principle: This is a competitive binding assay where the test compound, (-)-eseroline, competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to the muscarinic receptors in a tissue or cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from specific cell lines for each subtype or from tissues like the cerebral cortex or heart)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Unlabeled antagonist (e.g., atropine, for non-specific binding)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the muscarinic receptors.

  • Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of the wells through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding at each concentration of this compound.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound presents a multifaceted mechanism of action characterized by its dual engagement of the cholinergic and opioid systems. It acts as a reversible, competitive inhibitor of acetylcholinesterase, with Ki values in the sub-micromolar range for various AChE sources. Concurrently, it functions as a µ-opioid receptor agonist, which is responsible for its analgesic properties, and is known to inhibit adenylyl cyclase. Furthermore, experimental evidence suggests an interaction with muscarinic receptors, likely contributing to some of its physiological effects. A comprehensive understanding of this dual mechanism is crucial for the exploration of its therapeutic potential and for the development of novel compounds with tailored pharmacological profiles. Further research to quantify its binding affinities at opioid and muscarinic receptor subtypes will provide a more complete picture of its mechanism of action.

References

(-)-Eseroline Fumarate: A Technical Examination of its Dual Cholinergic and Opioid Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(-)-Eseroline is a fascinating molecule that bridges two distinct pharmacological classes: cholinergic agents and opioids. As a metabolite of physostigmine (B191203), it inherits a structural relationship with established acetylcholinesterase (AChE) inhibitors. However, unlike its parent compound, (-)-eseroline also exhibits potent analgesic effects mediated by the µ-opioid receptor[1]. This dual activity makes it a subject of significant interest for understanding the complex interplay between these two critical neurotransmitter systems and for its potential, albeit limited by side effects, in therapeutic development. This guide provides a detailed technical overview of the cholinergic versus opioid effects of (-)-eseroline fumarate, focusing on quantitative data, experimental protocols, and the underlying signaling mechanisms.

Quantitative Data Presentation

A thorough comparison of the binding affinities and functional potencies of (-)-eseroline at both cholinergic and opioid receptor subtypes is crucial for a complete understanding of its pharmacological profile. However, comprehensive quantitative data, particularly for direct receptor interactions, is sparse in the available literature. The following tables summarize the currently accessible quantitative information.

Cholinergic Activity: Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The inhibitory potency of eseroline (B613827) against AChE from various sources has been quantified, as detailed in Table 1.

Enzyme Source Inhibition Constant (Ki) Reference
Electric Eel AChE0.15 ± 0.08 µM[1]
Human Red Blood Cell AChE0.22 ± 0.10 µM[1]
Rat Brain AChE0.61 ± 0.12 µM[1]
Horse Serum Butyrylcholinesterase (BuChE)208 ± 42 µM[1]

Note: The significantly higher Ki value for BuChE indicates that (-)-eseroline is a selective inhibitor of AChE over BuChE.

Opioid and Muscarinic Receptor Binding and Functional Activity
Receptor Subtype Binding Affinity (Ki) Functional Potency (EC50/IC50) Reference
Opioid Receptors
µ (mu)Data Not AvailableData Not Available
δ (delta)Data Not AvailableData Not Available
κ (kappa)Data Not AvailableData Not Available
Muscarinic Receptors
M1Data Not AvailableData Not Available
M2Data Not AvailableData Not Available
M3Data Not AvailableData Not Available
M4Data Not AvailableData Not Available
M5Data Not AvailableData Not Available

Signaling Pathways

The dual pharmacological actions of (-)-eseroline can be understood by examining the distinct signaling pathways associated with cholinergic and opioid receptors.

Cholinergic Signaling Pathways

The cholinergic effects of (-)-eseroline are primarily indirect, resulting from AChE inhibition. The accumulated acetylcholine then acts on muscarinic and nicotinic receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling Eseroline (-)-Eseroline AChE AChE Eseroline->AChE Inhibits ACh Acetylcholine AChE->ACh Increases (by preventing breakdown) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Activates Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Gq-protein coupled muscarinic receptor signaling pathway.
  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Cholinergic_Signaling Eseroline (-)-Eseroline AChE AChE Eseroline->AChE Inhibits ACh Acetylcholine AChE->ACh Increases (by preventing breakdown) M2_M4 M2, M4 Receptors ACh->M2_M4 Activates Gi_chol Gi/o M2_M4->Gi_chol Activates AC_chol Adenylyl Cyclase (AC) Gi_chol->AC_chol Inhibits cAMP_chol ↓ cAMP AC_chol->cAMP_chol

Gi/o-protein coupled muscarinic receptor signaling pathway.
Opioid Signaling Pathways

(-)-Eseroline's opioid effects are primarily mediated through the µ-opioid receptor, which is also a GPCR that couples to inhibitory Gi/o proteins.

  • G-protein Dependent Pathway: Upon activation by an agonist like (-)-eseroline, the µ-opioid receptor activates Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can modulate various effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.

Gi_Opioid_Signaling Eseroline (-)-Eseroline mu_Opioid µ-Opioid Receptor Eseroline->mu_Opioid Activates Gi_opioid Gi/o mu_Opioid->Gi_opioid Activates G_alpha Gαi/o Gi_opioid->G_alpha G_beta_gamma Gβγ Gi_opioid->G_beta_gamma AC_opioid Adenylyl Cyclase (AC) G_alpha->AC_opioid Inhibits GIRK ↑ K⁺ Conductance (GIRK) G_beta_gamma->GIRK VGCC ↓ Ca²⁺ Conductance (VGCC) G_beta_gamma->VGCC cAMP_opioid ↓ cAMP AC_opioid->cAMP_opioid Analgesia Analgesia GIRK->Analgesia VGCC->Analgesia

Gi/o-protein dependent µ-opioid receptor signaling.
  • β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCR kinases (GRKs) phosphorylate the intracellular domains of the µ-opioid receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G-proteins (desensitization) and can initiate G-protein-independent signaling cascades. The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

Beta_Arrestin_Signaling Eseroline (-)-Eseroline mu_Opioid_active Active µ-Opioid Receptor Eseroline->mu_Opioid_active Activates GRK GRK mu_Opioid_active->GRK Activates mu_Opioid_phos Phosphorylated µ-Opioid Receptor mu_Opioid_active->mu_Opioid_phos GRK->mu_Opioid_active Phosphorylates Beta_Arrestin β-Arrestin mu_Opioid_phos->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK

β-Arrestin pathway in µ-opioid receptor signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cholinergic and opioid effects of compounds like (-)-eseroline.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of (-)-eseroline for opioid and muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U-69,593 for κ-opioid, [³H]QNB or [³H]NMS for muscarinic receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a non-selective antagonist, e.g., naloxone (B1662785) for opioid receptors, atropine (B194438) for muscarinic receptors).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Workflow:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (fixed concentration) - (-)-Eseroline (varying concentrations) Prepare_Membranes->Incubate Controls Include Controls: - Total Binding (no eseroline) - Non-specific Binding (with excess unlabeled antagonist) Incubate->Controls Equilibrate Equilibrate at a Defined Temperature and Time Incubate->Equilibrate Filter Rapid Filtration to Separate Bound and Free Ligand Equilibrate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Neurotoxicity Pathway of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a neurotoxic agent.[1][2] This technical guide synthesizes the current understanding of the neurotoxic pathway of (-)-eseroline fumarate (B1241708), focusing on its molecular mechanisms, relevant quantitative data, and detailed experimental protocols. The core of eseroline-induced neurotoxicity lies in its ability to disrupt cellular energy homeostasis, leading to a significant depletion of adenosine (B11128) triphosphate (ATP) in neuronal cells.[1] This primary insult is hypothesized to trigger a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death. While the complete signaling pathway for eseroline (B613827) is not fully elucidated in the available literature, this guide presents a cohesive model based on existing data for eseroline and mechanistic insights from related neurotoxic compounds.

Core Mechanism: ATP Depletion

The principal mechanism of (-)-eseroline-induced neuronal cell death is the rapid and substantial loss of intracellular ATP.[1] This depletion of the cell's primary energy currency precedes the loss of membrane integrity, indicating that energy failure is a primary cause of toxicity rather than a consequence of cell lysis.[1] Eseroline has been shown to be more potent in its toxicity than its parent compound, physostigmine.[1]

Experimental Workflow for Assessing Eseroline-Induced Neurotoxicity

G cluster_culture Cell Culture Preparation cluster_treatment Treatment cluster_assays Cytotoxicity and Mechanistic Assays cell_lines Neuronal Cell Lines (e.g., N1E-115, NG 108-15) eseroline (-)-Eseroline Fumarate (Dose- and Time-Response) cell_lines->eseroline Expose cells ldh LDH Leakage Assay eseroline->ldh Assess membrane integrity atp ATP Depletion Assay eseroline->atp Measure cellular energy adenine Adenine Nucleotide Release Assay eseroline->adenine Quantify nucleotide release ros ROS Production Assay eseroline->ros Evaluate oxidative stress western Western Blot (Bax/Bcl-2) eseroline->western Analyze apoptotic proteins caspase Caspase Activation Assay eseroline->caspase Measure apoptotic activity

Caption: Experimental workflow for investigating (-)-eseroline neurotoxicity.

Quantitative Data on (-)-Eseroline Neurotoxicity

The following tables summarize the key quantitative findings from studies on (-)-eseroline's effects on neuronal cells.

Table 1: Cytotoxicity of (-)-Eseroline in Neuronal and Non-neuronal Cell Lines

Cell LineAssayConcentration for 50% Effect (EC50)TimeReference
NG-108-15 (Neuroblastoma-Glioma)Adenine Nucleotide Release40 - 75 µM24 hr[1]
NG-108-15 (Neuroblastoma-Glioma)LDH Leakage40 - 75 µM24 hr[1]
N1E-115 (Mouse Neuroblastoma)Adenine Nucleotide Release40 - 75 µM24 hr[1]
N1E-115 (Mouse Neuroblastoma)LDH Leakage40 - 75 µM24 hr[1]
C6 (Rat Glioma)Adenine Nucleotide Release80 - 120 µM24 hr[1]
C6 (Rat Glioma)LDH Leakage80 - 120 µM24 hr[1]
ARL-15 (Rat Liver)Adenine Nucleotide Release80 - 120 µM24 hr[1]
ARL-15 (Rat Liver)LDH Leakage80 - 120 µM24 hr[1]

Table 2: ATP Depletion Induced by (-)-Eseroline

Cell LineConcentrationTimeATP LossReference
N1E-115 (Mouse Neuroblastoma)0.3 mM (300 µM)1 hr> 50%[1]

Proposed Neurotoxic Signaling Pathway

Based on the central role of ATP depletion, a multi-stage neurotoxic pathway for (-)-eseroline is proposed. This pathway incorporates elements of mitochondrial dysfunction, oxidative stress, and apoptosis, which are common consequences of cellular energy failure induced by toxic compounds.[3][4][5][6]

G cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptotic Cascade eseroline This compound etc Inhibition of Mitochondrial Respiratory Chain (Hypothesized) eseroline->etc Direct or indirect effect atp_depletion ATP Depletion etc->atp_depletion ros Increased ROS Production (Oxidative Stress) etc->ros bax_bcl2 Increased Bax/Bcl-2 Ratio atp_depletion->bax_bcl2 Energy stress ros->bax_bcl2 Oxidative damage cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Neuronal Cell Death caspase3->cell_death

Caption: Proposed neurotoxicity pathway of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-eseroline neurotoxicity.

Lactate (B86563) Dehydrogenase (LDH) Leakage Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., N1E-115, NG 108-15) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls for the desired time (e.g., 24 hours). Include wells for a maximum LDH release control (lysed cells) and a no-cell background control.

    • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Lysis of Control Cells: Add 10 µL of 10X Lysis Buffer to the maximum release control wells 45 minutes before the next step.

    • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Stop Reaction: Add 50 µL of Stop Solution to each well.

    • Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Calculation: Calculate the percentage of LDH release relative to the maximum release control after subtracting background absorbance.

ATP Depletion Assay

This assay measures the intracellular ATP concentration as an indicator of cellular energy status.

  • Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

  • Protocol:

    • Cell Culture and Treatment: Plate and treat cells with this compound as described for the LDH assay.

    • Cell Lysis: After treatment, remove the culture medium and add 100 µL of a suitable lysis buffer to each well to release intracellular ATP.

    • Sample Preparation: Transfer the cell lysates to microcentrifuge tubes or a white-walled 96-well plate suitable for luminescence measurements.

    • Reagent Preparation: Prepare the luciferase reagent according to the manufacturer's instructions.

    • Measurement: Add 100 µL of the luciferase reagent to each well containing the cell lysate. Measure the luminescence immediately using a luminometer.

    • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

    • Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Reactive Oxygen Species (ROS) Production Assay

This assay detects the generation of intracellular ROS, a marker of oxidative stress.

  • Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Cell Culture and Treatment: Plate cells in a black-walled 96-well plate and treat with this compound.

    • Loading with DCFH-DA: Remove the treatment medium and wash the cells with a suitable buffer. Incubate the cells with 10 µM DCFH-DA for 30 minutes in the dark.

    • Wash: Remove the DCFH-DA solution and wash the cells to remove any excess probe.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.

Western Blot for Bax and Bcl-2 Expression

This technique is used to quantify the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis and Protein Quantification: After treatment with this compound, lyse the cells in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates.

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

    • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalized to the loading control.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: A specific peptide substrate for caspase-3 (DEVD) is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

  • Protocol:

    • Cell Lysis: After treatment, collect and lyse the cells in a chilled lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Reaction Setup: In a 96-well plate, add equal amounts of protein from each sample.

    • Substrate Addition: Add the DEVD-pNA or DEVD-AMC substrate to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an appropriate excitation/emission wavelength (for AMC).

    • Data Analysis: Determine the fold increase in caspase-3 activity in treated samples compared to controls.

Concluding Remarks

The neurotoxicity of this compound is primarily initiated by the depletion of cellular ATP. This event likely triggers a cascade involving mitochondrial dysfunction, oxidative stress, and the activation of the intrinsic apoptotic pathway. While the direct molecular targets of eseroline within the mitochondria remain to be identified, the downstream consequences converge on a well-established pathway of programmed cell death. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the precise mechanisms of eseroline's neurotoxicity, which is crucial for understanding the safety profile of its parent compound, physostigmine, and for the development of potential neuroprotective strategies. Further research is warranted to fully elucidate the signaling intermediates and to confirm the hypothesized pathway elements for (-)-eseroline.

References

The Discovery and History of (-)-Eseroline Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a significant metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has carved its own niche in pharmacological research due to its distinct opioid agonist properties. This technical guide provides an in-depth exploration of the discovery, history, and core scientific findings related to (-)-eseroline and its fumarate (B1241708) salt. The document details its synthesis, pharmacological profile, and the signaling pathways it modulates, offering a comprehensive resource for professionals in drug development and scientific research.

Discovery and Historical Context

The story of (-)-eseroline is intrinsically linked to that of its parent compound, physostigmine, an alkaloid derived from the Calabar bean (Physostigma venenosum)[1][2][3]. Physostigmine's potent acetylcholinesterase inhibitory activity propelled its use in medicine, but its metabolism led to the discovery of (-)-eseroline[1]. The first complete synthesis of physostigmine was a landmark achievement by Percy Lavon Julian and Josef Pikl in 1935, a process in which the synthesis of (-)-eseroline was a crucial step[1].

While initially considered a mere metabolite, subsequent research in the latter half of the 20th century revealed that (-)-eseroline possesses its own significant pharmacological activity, distinct from that of physostigmine[4]. Investigations into the pharmacological effects of physostigmine metabolites unveiled the opioid-like analgesic properties of (-)-eseroline, sparking interest in its potential as a therapeutic agent[4].

The development of the fumarate salt of (-)-eseroline was a logical progression in its pharmaceutical development. Fumarate salts are often utilized in the pharmaceutical industry to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients[5][6][7][8]. A patent filed describes a general process for the preparation of carbonate esters of eseroline (B613827) and their subsequent conversion to fumarate salts, indicating a method to improve the compound's pharmaceutical properties[9].

Synthesis and Preparation of (-)-Eseroline Fumarate

The synthesis of (-)-eseroline has been approached through various routes, including its derivation from physostigmine and through total synthesis.

Experimental Protocol: Preparation of (-)-Eseroline from Physostigmine

A common method for the preparation of (-)-eseroline involves the hydrolysis of the carbamate (B1207046) group of physostigmine. While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure can be described as follows:

  • Hydrolysis of Physostigmine: (-)-Physostigmine is subjected to hydrolysis under basic conditions. This is typically achieved by refluxing with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

  • Extraction: Following the completion of the reaction, the mixture is cooled and neutralized. The (-)-eseroline free base is then extracted from the aqueous solution using an organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude (-)-eseroline. Further purification can be achieved through crystallization or column chromatography.

Experimental Protocol: Formation of this compound Salt

The preparation of the fumarate salt enhances the compound's stability and handling properties. A general procedure for the formation of the fumarate salt is as follows[9]:

  • Dissolution: Purified (-)-eseroline free base is dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Addition of Fumaric Acid: A stoichiometric amount of fumaric acid, also dissolved in a suitable solvent, is added to the (-)-eseroline solution with stirring.

  • Crystallization: The mixture is stirred, and the this compound salt precipitates out of the solution. The crystallization process can be aided by cooling the mixture or by the addition of a less polar co-solvent.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Pharmacological Profile

(-)-Eseroline exhibits a dual pharmacological profile, acting as both a weak acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist.

Acetylcholinesterase Inhibition

Unlike its parent compound, physostigmine, (-)-eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).

Enzyme SourceInhibition Constant (Ki)Reference
Electric Eel AChE0.15 ± 0.08 µM[10]
Human RBC AChE0.22 ± 0.10 µM[10]
Rat Brain AChE0.61 ± 0.12 µM[10]
Horse Serum BuChE208 ± 42 µM[10]
µ-Opioid Receptor Agonism

The most significant pharmacological activity of (-)-eseroline is its agonism at the µ-opioid receptor, which is responsible for its analgesic effects. While specific Ki or IC50 values for µ-opioid receptor binding are not consistently reported in the readily available literature, its functional activity as an agonist has been well-established through various in vitro and in vivo studies.

AssayEffect
Neuronal Cell LDH LeakageInduces leakage in a dose- and time-dependent manner[11]
5-Hydroxytryptamine (5-HT) ReleaseInduces release from neuronal cells[11]
Electrically Evoked Twitches (Mouse Vas Deferens & Guinea-Pig Ileum)Inhibits twitches[11]

Signaling Pathways

As a µ-opioid receptor agonist, (-)-eseroline is expected to activate downstream signaling pathways typical for this class of G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, µ-opioid receptor activation can modulate ion channels and other downstream effectors. Another important aspect of GPCR signaling is the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.

Experimental Workflow for Assessing Signaling Bias

To fully characterize the signaling profile of this compound, a series of assays would be required to determine its bias towards either G-protein activation or β-arrestin recruitment.

experimental_workflow eseroline This compound mu_receptor µ-Opioid Receptor eseroline->mu_receptor Binds to g_protein_assay G-Protein Activation Assay (e.g., [35S]GTPγS binding) mu_receptor->g_protein_assay Activates beta_arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET or PathHunter) mu_receptor->beta_arrestin_assay Initiates g_protein_activation G-Protein Activation g_protein_assay->g_protein_activation beta_arrestin_recruitment β-Arrestin Recruitment beta_arrestin_assay->beta_arrestin_recruitment signaling_bias Determine Signaling Bias g_protein_activation->signaling_bias beta_arrestin_recruitment->signaling_bias

Workflow for Determining Signaling Bias of this compound.
Putative µ-Opioid Receptor Signaling Pathway of (-)-Eseroline

The following diagram illustrates the expected signaling cascade following the activation of the µ-opioid receptor by (-)-eseroline.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor eseroline->mu_receptor Agonist Binding g_protein Gi/o Protein mu_receptor->g_protein Activation beta_arrestin β-Arrestin mu_receptor->beta_arrestin Recruitment adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulation camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activation desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization

Expected µ-Opioid Receptor Signaling Pathway for (-)-Eseroline.

Conclusion

This compound represents a fascinating molecule that bridges the fields of natural product chemistry and opioid pharmacology. Its journey from a metabolite of a well-known acetylcholinesterase inhibitor to a subject of interest for its own analgesic properties highlights the importance of thorough pharmacological investigation of all metabolic products. The development of its fumarate salt underscores the practical considerations necessary for translating a pharmacologically active compound into a potential therapeutic agent. Further research to fully elucidate its µ-opioid receptor binding characteristics and downstream signaling profile will be crucial in determining its future potential in drug development.

References

(-)-Eseroline Fumarate: A Technical Overview of the Physostigmine Metabolite with Dual Cholinergic and Opioid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline is a primary metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203). Formed through the hydrolysis of its parent compound, eseroline (B613827) exhibits a unique and complex pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase (AChE), albeit weaker than physostigmine, and notably, as a potent agonist at opioid receptors, contributing to its significant antinociceptive properties.[1][2] However, its potential therapeutic applications are hindered by concerns regarding its neurotoxicity, which is believed to be mediated through cellular ATP depletion.[3][4] This technical guide provides a comprehensive review of the available scientific data on (-)-eseroline, focusing on its metabolism, pharmacological effects, and the methodologies used for its characterization.

Metabolism of Physostigmine to (-)-Eseroline

Physostigmine undergoes hydrolysis to form (-)-eseroline and methylcarbamic acid. This metabolic conversion is a critical aspect of physostigmine's pharmacokinetic profile and contributes to the overall pharmacological and toxicological effects observed after its administration.[5][6]

Physostigmine Physostigmine Eseroline (-)-Eseroline Physostigmine->Eseroline Hydrolysis Methylcarbamic_Acid Methylcarbamic Acid Physostigmine->Methylcarbamic_Acid Hydrolysis

Figure 1: Metabolic conversion of physostigmine.

Pharmacological Profile

(-)-Eseroline's distinct pharmacological actions stem from its interaction with two major neurotransmitter systems: the cholinergic and the opioid systems.

Cholinergic Activity: Acetylcholinesterase Inhibition

(-)-Eseroline acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132). This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[7] However, its inhibitory potency is less than that of its parent compound, physostigmine.

The inhibitory constants (Ki) of eseroline against acetylcholinesterase from various sources are summarized in the table below.

Enzyme SourceKi (µM)Reference
Electric Eel AChE0.15 ± 0.08[7]
Human RBC AChE0.22 ± 0.10[7]
Rat Brain AChE0.61 ± 0.12[7]
Horse Serum BuChE208 ± 42[7]

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by (-)-Eseroline

The interaction of eseroline with acetylcholinesterase can be visualized as a reversible binding to the active site of the enzyme, preventing the breakdown of acetylcholine.

cluster_cholinergic Cholinergic Synapse ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Eseroline (-)-Eseroline Eseroline->AChE Reversible Inhibition

Figure 2: Eseroline's inhibitory action at the cholinergic synapse.
Opioid Activity: Agonism and Antinociception

The opioid agonist activity of eseroline leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of opioid receptor activation.

cluster_opioid Opioid Receptor Signaling Eseroline (-)-Eseroline Opioid_Receptor Opioid Receptor (e.g., µ-opioid) Eseroline->Opioid_Receptor Agonist Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion ATP ATP ATP->Adenylate_Cyclase

Figure 3: General pathway of eseroline's opioid agonist action.

Neurotoxicity

A significant concern with (-)-eseroline is its demonstrated neurotoxicity. Studies have shown that eseroline can induce neuronal cell death.[3][4] This toxicity is associated with a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) and a reduction in cellular ATP levels in neuronal cell cultures.[3]

Cell LineEffectConcentration (µM)Time (hr)Reference
NG-108-1550% release of adenine (B156593) nucleotides40 - 7524[3]
N1E-11550% leakage of LDH40 - 7524[3]
C650% release of adenine nucleotides80 - 12024[3]
ARL-1550% leakage of LDH80 - 12024[3]
N1E-115>50% loss of ATP3001[3]

Table 2: Neurotoxic Effects of (-)-Eseroline on Various Cell Lines

The proposed mechanism of neurotoxicity involves the depletion of cellular ATP, leading to a cascade of events culminating in cell death.

cluster_neurotoxicity Proposed Neurotoxicity Pathway Eseroline (-)-Eseroline Mitochondria Mitochondria Eseroline->Mitochondria Unknown Mechanism ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Cell_Death Neuronal Cell Death Cellular_Dysfunction->Cell_Death

Figure 4: Hypothesized mechanism of eseroline-induced neurotoxicity.

Pharmacokinetics

Detailed pharmacokinetic parameters specifically for (-)-eseroline, such as its half-life, clearance, volume of distribution, and bioavailability, are not well-documented in publicly available literature. Most pharmacokinetic studies have focused on the parent drug, physostigmine.

Experimental Protocols

The pharmacological properties of (-)-eseroline have been investigated using a variety of in vitro and in vivo experimental models. While detailed, replicable protocols are not consistently provided in the literature, the following outlines the general methodologies employed.

In Vitro Isolated Tissue Preparations

  • Guinea Pig Ileum and Mouse Vas Deferens: These tissues are standard preparations for assessing opioid activity. The general procedure involves isolating the tissue and mounting it in an organ bath containing a physiological salt solution. The tissue is electrically stimulated to induce contractions. The addition of an opioid agonist like eseroline inhibits these contractions in a dose-dependent manner. This inhibitory effect can be antagonized by opioid antagonists.[2][3]

cluster_workflow Isolated Tissue Experiment Workflow start Isolate Tissue (e.g., Guinea Pig Ileum) mount Mount in Organ Bath start->mount stimulate Electrical Stimulation mount->stimulate contract Measure Contractions stimulate->contract add_eseroline Add (-)-Eseroline contract->add_eseroline inhibit Observe Inhibition of Contractions add_eseroline->inhibit end Determine Opioid Agonist Activity inhibit->end

Figure 5: General workflow for isolated tissue experiments.
In Vivo Antinociceptive Assays

Standard animal models of nociception, such as the hot plate test and the writhing test, have been used to evaluate the analgesic effects of (-)-eseroline in rodents.[1]

  • Hot Plate Test: This assay measures the latency of a thermal stimulus to elicit a nociceptive response (e.g., paw licking or jumping). An increase in this latency after drug administration indicates an antinociceptive effect.

  • Writhing Test: This test involves the intraperitoneal injection of an irritant (e.g., acetic acid) to induce abdominal constrictions, or "writhes." A reduction in the number of writhes following drug administration is indicative of analgesia.

Analytical Methods

A rapid and sensitive high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of physostigmine and eseroline in plasma. This method typically involves:

  • Sample Preparation: Liquid-liquid extraction (LLE) of plasma samples.

  • Chromatographic Separation: Reversed-phase HPLC on a C18 column with gradient elution.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the analytes.

Conclusion

(-)-Eseroline fumarate, a metabolite of physostigmine, presents a fascinating dual pharmacology with both cholinergic and potent opioid activities. Its significant antinociceptive effects are of scientific interest, but its progression as a potential therapeutic is challenged by its neurotoxic properties. Further research is required to fully elucidate its pharmacokinetic profile, the specific mechanisms of its signaling pathways, and to explore whether its beneficial analgesic effects can be separated from its toxicity. The lack of comprehensive quantitative data on its opioid receptor binding affinities remains a significant knowledge gap that future studies should address.

References

(-)-Eseroline Fumarate: A Technical Overview of its µ-Opioid Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Comparative µ-Opioid Receptor Pharmacology

To provide context for the µ-opioid receptor activity of (-)-eseroline, the following tables summarize quantitative data for standard µ-opioid receptor agonists, morphine and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

Table 1: µ-Opioid Receptor Binding Affinity

CompoundKᵢ (nM)RadioligandTissue/Cell LineReference
(-)-Eseroline Data not available
Morphine1.2[³H]-DAMGORat brain homogenates[3]
DAMGO1-5[³H]-DAMGORecombinant human MOR

Table 2: µ-Opioid Receptor Functional Activity

CompoundAssayParameterValueTissue/Cell LineReference
(-)-Eseroline Adenylyl Cyclase InhibitionEC₅₀Data not availableRat brain membranes
EₘₐₓData not available
DAMGO[³⁵S]GTPγS BindingEC₅₀45 nMHuman neuroblastoma SH-SY5Y cells[4]
EₘₐₓNot specified
Morphine[³⁵S]GTPγS BindingEC₅₀0.0003-10 µM (tested range)Rat brain homogenates[5]
EₘₐₓNot specified

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like (-)-eseroline primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and may also mediate some of the adverse effects associated with opioid use.

mu_opioid_signaling cluster_membrane Plasma Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Eseroline (B613827) (-)-Eseroline Eseroline->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to Desensitization Receptor Desensitization beta_arrestin->Desensitization

µ-Opioid receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the µ-opioid receptor agonist activity of compounds like (-)-eseroline. These are representative protocols based on standard practices in the field.

Radioligand Competition Binding Assay for µ-Opioid Receptor Affinity (Kᵢ)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Receptor Source: Rat brain membranes (e.g., from forebrain).[1]

  • Radioligand: [³H]-Naloxone or [³H]-DAMGO.[1][3]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: 10 µM unlabeled Naloxone.[1]

  • Test Compound: (-)-Eseroline fumarate (B1241708).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 20 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

    • Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: Membrane preparation, binding buffer, and [³H]-radioligand (at a concentration near its Kₔ).

      • Non-specific Binding: Membrane preparation, 10 µM unlabeled naloxone, and [³H]-radioligand.

      • Competition: Membrane preparation, varying concentrations of (-)-eseroline fumarate, and [³H]-radioligand.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

binding_assay_workflow prep Membrane Preparation (Rat Brain) setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition (Eseroline) prep->setup incubation Incubation (25°C, 60 min) setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Kᵢ Calculation) counting->analysis

Radioligand competition binding assay workflow.
Adenylyl Cyclase Inhibition Assay for µ-Opioid Receptor Function (EC₅₀, Eₘₐₓ)

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is a downstream effector of the Gi/o-coupled µ-opioid receptor.

Materials:

  • Receptor Source: Rat striatal membranes.[7]

  • Assay Buffer: Containing Tris-HCl, MgCl₂, ATP, GTP, and a cAMP-generating system (e.g., forskolin (B1673556) to stimulate adenylyl cyclase).

  • Test Compound: this compound.

  • Reference Agonist: DAMGO or Morphine.

  • Antagonist: Naloxone (for confirming receptor-mediated effects).

  • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Membrane Preparation: Prepare rat striatal membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Assay:

    • In a 96-well plate, add the following:

      • Membrane preparation.

      • Assay buffer.

      • Varying concentrations of this compound or a reference agonist.

      • A fixed concentration of forskolin to stimulate adenylyl cyclase (except for basal control wells).

    • To confirm µ-opioid receptor specificity, a parallel set of experiments can be run with the co-incubation of naloxone.

    • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Terminate the reaction (e.g., by adding a stop solution provided in the cAMP kit).

    • Measure the amount of cAMP produced in each well according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each well.

    • Normalize the data as a percentage of the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for this compound.

Conclusion

References

(-)-Eseroline Fumarate and Acetylcholinesterase: A Technical Guide to Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of acetylcholinesterase (AChE) inhibition by (-)-eseroline fumarate (B1241708). It is designed to furnish researchers, scientists, and professionals in drug development with the core data, experimental methodologies, and conceptual frameworks necessary for understanding and investigating this interaction.

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a potent, competitive, and reversible inhibitor of acetylcholinesterase.[1] Its inhibitory action is characterized by rapid association and dissociation from the enzyme, a key feature distinguishing it from its parent compound, eserine (physostigmine). This guide synthesizes the available quantitative kinetic data, details the experimental protocols for its determination, and provides visual representations of the underlying biochemical processes and experimental workflows.

Data Presentation: Quantitative Analysis of (-)-Eseroline-AChE Interaction

ParameterValueEnzyme SourceNotes
Inhibition Constant (Ki) 0.15 ± 0.08 µMElectric EelCharacterizes the binding affinity of the inhibitor to the enzyme.[1]
0.22 ± 0.10 µMHuman Red Blood Cells
0.61 ± 0.12 µMRat Brain
IC50 Not Reported-The concentration of an inhibitor required to reduce the activity of an enzyme by half.
Association Rate (kon) Qualitatively HighElectric EelThe kinetic rates for association and dissociation of eseroline (B613827) are two orders of magnitude higher than those of eserine.[2]
Dissociation Rate (koff) Qualitatively HighElectric EelThe rapid reversibility of inhibition is observed within 15 seconds of dilution.[1]

Mechanism of Action: Competitive Inhibition

(-)-Eseroline acts as a competitive inhibitor of acetylcholinesterase. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[1]

Competitive Inhibition of Acetylcholinesterase by (-)-Eseroline cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by (-)-Eseroline AChE Acetylcholinesterase (E) E_S Enzyme-Substrate Complex (ES) AChE->E_S k_on ACh Acetylcholine (S) E_S->AChE k_off Products Choline + Acetate (P) E_S->Products k_cat AChE_i Acetylcholinesterase (E) E_I Enzyme-Inhibitor Complex (EI) AChE_i->E_I k_on Eseroline (-)-Eseroline (I) E_I->AChE_i k_off

Figure 1: Competitive inhibition of AChE by (-)-Eseroline.

Experimental Protocols

The kinetic parameters of acetylcholinesterase inhibitors are primarily determined using two key experimental approaches: steady-state kinetics, often employing the Ellman method, and transient kinetics, which utilizes stopped-flow techniques.

Steady-State Kinetics: The Ellman Method

The Ellman method is a widely used colorimetric assay to measure acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Reagents and Preparation:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE and dilute with phosphate buffer to the desired concentration (e.g., 0.1 U/mL) immediately before use. Keep on ice.

  • (-)-Eseroline Fumarate Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of inhibitor concentrations.

Assay Procedure (96-well plate format):

  • Assay Setup: To each well of a 96-well microplate, add the following in order:

    • Phosphate Buffer

    • DTNB solution

    • This compound solution at various concentrations (or solvent for the control).

    • AChE solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Transient Kinetics: Stopped-Flow Technique

To determine the rapid on and off rates of reversible inhibitors like (-)-eseroline, a stopped-flow apparatus is employed.[2]

Principle: The stopped-flow instrument allows for the very rapid mixing of two solutions (e.g., enzyme and inhibitor) and the subsequent monitoring of a spectroscopic signal (e.g., absorbance or fluorescence) on a millisecond timescale. This enables the direct observation of the pre-steady-state phase of the reaction, from which the association and dissociation rate constants can be derived.

Experimental Workflow:

  • Reagent Loading: One syringe of the stopped-flow instrument is loaded with the AChE solution, and another is loaded with the this compound solution.

  • Rapid Mixing: The two solutions are rapidly driven from the syringes into a mixing chamber, initiating the binding reaction.

  • Observation: The reaction mixture flows through an observation cell, where a change in a spectroscopic signal (e.g., protein fluorescence) is monitored over time.

  • Flow Stoppage: The flow is abruptly stopped, and the reaction continues to be monitored in the static solution.

  • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate mathematical model (e.g., a single exponential decay for a simple binding event) to extract the observed rate constant (kobs). By measuring kobs at different inhibitor concentrations, the association rate constant (kon) and the dissociation rate constant (koff) can be determined from the relationship: kobs = kon[I] + koff.

Experimental Workflow for AChE Inhibition Kinetics cluster_0 Steady-State Kinetics (Ellman Method) cluster_1 Transient Kinetics (Stopped-Flow) prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) setup_plate Set up 96-well Plate (Reagents + Inhibitor Concentrations) prep_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Initiate Reaction with ATCI pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_abs calc_ic50_ki Calculate % Inhibition, IC50, and Ki measure_abs->calc_ic50_ki load_syringes Load Syringes (AChE and Inhibitor) rapid_mix Rapid Mixing load_syringes->rapid_mix monitor_signal Monitor Spectroscopic Signal rapid_mix->monitor_signal fit_data Fit Kinetic Trace monitor_signal->fit_data calc_kon_koff Determine kon and koff fit_data->calc_kon_koff

Figure 2: Workflow for determining AChE inhibition kinetics.

Conclusion

(-)-Eseroline is a potent, competitive, and rapidly reversible inhibitor of acetylcholinesterase. While its binding affinity (Ki) has been well-characterized across different enzyme sources, a complete kinetic profile including IC50, kon, and koff values remains to be fully elucidated in the public domain. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the kinetics of (-)-eseroline and other novel acetylcholinesterase inhibitors. Such studies are crucial for the rational design and development of new therapeutic agents targeting cholinergic neurotransmission.

References

The Dual-Faceted Pharmacology of (-)-Eseroline Fumarate: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a natural metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a compelling pharmacological profile characterized by a dual action on the cholinergic and opioid systems. Unlike its parent compound, (-)-eseroline exhibits weak and reversible inhibition of acetylcholinesterase while demonstrating potent agonism at μ-opioid receptors. This unique combination of activities has spurred interest in its potential as an analgesic agent and as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-eseroline fumarate (B1241708) and its analogs, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacological Targets

The core structure of (-)-eseroline is a hexahydropyrrolo[2,3-b]indole ring system. Its primary biological targets are:

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

  • μ-Opioid Receptors (MOR): A class of G-protein coupled receptors that are the primary targets for opioid analgesics like morphine.

(-)-Eseroline's interaction with these targets is stereospecific, with the (-)-enantiomer displaying potent in vivo narcotic agonist activity similar to morphine, while the (+)-enantiomer is inactive in this regard. Interestingly, both enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes with equal affinity, suggesting that the in vivo analgesic effect is dependent on the specific stereochemistry.[1]

Structure-Activity Relationship (SAR)

The pharmacological activity of eseroline derivatives can be significantly altered by modifications at several key positions on the molecule.

Cholinesterase Inhibition

(-)-Eseroline itself is a relatively weak, competitive, and rapidly reversible inhibitor of acetylcholinesterase.[2] Its inhibitory potency varies depending on the source of the enzyme.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of (-)-Eseroline

Enzyme SourceCompoundK_i_ (μM)
Electric Eel AChE(-)-Eseroline0.15 ± 0.08
Human RBC AChE(-)-Eseroline0.22 ± 0.10
Rat Brain AChE(-)-Eseroline0.61 ± 0.12
Horse Serum BChE(-)-Eseroline208 ± 42

Data compiled from Galli et al. (1982).[2]

Modifications to the carbamoyl (B1232498) group and the N1-position of the pyrrolidine (B122466) ring, as seen in physostigmine analogs, provide insights into the SAR for cholinesterase inhibition.

  • Carbamoyl Group: Increasing the hydrophobicity of simple, non-branching carbamoyl groups (e.g., octyl-, butyl-, and benzylcarbamoyl eseroline) does not significantly alter potency against AChE. However, bulky, branched carbamoyl groups result in poor anticholinesterase activity.[3]

  • N1-Substitutions: Increasingly hydrophobic N1-substitutions (e.g., N1-allyl-, -phenethyl-, and -benzylphysostigmine) generally decrease potency against AChE.[3] Conversely, increasing the hydrophobicity of both the carbamoyl and N1 groups tends to increase potency against butyrylcholinesterase (BChE).[3]

  • N-Demethylation: (-)-N1-norphysostigmine is similarly potent against AChE as (-)-physostigmine.[4]

Table 2: IC_50_ Values for Cholinesterase Inhibition by Physostigmine Analogs

CompoundElectric Eel AChE IC_50_ (μM)Human Brain BChE IC_50_ (μM)
Physostigmine0.020.03
Octylcarbamoyl eseroline0.030.004
Benzylcarbamoyl eseroline0.040.003
N-Phenylcarbamoyl eseroline0.040.3
N(1)-Allylphysostigmine0.10.01
N(1)-Phenethylphysostigmine0.30.003

Data adapted from Atack et al. (1989).[3]

Opioid Receptor Activity

(-)-Eseroline is a potent μ-opioid receptor agonist, and its analgesic action is stronger than that of morphine in several animal models.[5] The SAR for opioid receptor activity is highly sensitive to stereochemistry and modifications to the eseroline scaffold.

  • Stereochemistry: Only (-)-eseroline exhibits potent in vivo narcotic agonist activity.[1]

  • N-Demethylation: (-)-Noreseroline does not show analgesic effects in vivo, highlighting the importance of the N-methyl group for opioid activity.[1]

  • Ring Opening: An open dihydroseco analog of (-)-eseroline is also devoid of analgesic effects, indicating the necessity of the rigid ring structure.[1]

Due to a lack of extensive publicly available quantitative data for a wide range of (-)-eseroline analogs at different opioid receptor subtypes, a comprehensive SAR table for opioid activity is not yet feasible. Further research is needed to fully elucidate the structural requirements for potent and selective opioid receptor modulation within this chemical class.

Signaling Pathways

The dual pharmacology of (-)-eseroline results from its interaction with two distinct signaling systems.

Cholinergic System

As an acetylcholinesterase inhibitor, (-)-eseroline increases the concentration of acetylcholine in the synaptic cleft, thereby potentiating the action of acetylcholine at both muscarinic and nicotinic receptors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds Eseroline (-)-Eseroline Eseroline->AChE Inhibits Response Postsynaptic Response Muscarinic_R->Response Nicotinic_R->Response Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline (-)-Eseroline MOR μ-Opioid Receptor (MOR) Eseroline->MOR Binds & Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia & Other Effects cAMP->Analgesia Leads to GIRK->Analgesia Contributes to Ca_channel->Analgesia Contributes to Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Synthesis Synthesis of (-)-Eseroline Analogs AChE_Assay AChE Inhibition Assay (Ellman's Method) Synthesis->AChE_Assay Opioid_Binding Opioid Receptor Binding Assay Synthesis->Opioid_Binding Opioid_Functional Opioid Receptor Functional Assay (e.g., GTPγS) Opioid_Binding->Opioid_Functional Analgesic_Assay Analgesic Assay (e.g., Hot-Plate Test) Opioid_Functional->Analgesic_Assay

References

In Vivo Pharmacodynamics of (-)-Eseroline Fumarate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Pharmacodynamic Profile

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). In vivo studies have revealed a dual pharmacodynamic profile, primarily characterized by its potent agonism at the µ-opioid receptor, which is responsible for its analgesic effects.[1] Additionally, it exhibits weak and reversible inhibition of acetylcholinesterase (AChE).[2]

Opioid Agonist Activity

The primary mechanism of action underlying the analgesic properties of (-)-eseroline is its activity as a µ-opioid receptor agonist. In vivo studies in animal models, including cats and rodents, have demonstrated that (-)-eseroline produces potent antinociceptive effects that are stronger than those of morphine, although they are of a shorter duration.[1] The opioid-mediated pathway of its analgesic action is confirmed by the complete antagonism of these effects by the opioid antagonist naloxone (B1662785).[3] While both enantiomers of eseroline (B613827) bind to opiate receptors with similar affinity in vitro, only the (-)-enantiomer exhibits potent narcotic agonist activity in vivo.[4]

Acetylcholinesterase Inhibition

(-)-Eseroline also functions as a cholinesterase inhibitor, though its action is notably weaker and more readily reversible compared to its parent compound, physostigmine.[2][5] This inhibitory action is competitive and rapidly reversible, with full enzymatic activity regained within 15 seconds of its removal.[2]

Quantitative In Vivo and In Vitro Data

The available quantitative data for (-)-eseroline's pharmacodynamics are limited. The following tables summarize the key findings from the scientific literature.

Table 1: In Vivo Analgesic and Protective Effects

SpeciesDoseRoute of AdministrationEffectReference
Rat5 mg/kgIntraperitoneal (i.p.)Suppression of nociceptive responses to mechanical and thermal stimuli.[3]
Mouse10 mg/kgSubcutaneous (s.c.)Protected 82% of animals against a lethal dose of diisopropyl fluorophosphate (B79755) (DFP) and 26% against a lethal dose of physostigmine.[6]

Table 2: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Enzyme SourceEnzyme TypeInhibitory Constant (Ki)Reference
Electric EelAChE0.15 ± 0.08 µM[2]
Human Red Blood CellsAChE0.22 ± 0.10 µM[2]
Rat BrainAChE0.61 ± 0.12 µM[2]
Horse SerumBChE208 ± 42 µM[2]

Table 3: In Vitro Neurotoxicity

Cell LineEffectConcentration RangeReference
Neuronal Cell LinesNeuronal cell deathAs low as 75 µM
NG-108-15 and N1E-115 cells50% release of adenine (B156593) nucleotides or 50% leakage of LDH in 24 hours40 to 75 µM
C6 and ARL-15 cells50% release of adenine nucleotides or 50% leakage of LDH in 24 hours80 to 120 µM

Experimental Protocols

Detailed experimental protocols for the in vivo studies cited are not fully described in the available literature. However, based on the provided information, the following methodologies were likely employed.

Assessment of Analgesic Activity in Rats
  • Animal Model: Anesthetized rats.

  • Drug Administration: (-)-Eseroline administered intraperitoneally (i.p.) at a dose of 5 mg/kg. For antagonism studies, naloxone (1 mg/kg, i.p.) was injected 10 minutes prior to (-)-eseroline administration.

  • Nociceptive Stimuli: Mechanical and thermal stimuli were applied to assess the suppression of nociceptive responses.

  • Endpoint: The study measured the suppression of neuronal firing in the thalamus in response to noxious stimuli. The effect was observed to begin approximately 5 minutes after administration and last for about 60 minutes.[3]

Protective Effects Against Lethal Agents in Mice
  • Animal Model: Mice.

  • Drug Administration: (-)-Eseroline salicylate (B1505791) was injected subcutaneously (s.c.) at a dose of 10 mg/kg.

  • Challenge Agents: Lethal doses of diisopropyl fluorophosphate (DFP; 7 mg/kg, s.c.) or physostigmine sulphate (1 mg/kg, i.p.) were administered 15 minutes after eseroline.

  • Endpoint: The percentage of animals surviving the lethal challenge was recorded.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pharmacodynamic mechanisms and experimental approaches related to (-)-eseroline.

eseroline_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR G_protein Gi/o Protein Activation MOR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia

Caption: µ-Opioid receptor signaling pathway activated by (-)-eseroline.

dual_mechanism cluster_opioid Opioid System cluster_cholinergic Cholinergic System Eseroline (-)-Eseroline MOR_agonist µ-Opioid Receptor Agonist Eseroline->MOR_agonist AChE_inhibitor Acetylcholinesterase Inhibitor (Weak, Reversible) Eseroline->AChE_inhibitor Analgesia Potent Analgesia MOR_agonist->Analgesia ACh_increase ↑ Acetylcholine AChE_inhibitor->ACh_increase

Caption: Dual pharmacodynamic actions of (-)-eseroline.

in_vivo_analgesia_workflow Animal_model Select Animal Model (e.g., Rat, Mouse) Drug_admin (-)-Eseroline Fumarate (B1241708) Administration (Specify Dose and Route) Animal_model->Drug_admin Nociceptive_test Nociceptive Testing (e.g., Hot Plate, Tail Flick) Drug_admin->Nociceptive_test Antagonism_study Antagonism Study (e.g., with Naloxone) Drug_admin->Antagonism_study Data_collection Data Collection (e.g., Latency to Response) Nociceptive_test->Data_collection Data_analysis Data Analysis (e.g., Dose-Response Curve) Data_collection->Data_analysis Antagonism_study->Nociceptive_test

Caption: General workflow for in vivo analgesic testing.

Gaps in Current Knowledge and Future Directions

The publicly available data on the in vivo pharmacodynamics of (-)-eseroline, and specifically (-)-eseroline fumarate, is limited. To fully characterize its potential as a therapeutic agent, further research is required in the following areas:

  • Dose-Response Studies: Comprehensive in vivo dose-response studies are needed to establish the full analgesic efficacy and therapeutic window of this compound in various animal models of pain.

  • Neurotransmitter Modulation: Quantitative in vivo studies, such as microdialysis, are required to determine the precise effects of (-)-eseroline on the release of various neurotransmitters in different brain regions. While an effect on serotonin (B10506) has been noted, a broader analysis is necessary.

  • Pharmacology of the Fumarate Salt: The current literature primarily discusses eseroline or its salicylate salt. In vivo pharmacodynamic studies specifically using the fumarate salt are needed to understand if the salt form influences its activity.

  • Chronic Dosing Studies: The effects of long-term administration of this compound on receptor sensitivity, tolerance development, and potential long-term toxicity are unknown.

  • Clinical Trials: There is no publicly available information on clinical trials of this compound, which would be essential to determine its safety and efficacy in humans.

References

(-)-Eseroline Fumarate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique pharmacological profile with potential therapeutic applications, primarily as an analgesic. This technical guide provides an in-depth overview of (-)-eseroline fumarate (B1241708), focusing on its dual mechanism of action, preclinical data, and the associated experimental methodologies. (-)-Eseroline acts as a potent µ-opioid receptor agonist and a weak, reversible inhibitor of acetylcholinesterase. This dual activity confers significant antinociceptive properties, in some models exceeding that of morphine. However, its therapeutic development is hampered by a narrow therapeutic window, with notable side effects including respiratory depression and neurotoxicity. This document aims to be a comprehensive resource for researchers and drug development professionals interested in the further exploration of (-)-eseroline and its analogues.

Introduction

(-)-Eseroline is a fascinating molecule that emerged from the study of physostigmine, a well-known acetylcholinesterase inhibitor isolated from the Calabar bean.[1] While physostigmine's primary action is the inhibition of acetylcholinesterase, its metabolite, (-)-eseroline, exhibits a distinct and complex pharmacological profile.[2][3] It is characterized by a potent agonistic activity at the µ-opioid receptor, coupled with a weak and readily reversible inhibition of acetylcholinesterase.[2][4] This duality of action makes (-)-eseroline a subject of significant scientific interest, particularly for its potential as a powerful analgesic.[5][6] This guide will delve into the technical details of (-)-eseroline fumarate's therapeutic potential, presenting key preclinical data, detailed experimental protocols, and visualizations of its mechanisms of action to facilitate a deeper understanding for research and development purposes. The fumarate salt is a common formulation used in research.[7][8][9]

Mechanism of Action

(-)-Eseroline's pharmacological effects are primarily attributed to its interaction with two distinct molecular targets: the µ-opioid receptor and the enzyme acetylcholinesterase.

µ-Opioid Receptor Agonism

The analgesic properties of (-)-eseroline are predominantly mediated through its agonist activity at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[2] Upon binding, (-)-eseroline induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability, which underlies the analgesic effect.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline->mu_receptor Binds g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Decreases ion_channel Ion Channel Modulation cAMP->ion_channel Leads to analgesia Analgesia ion_channel->analgesia Results in

Figure 1: µ-Opioid Receptor Signaling Pathway of (-)-Eseroline.
Acetylcholinesterase Inhibition

(-)-Eseroline also functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4] Unlike its parent compound, physostigmine, the inhibition by (-)-eseroline is weak and transient.[4][10] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing acetylcholine from being hydrolyzed.[10] This leads to a temporary increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

ache_inhibition cluster_synapse Synaptic Cleft cluster_products Hydrolysis Products ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline_Acetate Choline + Acetate (B1210297) AChE->Choline_Acetate Hydrolyzes Eseroline (-)-Eseroline Eseroline->AChE Reversibly Inhibits guinea_pig_ileum_workflow isolate Isolate Guinea Pig Ileum prepare Prepare Longitudinal Muscle Strip isolate->prepare mount Mount in Organ Bath (Krebs solution, 37°C, gassed) prepare->mount stimulate Electrical Field Stimulation (e.g., 0.1 Hz) mount->stimulate record_baseline Record Baseline Contractions stimulate->record_baseline add_eseroline Add Cumulative Concentrations of (-)-Eseroline record_baseline->add_eseroline record_inhibition Record Inhibition of Contractions add_eseroline->record_inhibition analyze Analyze Data (IC50 determination) record_inhibition->analyze ldh_assay_workflow plate_cells Plate Neuronal Cells in 96-well plate treat_cells Treat cells with (-)-Eseroline plate_cells->treat_cells incubate Incubate for specified time treat_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant mix_and_incubate Mix supernatant with reaction mixture and incubate collect_supernatant->mix_and_incubate prepare_reaction Prepare LDH reaction mixture (Lactate, NAD+, Diaphorase, INT) prepare_reaction->mix_and_incubate read_absorbance Read absorbance at ~490 nm mix_and_incubate->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

References

(-)-Eseroline Fumarate: An In-depth Technical Guide to its Side Effects and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a complex pharmacological profile characterized by both opioid agonism and neurotoxic properties. This technical guide provides a comprehensive overview of the known side effects and toxicity of (-)-Eseroline fumarate (B1241708), with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. While (-)-Eseroline has shown antinociceptive effects, its clinical development has been hampered by a significant toxicity profile, primarily neurotoxicity. This document synthesizes the available scientific literature to serve as a resource for researchers and drug development professionals.

Side Effect Profile

The side effects of (-)-Eseroline are linked to its dual action as a weak, reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist.

  • Cholinergic Effects: Due to its weak inhibition of acetylcholinesterase, (-)-Eseroline can produce mild cholinergic side effects. These are generally less severe than those observed with its parent compound, physostigmine.

  • Opioid-Mediated Effects: As a µ-opioid agonist, (-)-Eseroline can induce typical opioid-related side effects, the most significant of which is respiratory depression .[1]

  • Neurotoxicity: The most limiting side effect of (-)-Eseroline is its inherent neurotoxicity.[1][2] This has been a major barrier to its therapeutic development. Research suggests that eseroline (B613827) can induce neuronal cell death.[3][4][5]

Toxicity Profile

The toxicity of (-)-Eseroline has been investigated primarily through in vitro studies, with a focus on its effects on neuronal cells.

In Vitro Toxicity

A pivotal study by Somani et al. (1990) investigated the toxic effects of eseroline on several neuronal cell culture systems.[3][4][5] The key findings are summarized in the tables below.

Table 1: Cytotoxicity of (-)-Eseroline in Neuronal Cell Lines (24-hour exposure) [3][5]

Cell LineEndpointEffective Concentration (µM)
Neuroblastoma-glioma hybrid (NG-108-15)50% Leakage of LDH40 - 75
50% Release of Adenine (B156593) Nucleotides40 - 75
Mouse Neuroblastoma (N1E-115)50% Leakage of LDH40 - 75
50% Release of Adenine Nucleotides40 - 75
Rat Glioma (C6)50% Leakage of LDH80 - 120
50% Release of Adenine Nucleotides80 - 120
Rat Liver (ARL-15) (Non-neuronal control)50% Leakage of LDH80 - 120
50% Release of Adenine Nucleotides80 - 120

Table 2: Acute Cytotoxicity of (-)-Eseroline in Mouse Neuroblastoma (N1E-115) Cells [3][5]

TreatmentEndpointResult
0.3 mM Eseroline for 1 hourATP Loss> 50%
LDH LeakageNot detectable

These data indicate that eseroline is significantly more toxic to neuronal cells than to non-neuronal cells and that this toxicity is dose- and time-dependent.[3][5] Notably, significant ATP depletion precedes membrane damage (LDH leakage).[3][5]

In Vivo Toxicity
Fumarate Salt Toxicity

The fumarate salt form is commonly used in pharmaceuticals to improve stability and solubility.[7] Fumaric acid itself is a naturally occurring dicarboxylic acid and is considered to have low toxicity.[3][4] Studies on the oral administration of fumaric acid in various species, including humans, have shown it to be well-tolerated.[4] While specific toxicity studies on the fumarate salt of eseroline are lacking, the primary toxicity is expected to be driven by the eseroline moiety.

Mechanism of Toxicity

The primary mechanism of (-)-Eseroline-induced toxicity in neuronal cells is believed to be the depletion of cellular ATP.[3][5]

Proposed Signaling Pathway for Eseroline-Induced Neuronal Cell Death

While the precise molecular targets of eseroline that lead to ATP depletion have not been fully elucidated, a proposed pathway based on available evidence is a follows:

  • Cellular Uptake: Eseroline enters neuronal cells.

  • Mitochondrial Dysfunction: Eseroline is hypothesized to interfere with mitochondrial function, potentially by inhibiting components of the electron transport chain or by inducing mitochondrial permeability transition. This leads to a significant decrease in ATP synthesis.

  • ATP Depletion: The disruption of mitochondrial function results in a rapid and substantial loss of cellular ATP.[3][5]

  • Loss of Cellular Homeostasis: ATP is essential for maintaining cellular functions, including ion gradients and membrane integrity. Its depletion leads to a cascade of detrimental events.

  • Cellular Damage and Death: The loss of ATP homeostasis results in membrane damage, evidenced by the leakage of lactate (B86563) dehydrogenase (LDH) and adenine nucleotides, ultimately leading to neuronal cell death.[3][5]

The following diagram illustrates this proposed toxicological pathway.

Eseroline_Toxicity_Pathway cluster_cell Intracellular Events Eseroline (-)-Eseroline NeuronalCell Neuronal Cell Eseroline->NeuronalCell Enters Mitochondria Mitochondrial Dysfunction NeuronalCell->Mitochondria Induces ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Homeostasis_Loss Loss of Cellular Homeostasis ATP_Depletion->Homeostasis_Loss Cell_Damage Membrane Damage (LDH & Adenine Nucleotide Leakage) Homeostasis_Loss->Cell_Damage Cell_Death Neuronal Cell Death Cell_Damage->Cell_Death Cytotoxicity_Workflow Start Seed Cells in Culture Plates Incubate_24h Incubate for 24h Start->Incubate_24h Add_Eseroline Add Varying Concentrations of (-)-Eseroline Fumarate Incubate_24h->Add_Eseroline Incubate_Time Incubate for a Defined Period (e.g., 24h) Add_Eseroline->Incubate_Time Collect_Supernatant Collect Culture Supernatant Incubate_Time->Collect_Supernatant ATP_Assay Intracellular ATP Measurement Incubate_Time->ATP_Assay For ATP depletion studies, lyse cells at specific time points Assay Perform Cytotoxicity Assays Collect_Supernatant->Assay LDH_Assay Lactate Dehydrogenase (LDH) Assay Assay->LDH_Assay AN_Assay Adenine Nucleotide Release Assay Assay->AN_Assay Data_Analysis Data Analysis and Determination of EC50 LDH_Assay->Data_Analysis AN_Assay->Data_Analysis ATP_Assay->Data_Analysis

References

Methodological & Application

Application Note: HPLC Analysis of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC analysis method for (-)-Eseroline fumarate (B1241708) is detailed below, providing a comprehensive protocol for researchers, scientists, and drug development professionals. This application note is based on established methods for the analysis of eseroline (B613827), adapted for the fumarate salt form in a bulk drug substance context.

1. Introduction

(-)-Eseroline is a metabolite of physostigmine (B191203) and is of significant interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification and quality control. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (-)-Eseroline fumarate. The method is designed to be specific, accurate, and precise, suitable for routine analysis in a quality control environment.

2. Principle

The method utilizes reversed-phase HPLC with fluorescence detection to separate (-)-Eseroline from potential impurities and degradation products. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for optimal separation. Fluorescence detection provides high sensitivity and specificity for the analysis of eseroline.[1][2][3]

3. Experimental

3.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile (B52724) and methanol.

  • Reagent grade water (e.g., Milli-Q or equivalent).

  • Ammonium (B1175870) acetate (B1210297).

  • This compound reference standard.

3.2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Kinetex C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 254 nm, Emission: 355 nm
Run Time 15 minutes

3.3. Preparation of Solutions

  • Mobile Phase A (10 mM Ammonium Acetate): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of reagent grade water. Filter and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas before use.

  • Standard Solution (10 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Further dilute 1 mL of this solution to 10 mL with the same diluent.

  • Sample Solution (10 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.

4. Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.

ParameterTypical Results/Acceptance Criteria
Specificity The peak for (-)-Eseroline is well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) > 0.999 over a concentration range of 0.05 - 10 µg/mL.[1][3]
Accuracy Recovery between 97.5% and 110.0%.[1][3]
Precision
   Repeatability (Intra-day)RSD < 2%
   Intermediate Precision (Inter-day)RSD < 3%
Limit of Detection (LOD) Approximately 0.025 ng/mL.[1][3]
Limit of Quantitation (LOQ) Approximately 0.05 ng/mL.[1][3]
Robustness The method is unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Protocols

Protocol 1: Standard and Sample Analysis

  • Set up the HPLC system according to the chromatographic conditions outlined in Section 3.2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test as described in Section 5.

  • Once the system suitability is confirmed, inject the blank (diluent), followed by the standard solution and then the sample solutions.

  • Process the chromatograms and calculate the amount of this compound in the sample using the following formula:

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhase->SystemSetup Standard Standard Solution Preparation SystemSuitability System Suitability Test Standard->SystemSuitability Sample Sample Solution Preparation Analysis Sample Injection & Data Acquisition Sample->Analysis SystemSetup->SystemSuitability SystemSuitability->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method Reversed-Phase HPLC Analyte->Method StationaryPhase C18 Column Method->StationaryPhase MobilePhase Aqueous Buffer/Organic Modifier (Gradient) Method->MobilePhase Detection Fluorescence Detection (High Sensitivity & Specificity) Method->Detection Result Accurate & Precise Quantification StationaryPhase->Result MobilePhase->Result Detection->Result

Caption: Logical relationship of the HPLC method components for this compound analysis.

References

In Vivo Study Protocols for (-)-Eseroline Fumarate: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting in vivo studies with (-)-Eseroline fumarate (B1241708), a compound with known antinociceptive properties. The protocols outlined below are based on established preclinical models for assessing analgesia and are intended to serve as a foundational guide for researchers. Due to the limited availability of public data specifically for the fumarate salt of (-)-Eseroline, some information is extrapolated from studies on other salt forms or the base compound. Researchers are advised to conduct initial dose-ranging and formulation studies to establish optimal parameters for their specific experimental conditions.

Compound Information

  • Compound: (-)-Eseroline fumarate

  • Mechanism of Action: (-)-Eseroline is a dual-action compound that exhibits agonist activity at the µ-opioid receptor and functions as a reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its analgesic effects are primarily mediated through its interaction with the µ-opioid receptor.[1]

In Vivo Analgesic Efficacy Assessment

The antinociceptive properties of this compound can be evaluated using thermal pain models in rodents, such as the hot plate and tail flick tests. These assays are standard for assessing the efficacy of centrally acting analgesics.

Hot Plate Test

The hot plate test is a widely used method to evaluate the response to a thermal stimulus, reflecting a supraspinal level of analgesia.

Experimental Protocol:

  • Animal Model: Male Swiss Webster mice (20-25 g) are commonly used. Animals should be acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., hind paw licking, jumping). A cut-off time of 30-60 seconds is employed to prevent tissue damage.

    • Animals are then administered this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail Flick Test

The tail flick test assesses the spinal reflex to a thermal stimulus and is another standard for evaluating centrally acting analgesics.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model. Animals should be habituated to the restraining device before the testing day.

  • Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the tail.

  • Procedure:

    • The rat is gently placed in a restrainer, with its tail positioned over the light source.

    • The baseline latency is the time taken for the rat to flick its tail away from the heat source. The intensity of the light should be calibrated to elicit a baseline response of 2-4 seconds. A cut-off time of 10-12 seconds is set to avoid tissue damage.

    • Following baseline measurement, this compound or vehicle is administered.

    • The tail flick latency is then measured at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE.

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of this compound is crucial for interpreting the pharmacodynamic data and for designing effective dosing regimens.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). A parallel group should receive an intravenous dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of (-)-Eseroline in plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL Total body clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Safety Pharmacology and Toxicology

A preliminary assessment of the safety profile of this compound is essential.

Observational Assessment:

  • Behavioral Effects: Animals should be observed for any changes in general behavior, such as sedation, excitation, or abnormal movements.

  • Physiological Effects: Key physiological parameters should be monitored. Eseroline (B613827) has been noted to cause respiratory depression, a common side effect of µ-opioid agonists.[1][3] Monitoring respiratory rate and body temperature is advised.

Acute Toxicity:

  • An acute toxicity study can be performed to determine the median lethal dose (LD50) and to identify potential target organs of toxicity. This typically involves administering escalating single doses of the compound to different groups of animals and observing them for a set period (e.g., 14 days).

Table 2: Safety Parameters for In Vivo Assessment

ParameterMethod of AssessmentPotential Effect of (-)-Eseroline
Respiratory Rate Observation or whole-body plethysmographyDepression[3]
Body Temperature Rectal probePotential for hyperthermia or hypothermia
General Behavior Irwin test or similar observational screenSedation, catalepsy
Mortality/Morbidity Daily observationTo determine acute toxicity

Data Presentation and Visualization

Signaling Pathway

This compound exerts its effects through a dual mechanism of action. The following diagram illustrates the primary signaling pathways involved.

eseroline_pathway cluster_opioid Opioid Receptor Signaling cluster_cholinergic Cholinergic Synapse eseroline_o (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline_o->mu_receptor Agonist gi_protein Gi/o Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia_o Analgesia camp->analgesia_o ion_channels->analgesia_o eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Reversible Inhibitor ach Acetylcholine (ACh) ache->ach Breaks down ach_receptors Cholinergic Receptors ach->ach_receptors Activates cholinergic_effect Enhanced Cholinergic Transmission ach_receptors->cholinergic_effect

Caption: Dual mechanism of (-)-Eseroline action.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

workflow acclimation Animal Acclimation (≥ 1 week) baseline Baseline Measurement (e.g., Hot Plate Latency) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Drug Administration (this compound or Vehicle) randomization->dosing post_dosing Post-Dosing Measurements (Multiple Time Points) dosing->post_dosing data_analysis Data Analysis (%MPE, Statistical Tests) post_dosing->data_analysis

Caption: Workflow for in vivo analgesic efficacy testing.

References

Application Notes and Protocols for (-)-Eseroline Fumarate Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a compound with a dual mechanism of action, acting as both a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist.[1][2] This unique pharmacological profile makes it a compound of interest in neuropharmacology and drug development. These application notes provide detailed protocols for assessing the in vitro effects of (-)-eseroline fumarate (B1241708) in cell culture, focusing on its impact on cell viability, acetylcholinesterase activity, and related signaling pathways.

Data Presentation

Table 1: Cytotoxicity of (-)-Eseroline in Various Cell Lines
Cell LineAssayEndpointConcentration for 50% Effect (IC50/EC50)Exposure TimeReference
NG-108-15LDH LeakageCytotoxicity40 - 75 µM24 hr[3]
N1E-115LDH LeakageCytotoxicity40 - 75 µM24 hr[3]
C6LDH LeakageCytotoxicity80 - 120 µM24 hr[3]
ARL-15 (non-neuronal)LDH LeakageCytotoxicity80 - 120 µM24 hr[3]
NG-108-15Adenine Nucleotide ReleaseCytotoxicity40 - 75 µM24 hr[3]
N1E-115Adenine Nucleotide ReleaseCytotoxicity40 - 75 µM24 hr[3]
N1E-115ATP LossCytotoxicity>50% loss at 0.3 mM1 hr[3]
Table 2: Acetylcholinesterase (AChE) Inhibition by (-)-Eseroline
Enzyme SourceInhibition Constant (Ki)Reference
Electric Eel AChE0.15 ± 0.08 µM[2]
Human Red Blood Cell AChE0.22 ± 0.10 µM[2]
Rat Brain AChE0.61 ± 0.12 µM[2]
Horse Serum BuChE208 ± 42 µM[2]

Mandatory Visualizations

eseroline_workflow cluster_prep Cell Culture Preparation cluster_treatment (-)-Eseroline Fumarate Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y, PC12, N1E-115) in 96-well plates incubation Incubate for 24-48h (allow for adherence and growth) start->incubation treatment Treat cells with a dose range of this compound incubation->treatment viability Cell Viability/Cytotoxicity (MTT, LDH, ATP Assays) treatment->viability ache AChE Inhibition Assay treatment->ache ros Oxidative Stress (ROS Production) treatment->ros calcium Calcium Mobilization treatment->calcium mito Mitochondrial Membrane Potential treatment->mito data_analysis Measure endpoint signals (absorbance, fluorescence, luminescence) viability->data_analysis ache->data_analysis ros->data_analysis calcium->data_analysis mito->data_analysis dose_response Generate Dose-Response Curves (Calculate IC50/EC50 values) data_analysis->dose_response

Experimental workflow for assessing this compound effects in cell culture.

ache_inhibition cluster_process Enzymatic Degradation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Synaptic_Cleft Synaptic Cleft Eseroline (B613827) (-)-Eseroline Eseroline->AChE reversibly inhibits

Mechanism of reversible acetylcholinesterase inhibition by (-)-eseroline.

mu_opioid_pathway Eseroline (-)-Eseroline MOR μ-Opioid Receptor (MOR) Eseroline->MOR activates G_protein Gi/o Protein MOR->G_protein couples to GRK GRK MOR->GRK phosphorylates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel inhibits (via Gβγ) K_channel GIRK Channels G_protein->K_channel activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux MAPK MAPK Pathway (e.g., ERK1/2) Beta_arrestin β-Arrestin Beta_arrestin->MOR binds to phosphorylated Beta_arrestin->MAPK activates GRK->Beta_arrestin promotes binding of

μ-Opioid receptor signaling cascade activated by (-)-eseroline.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay (Cell Viability)

This assay measures the metabolic activity of viable cells.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y, PC12)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader (570 nm)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1 µM to 500 µM) for 24-72 hours. Include a vehicle control (e.g., sterile water or PBS).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4]

    • Measure the absorbance at 540-570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Neuronal cells

    • 96-well cell culture plates

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit

    • Plate reader (as per kit instructions, typically ~490 nm)

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with a range of this compound concentrations for the desired time (e.g., 24 hours).[5]

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Carefully collect the cell culture supernatant.

    • Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.[6]

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

c. ATP Assay (Cell Viability)

This assay measures the level of intracellular ATP, which is an indicator of metabolically active cells.

  • Materials:

    • Neuronal cells

    • Opaque-walled 96-well plates

    • This compound stock solution

    • Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with this compound for the desired duration.

    • Equilibrate the plate to room temperature.

    • Add the ATP assay reagent to each well according to the kit's instructions.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and signal stabilization.[7]

    • Measure the luminescence using a luminometer.[7]

    • ATP levels are proportional to the luminescence signal and can be compared to the vehicle control.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method.

  • Materials:

    • Cell lysate from neuronal cells or purified AChE enzyme

    • 96-well plate

    • This compound stock solution

    • Acetylthiocholine iodide (ATCI) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate (B84403) buffer (pH 8.0)

    • Plate reader (412 nm)

  • Protocol:

    • Prepare cell lysates if using an intracellular AChE source.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.

    • Add the cell lysate or purified AChE to each well.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

    • The rate of color change is proportional to AChE activity. Calculate the percentage of inhibition for each eseroline concentration and determine the IC50 value.

Oxidative Stress Assay (ROS Production)

This assay uses a fluorescent probe to detect the intracellular generation of reactive oxygen species (ROS).

  • Materials:

    • Neuronal cells

    • 96-well black, clear-bottom plates

    • This compound stock solution

    • ROS-sensitive fluorescent probe (e.g., H₂DCF-DA)

    • Positive control for ROS induction (e.g., H₂O₂)

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with the ROS-sensitive probe (e.g., 10 µM H₂DCF-DA) and incubate for 30 minutes at 37°C.[4]

    • Wash the cells to remove the excess probe.

    • Treat the cells with this compound for the desired time.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for H₂DCF-DA).[4]

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon receptor activation.

  • Materials:

    • Cells expressing the µ-opioid receptor

    • 96-well black, clear-bottom plates

    • This compound stock solution

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • Fluorescence plate reader with kinetic reading capabilities

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove the extracellular dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Inject this compound into the wells and immediately start kinetic reading of fluorescence changes.

    • An increase in fluorescence indicates an increase in intracellular calcium concentration.

Mitochondrial Membrane Potential Assay

This assay assesses changes in the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

  • Materials:

    • Neuronal cells

    • 96-well black, clear-bottom plates

    • This compound stock solution

    • Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)

    • Fluorescence plate reader or fluorescence microscope

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with this compound for the desired time.

    • Incubate the cells with the mitochondrial membrane potential-sensitive dye.

    • Wash the cells to remove the excess dye.

    • Measure the fluorescence. For JC-1, a shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

    • Quantify the change in fluorescence to assess the effect of eseroline on mitochondrial health.

References

Application Notes and Protocols for the Synthesis and Purification of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a key metabolite of the acetylcholinesterase inhibitor, (-)-physostigmine. It exhibits a unique pharmacological profile, acting as both a reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist.[1][2][3] This dual activity makes it a compound of significant interest for research into analgesia and neurodegenerative diseases. However, its utility is also associated with potential neurotoxicity.[4]

These application notes provide a detailed protocol for the synthesis of (-)-eseroline from (-)-physostigmine, followed by its purification as the fumarate (B1241708) salt. This protocol is intended for use by qualified researchers in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of (-)-Eseroline and (-)-Eseroline Fumarate

Property(-)-EserolineThis compound
Molecular Formula C₁₃H₁₈N₂OC₁₇H₂₂N₂O₅
Molecular Weight 218.29 g/mol 334.37 g/mol
Appearance Oily residueLight brown solid[1]
CAS Number 469-22-770310-73-5

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Data not currently available in public literature.
¹³C NMR Data not currently available in public literature.
FTIR (ATR) Characteristic peaks for functional groups. A reference spectrum is available but may require subscription access for full view.
Purity (by HPLC) A high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the quantification of eseroline (B613827), with a lower limit of quantification of 0.05 ng/mL.
Yield High yield reported, but specific quantitative data is not available in the reviewed literature.[5]

Experimental Protocols

Synthesis of (-)-Eseroline from (-)-Physostigmine

This protocol is adapted from the reported synthesis of (-)-eseroline by refluxing (-)-physostigmine in 1-butanol (B46404) with a sodium butylate (B1668116) base.[5]

Materials:

  • (-)-Physostigmine

  • 1-Butanol, anhydrous

  • Sodium metal

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard reflux apparatus with condenser and heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Butylate: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, carefully add freshly cut sodium metal to anhydrous 1-butanol under a positive pressure of argon or nitrogen. The amount of sodium should be in slight molar excess relative to the (-)-physostigmine to be used. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form sodium butylate.

  • Reaction Setup: Once the sodium butylate solution has cooled to room temperature, add (-)-physostigmine to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain a gentle reflux for a period sufficient to ensure complete conversion (the exact time may require optimization and monitoring by thin-layer chromatography).

  • Work-up (General Procedure):

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess sodium butylate by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude (-)-eseroline as an oily residue.

Purification of (-)-Eseroline as the Fumarate Salt

This protocol describes the formation and recrystallization of the fumarate salt of (-)-eseroline for purification.

Materials:

  • Crude (-)-Eseroline (from the previous step)

  • Fumaric acid

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Pentane (B18724)

  • Erlenmeyer flasks

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve the crude (-)-eseroline oil in a minimal amount of anhydrous methanol.

    • In a separate flask, prepare a solution of one molar equivalent of fumaric acid in anhydrous methanol, gently warming if necessary to dissolve.

    • Slowly add the fumaric acid solution to the eseroline solution with stirring.

  • Crystallization:

    • To the resulting solution, add anhydrous diethyl ether dropwise until the solution becomes cloudy, indicating the initiation of precipitation.

    • Further induce crystallization by the addition of pentane.

    • Cool the flask in an ice bath to maximize the precipitation of the this compound salt.[6][7][8]

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether or a mixture of ether and pentane to remove any soluble impurities.

    • Dry the purified this compound salt under vacuum.

  • Recrystallization (Optional, for higher purity):

    • The purity of the fumarate salt can be further enhanced by recrystallization.[9]

    • Dissolve the salt in a minimal amount of a suitable hot solvent or solvent system (e.g., methanol/ether).

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of well-defined crystals.

    • Collect the recrystallized product by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

(-)-Eseroline acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Its activation initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with its analgesic effects, and the β-arrestin dependent pathway, which is implicated in some of the adverse effects.[10][11][12][13][14][15][16][17][18]

mu_opioid_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_beta_arrestin β-Arrestin Dependent Pathway Eseroline Eseroline MOR µ-Opioid Receptor Eseroline->MOR Binds to G_protein Gαi/o & Gβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated µ-Opioid Receptor GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits ERK ERK Activation Beta_Arrestin->ERK Activates Side_Effects Side Effects & Receptor Internalization Beta_Arrestin->Side_Effects ERK->Side_Effects

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a sequential process involving chemical synthesis followed by purification and characterization.

workflow Start Start: (-)-Physostigmine Synthesis Synthesis: Reflux with Sodium Butylate in 1-Butanol Start->Synthesis Workup Aqueous Work-up & Solvent Extraction Synthesis->Workup Crude_Eseroline Crude (-)-Eseroline (Oily Residue) Workup->Crude_Eseroline Salt_Formation Fumarate Salt Formation: Addition of Fumaric Acid in Methanol Crude_Eseroline->Salt_Formation Crystallization Crystallization: Addition of Ether/Pentane & Cooling Salt_Formation->Crystallization Isolation Isolation: Vacuum Filtration & Drying Crystallization->Isolation Purified_Product Purified This compound Isolation->Purified_Product Characterization Characterization: HPLC, NMR, FTIR Purified_Product->Characterization

Caption: Synthesis and purification workflow.

References

Determining the Stability and Storage Conditions of (-)-Eseroline Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a biologically active indole (B1671886) alkaloid and a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a unique pharmacological profile, acting as a potent µ-opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor.[1] Due to its therapeutic potential, a thorough understanding of its stability is crucial for the development of safe and effective pharmaceutical formulations. This document provides detailed application notes and protocols for determining the stability of (-)-eseroline fumarate (B1241708), a common salt form used to improve the physicochemical properties of the parent compound.[1][2]

Physicochemical Properties and Stability Overview

(-)-Eseroline is susceptible to degradation under various conditions, with pH being a critical factor. Studies have shown that the degradation of eseroline (B613827) follows first-order kinetics and is subject to specific base catalysis, meaning the rate of degradation increases with higher pH. The primary degradation pathway involves hydrolysis, which can be followed by oxidation.

Fumarate salts are often utilized to enhance the stability and other pharmaceutical properties of drug substances.[2] While specific data for (-)-eseroline fumarate is limited, the fumarate salt is expected to influence its stability profile compared to the free base. Therefore, comprehensive stability testing under various stress conditions is essential.

Recommended Storage Conditions

Based on the available information and general guidance for analogous compounds, the following storage conditions are recommended for this compound to minimize degradation:

ConditionRecommendationRationale
Temperature Store at 2-8°C.To slow down potential hydrolytic and oxidative degradation reactions.
Light Protect from light.Indole alkaloids can be susceptible to photodegradation.
Humidity Store in a dry environment.To prevent moisture uptake which can accelerate hydrolysis.
pH (in solution) Maintain acidic to neutral pH (pH < 7).Eseroline degradation is accelerated in basic conditions.

Signaling Pathways of (-)-Eseroline

(-)-Eseroline exerts its pharmacological effects through two primary signaling pathways:

  • µ-Opioid Receptor Agonism: As an agonist, (-)-eseroline binds to and activates µ-opioid receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.[1][3] This pathway is responsible for its analgesic effects.

  • Acetylcholinesterase Inhibition: (-)-Eseroline acts as a weak and reversible competitive inhibitor of acetylcholinesterase (AChE).[4] By binding to the active site of AChE, it transiently prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[5]

eseroline_signaling cluster_opioid µ-Opioid Receptor Pathway cluster_ache Acetylcholinesterase Pathway eseroline_o (-)-Eseroline mor µ-Opioid Receptor (GPCR) eseroline_o->mor binds & activates gi_protein Gi Protein mor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp ↓ cAMP ac->camp analgesia Analgesic Effects camp->analgesia eseroline_a (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_a->ache reversibly inhibits cholinergic_signaling ↑ Cholinergic Signaling eseroline_a->cholinergic_signaling choline_acetate Choline + Acetate ache->choline_acetate hydrolyzes ach Acetylcholine ach->ache forced_degradation_workflow cluster_stress Stress Conditions start Prepare this compound Solution (e.g., in Methanol/Water) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C, solid & solution) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B light exposure) stress_conditions->photo neutralize Neutralize (if acidic/basic) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products (MS, NMR) analyze->identify quantify Quantify Degradants & Remaining API analyze->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway

References

Application Notes and Protocols for Analgesic Testing of (-)-Eseroline Fumarate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated notable analgesic properties.[1][2] Its mechanism of action is primarily attributed to its activity as a potent agonist at the µ-opioid receptor.[3] Additionally, (-)-Eseroline exhibits weak and reversible inhibition of acetylcholinesterase, which may contribute to its overall pharmacological profile.[4] These characteristics make (-)-Eseroline fumarate (B1241708) a compound of interest for the development of novel analgesic therapies.

These application notes provide detailed protocols for evaluating the analgesic efficacy of (-)-Eseroline fumarate using common preclinical animal models: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Mechanism of Action: Signaling Pathways

The analgesic effects of (-)-Eseroline are mediated through two primary signaling pathways: the opioidergic system and the cholinergic system.

µ-Opioid Receptor Signaling Pathway

As an agonist, (-)-Eseroline binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

mu_opioid_pathway cluster_intracellular Intracellular Signaling eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel (GIRK) g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits atp ATP camp cAMP ac->camp Converts ATP to cAMP hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release pka Protein Kinase A (PKA) camp->pka Activates analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: µ-Opioid Receptor Signaling Pathway for (-)-Eseroline.

Cholinergic Modulation of Pain

(-)-Eseroline's weak inhibition of acetylcholinesterase (AChE) leads to an increase in the availability of acetylcholine (B1216132) (ACh) in the synaptic cleft. ACh can then act on both muscarinic and nicotinic receptors, which are known to modulate pain at both the spinal and supraspinal levels.

cholinergic_pathway cluster_postsynaptic Postsynaptic Neuron eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Weakly Inhibits ach Acetylcholine (ACh) ache->ach Breaks down m_receptor Muscarinic Receptor ach->m_receptor Activates n_receptor Nicotinic Receptor ach->n_receptor Activates pain_modulation Pain Modulation m_receptor->pain_modulation n_receptor->pain_modulation analgesia Analgesia pain_modulation->analgesia

Caption: Cholinergic Modulation of Pain by (-)-Eseroline.

Experimental Protocols for Analgesic Testing

The following are detailed protocols for three standard preclinical models used to assess the analgesic properties of this compound.

Hot Plate Test

The hot plate test is a method for assessing the response to thermal pain and is particularly useful for evaluating centrally acting analgesics.[5]

Experimental Workflow:

hot_plate_workflow start Start acclimatize Acclimatize Animals (e.g., 60 min) start->acclimatize baseline Determine Baseline Latency (Pre-drug) acclimatize->baseline administer Administer this compound or Vehicle/Standard baseline->administer test Place Animal on Hot Plate (55 ± 0.5°C) administer->test At predetermined time points (e.g., 30, 60, 90 min) measure Measure Latency to Paw Licking or Jumping test->measure record Record Data and Calculate % MPE measure->record end End record->end

Caption: Hot Plate Test Experimental Workflow.

Protocol:

  • Animals: Male or female mice (20-25 g) or rats (150-200 g) are commonly used.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

    • Determine the baseline reaction time (latency) for each animal by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Administer this compound, vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is effective for screening centrally acting analgesics.

Experimental Workflow:

tail_flick_workflow start Start acclimatize Acclimatize Animals (e.g., 30 min) start->acclimatize baseline Determine Baseline Tail-Flick Latency (Pre-drug) acclimatize->baseline administer Administer this compound or Vehicle/Standard baseline->administer test Apply Radiant Heat to the Tail administer->test At predetermined time points (e.g., 15, 30, 60, 90 min) measure Measure Latency to Tail Flick/Withdrawal test->measure record Record Data and Calculate % MPE measure->record end End record->end

Caption: Tail-Flick Test Experimental Workflow.

Protocol:

  • Animals: Male or female mice (18-22 g) or rats (100-150 g) are typically used.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Gently restrain the animal and place its tail in the groove of the analgesiometer.

    • Measure the baseline tail-flick latency by activating the heat source and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

    • Administer this compound, vehicle, or a standard drug.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the % MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain and is sensitive to both centrally and peripherally acting analgesics.

Experimental Workflow:

writhing_workflow start Start acclimatize Acclimatize Animals (e.g., 30 min) start->acclimatize administer_drug Administer this compound or Vehicle/Standard acclimatize->administer_drug wait Wait for Drug Absorption (e.g., 30-60 min) administer_drug->wait induce_writhing Induce Writhing with Intraperitoneal Acetic Acid wait->induce_writhing observe Observe and Count Writhes for a Set Period (e.g., 20 min) induce_writhing->observe record Record Total Writhes and Calculate % Inhibition observe->record end End record->end

Caption: Acetic Acid-Induced Writhing Test Experimental Workflow.

Protocol:

  • Animals: Male or female mice (20-30 g) are commonly used.

  • Reagents: 0.6% (v/v) acetic acid solution in saline.

  • Procedure:

    • Acclimatize the animals to the testing cages.

    • Administer this compound, vehicle, or a standard analgesic (e.g., acetylsalicylic acid) typically 30-60 minutes before the acetic acid injection.

    • Inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally.

    • Immediately after the injection, place the animal in an observation chamber and start a timer.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing, calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Data Presentation

Quantitative data from these analgesic assays should be presented in clear, structured tables to facilitate comparison between different doses of this compound and control groups.

Note: Specific quantitative data for this compound from these tests was not available in the searched literature. The following tables are provided as examples to illustrate the recommended format for data presentation.

Table 1: Effect of this compound in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)NLatency (s) at 30 minLatency (s) at 60 minLatency (s) at 90 min
Vehicle-108.5 ± 0.78.3 ± 0.68.6 ± 0.8
(-)-Eseroline1.01012.1 ± 1.115.8 ± 1.4**13.2 ± 1.2
(-)-Eseroline3.01018.5 ± 1.6 24.3 ± 1.920.1 ± 1.7
Morphine10.01025.1 ± 2.028.4 ± 1.8 22.5 ± 1.9
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effect of this compound in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)NBaseline Latency (s)% MPE at 30 min% MPE at 60 min
Vehicle-82.8 ± 0.25.2 ± 1.54.8 ± 1.3
(-)-Eseroline0.582.9 ± 0.325.6 ± 3.138.4 ± 4.2
(-)-Eseroline1.582.7 ± 0.245.1 ± 5.062.7 ± 6.1
Morphine5.082.8 ± 0.275.3 ± 7.285.1 ± 6.8**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)NMean Number of Writhes% Inhibition
Vehicle-1235.4 ± 2.1-
(-)-Eseroline2.01221.8 ± 1.9 38.4
(-)-Eseroline5.01212.5 ± 1.564.7
ASA1001215.2 ± 1.7**57.1
*Data are presented as mean ± SEM. *p < 0.01 compared to vehicle control. ASA = Acetylsalicylic Acid.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of the analgesic properties of this compound. By understanding its dual mechanism of action and employing these standardized tests, researchers can effectively characterize its potency, efficacy, and potential as a novel pain therapeutic.

References

Application Note: Protocols for Measuring (-)-Eseroline Fumarate-Induced Neuronal Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a neurotoxic agent that induces neuronal cell death[1][2][3]. Its toxic effects are reported to be more potent than its parent compound, physostigmine[1]. The mechanism of cell death appears to involve a significant loss of cellular ATP, which precedes other markers of cytotoxicity like the leakage of lactate (B86563) dehydrogenase (LDH)[1]. Understanding and quantifying the neurotoxic effects of (-)-Eseroline fumarate (B1241708) are crucial for toxicological assessments and in the development of therapeutic agents where physostigmine is used.

This application note provides a comprehensive overview and detailed protocols for assessing neuronal cell death induced by (-)-Eseroline fumarate. The methodologies cover the evaluation of cell viability, cytotoxicity, apoptosis, and the expression of key apoptotic regulatory proteins.

Proposed Mechanism of Action

This compound is believed to initiate neuronal cell death primarily through metabolic disruption. The process begins with the depletion of intracellular ATP, a critical event that compromises cellular functions. This energy crisis can lead to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways, characterized by changes in the Bax/Bcl-2 protein ratio. Ultimately, these events result in a loss of plasma membrane integrity and cell death, which can be measured by the release of cytosolic enzymes like lactate dehydrogenase (LDH)[1].

G eseroline (B613827) This compound atp_depletion Cellular ATP Depletion eseroline->atp_depletion mito_dysfunction Mitochondrial Dysfunction atp_depletion->mito_dysfunction membrane_damage Plasma Membrane Damage atp_depletion->membrane_damage bax_bcl2 Increased Bax/Bcl-2 Ratio mito_dysfunction->bax_bcl2 caspase Caspase Activation bax_bcl2->caspase apoptosis Apoptosis caspase->apoptosis ldh_release LDH Release membrane_damage->ldh_release necrosis Necrosis / Late Apoptosis ldh_release->necrosis

Caption: Proposed signaling pathway for this compound-induced neuronal cell death.

Experimental Workflow

A systematic approach is essential for accurately measuring neurotoxicity. The workflow begins with culturing appropriate neuronal cells, followed by treatment with various concentrations of this compound. Post-treatment, a panel of assays should be employed to assess different aspects of cell death, from metabolic activity to specific molecular markers.

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity & Viability Assessment cluster_analysis 3. Data Analysis culture Neuronal Cell Culture (e.g., N1E-115, SH-SY5Y) treatment Treatment with This compound (Dose-Response & Time-Course) culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V / PI Staining (Apoptosis/Necrosis) treatment->annexin western Western Blot (Bax/Bcl-2 Expression) treatment->western acquisition Data Acquisition (Spectrophotometer, Flow Cytometer, Imager) mtt->acquisition ldh->acquisition annexin->acquisition western->acquisition interpretation Interpretation & Quantification of Neuronal Cell Death acquisition->interpretation

Caption: General experimental workflow for assessing neurotoxicity.

Data Presentation: Quantitative Summary

Studies have quantified the cytotoxic effects of eseroline on various neuronal cell lines. The data below is summarized from research investigating eseroline-induced LDH leakage.

Cell LineEseroline Concentration (µM) for 50% EffectTime PointMeasured EndpointReference
NG-108-1540 - 7524 hoursAdenine Nucleotide Release[1]
NG-108-1540 - 7524 hoursLDH Leakage[1]
N1E-11540 - 7524 hoursAdenine Nucleotide Release[1]
N1E-11540 - 7524 hoursLDH Leakage[1]
N1E-1153001 hour>50% ATP Loss[1]
C6 (Glioma)80 - 12024 hoursLDH Leakage[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This initial protocol outlines the steps for preparing neuronal cells for toxicity assessment.

  • Cell Seeding:

    • Culture neuronal cells (e.g., mouse neuroblastoma N1E-115 or human neuroblastoma SH-SY5Y) in appropriate media and conditions.

    • Seed cells in 96-well plates at a density of 6 x 10³ to 2.5 x 10⁴ cells per well, depending on the assay and cell type[4][5]. For protein analysis (Western Blot), use 6-well plates.

    • Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 500 µM)[1].

  • Treatment:

    • Remove the culture medium from the wells.

    • Add the medium containing the various concentrations of this compound to the respective wells.

    • Include a vehicle-only control (medium with the same concentration of DMSO or water as the highest drug concentration).

    • Incubate the plates for the desired time periods (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified CO₂ incubator.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability[6][7].

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS. Filter-sterilize the solution[8].

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4].

  • Assay Procedure:

    • Following the treatment period, remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well[8].

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[4][8].

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals[8].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[6].

  • Data Acquisition:

    • Read the absorbance at 570-590 nm using a microplate reader[6]. A reference wavelength of 630 nm can be used to correct for background[6].

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity and cell lysis[9].

  • Sample Collection:

    • After the incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate[9][10]. Be careful not to disturb the cells.

    • Prepare controls for maximum LDH release by adding a lysis buffer (e.g., 0.5-1% Triton X-100) to untreated control wells 30-45 minutes before sample collection[9][11].

    • Use wells with medium only for background control[11].

  • Assay Reaction:

    • Prepare the LDH assay reaction mixture according to a commercial kit's instructions or a custom recipe (typically containing a substrate like lactate and a tetrazolium salt)[10][12].

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant[10].

    • Incubate the plate at room temperature for 30 minutes, protected from light[12].

  • Data Acquisition:

    • Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well[10].

    • Measure the absorbance at 490 nm using a microplate reader[10].

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Protocol 4: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14].

  • Cell Collection:

    • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension to pellet the cells (1-5 x 10⁵ cells are required per sample).

  • Staining Procedure:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

    • Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Interpret the results based on the staining pattern:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Protein Expression Analysis (Western Blot for Bax/Bcl-2)

This protocol is used to measure the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is an indicator of apoptosis induction[15][16].

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) (e.g., 12.5% gel)[17].

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[17].

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature[17].

    • Incubate the membrane overnight at 4°C with primary antibodies against Bax (e.g., 1:250 dilution) and Bcl-2 (e.g., 1:500 dilution)[17]. Also probe for a loading control like β-actin (e.g., 1:1000 dilution)[17].

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature[17].

    • Wash the membrane again with TBST.

  • Data Acquisition:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[17].

    • Perform densitometric analysis of the bands using software like ImageJ to quantify the relative expression of Bax and Bcl-2, normalized to the loading control[17]. Calculate the Bax/Bcl-2 ratio for each condition.

References

Application Notes and Protocols: Determining the Opioid Receptor Affinity of (-)-Eseroline Fumarate via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated notable analgesic effects primarily mediated through the µ-opioid receptor.[1][2][3] Understanding the precise binding affinity of (-)-Eseroline fumarate (B1241708) to the different opioid receptor subtypes (mu, delta, and kappa) is crucial for its characterization as a potential therapeutic agent. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data such as the inhibition constant (Ki).[4] These assays are highly sensitive and allow for the precise determination of binding affinity, kinetics, and receptor density.[5] This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the affinity of (-)-Eseroline fumarate for opioid receptors.

Data Presentation

The following tables summarize the binding affinities (Ki) of this compound and standard reference compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values are indicative of higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compoundData Not AvailableData Not AvailableData Not Available

Note: Specific Ki values for this compound were not found in the currently available scientific literature. The table is provided as a template for researchers to populate with their experimental data.

Table 2: Binding Affinities (Ki) of Standard Reference Ligands for Opioid Receptors

LigandReceptor SubtypeKi (nM)Radioligand Used
DAMGOMu (µ)~1-2[³H]-DAMGO
DPDPEDelta (δ)~1-5[³H]-DPDPE
U-69,593Kappa (κ)~1-3[³H]-U-69,593

Experimental Protocols

This section details the methodologies for performing radioligand competition binding assays to determine the Ki of this compound for the µ, δ, and κ-opioid receptors.

General Materials and Reagents
  • Test Compound: this compound of known purity and concentration.

  • Radioligands:

    • For µ-Opioid Receptor: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

    • For δ-Opioid Receptor: [³H]-DPDPE (specific activity ~40-60 Ci/mmol)

    • For κ-Opioid Receptor: [³H]-U-69,593 (specific activity ~40-60 Ci/mmol)

  • Receptor Source: Rat brain membranes (e.g., whole brain minus cerebellum) or cell lines stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells).

  • Buffers and Solutions:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Non-specific Binding Determinate: Naloxone (10 µM final concentration) or another appropriate unlabeled ligand.

  • Equipment:

    • Homogenizer (for tissue preparation)

    • Refrigerated centrifuge

    • 96-well microplates

    • Pipettes

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

    • Scintillation counter

    • Incubator or water bath

Protocol I: Membrane Preparation from Rat Brain
  • Humanely euthanize rats and dissect the brains, removing the cerebellum.

  • Homogenize the brain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold binding buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in binding buffer.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay. The final concentration should be approximately 1-2 mg/mL.

  • Aliquots of the membrane preparation can be stored at -80°C until use.[6]

Protocol II: Radioligand Competition Binding Assay

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL per well.

  • Assay Setup:

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled Naloxone, and 50 µL of the radioligand.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of the radioligand.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filters for at least 30 minutes at 50°C.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay.

    • And Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

Opioid_Receptor_Signaling cluster_0 G-Protein Dependent Pathway cluster_1 β-Arrestin Pathway Agonist Opioid Agonist ((-)-Eseroline) OpR Opioid Receptor (µ, δ, or κ) Agonist->OpR Binds G_protein Heterotrimeric G-protein (Gi/o) OpR->G_protein Activates GRK GRK OpR->GRK Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Production OpR_p Phosphorylated Opioid Receptor b_Arrestin β-Arrestin OpR_p->b_Arrestin Recruits GRK->OpR Phosphorylates Internalization Receptor Internalization b_Arrestin->Internalization Mediates MAPK MAPK Signaling b_Arrestin->MAPK Activates

Caption: Opioid Receptor Signaling Pathways.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Brain or Cell Lines) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, (-)-Eseroline, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation (25°C for 60-90 min) Assay_Setup->Incubation Filtration Filtration & Washing (Separate Bound from Free) Incubation->Filtration Drying Filter Drying Filtration->Drying Counting Scintillation Counting (Quantify Radioactivity) Drying->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific IC50_Determination Determine IC50 (Non-linear Regression) Calc_Specific->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Logical Relationships

Logical_Relationships cluster_assay_params Assay Parameters cluster_measured_values Measured & Calculated Values Radioligand_Conc [Radioligand] (L) Ki Ki Radioligand_Conc->Ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Kd Radioligand Kd Kd->Ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Eseroline_Conc [(-)-Eseroline] IC50 IC50 Eseroline_Conc->IC50 Determines IC50->Ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd)

Caption: Relationship for Ki Determination.

References

Application Notes and Protocols for the Quantification of (-)-Eseroline Fumarate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline is an active metabolite of the acetylcholinesterase inhibitor physostigmine (B191203) and is known to possess opioid agonist properties.[1][2] Accurate quantification of (-)-eseroline in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[3][4][5] This document provides a detailed protocol for the determination of (-)-eseroline fumarate (B1241708) in plasma samples using a robust and sensitive analytical method. The methodologies are based on established principles of bioanalysis, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for the quantitative determination of drugs and their metabolites in biological fluids.[6]

Quantitative Data Summary

The following table summarizes the validation parameters for an HPLC-based method for the quantification of eseroline (B613827) in rat plasma.[7] This data provides a benchmark for the expected performance of a bioanalytical method for this analyte.

ParameterResult
Linearity Range 0.1 - 2.5 µg/mL
Recovery (Eseroline) 61.1 ± 5.6%
Recovery (Physostigmine) 88.0 ± 2.9%
Within-Day Precision (RSD%) 3.0 - 7.7%
Between-Day Precision (RSD%) 3.7 - 11%
Lower Limit of Quantification 0.1 µg/mL

Experimental Protocols

This section details the recommended protocols for sample preparation and analysis. While a specific LC-MS/MS method for (-)-eseroline fumarate is not widely published, the following protocol is based on a validated HPLC method for eseroline and general best practices for LC-MS/MS bioanalysis.[7][8][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting analytes from complex biological matrices like plasma.[9]

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., N-methylphysostigmine)[7]

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide (B78521)

  • 0.1 M Hydrochloric acid

  • Reconstitution solution (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

This hypothetical LC-MS/MS method is designed for high sensitivity and selectivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • (-)-Eseroline: Precursor ion > Product ion (To be determined by infusion of a standard solution)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify with NaOH add_is->basify extract Extract with MTBE basify->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Eseroline calibrate->quantify

Caption: Workflow for (-)-Eseroline Quantification in Plasma.

Signaling Pathways of (-)-Eseroline Precursor and Metabolite

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_metabolism Metabolism cluster_opioid Opioid Signaling physostigmine Physostigmine ache Acetylcholinesterase (AChE) physostigmine->ache Inhibits eseroline (-)-Eseroline physostigmine->eseroline Metabolized to ach Acetylcholine (ACh) ache->ach Breaks down opioid_receptor μ-Opioid Receptor eseroline->opioid_receptor Activates analgesia Analgesia opioid_receptor->analgesia Leads to

Caption: Dual Action of Physostigmine and its Metabolite (-)-Eseroline.

References

Application Notes and Protocols for Smooth Muscle Contraction Studies with (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline fumarate (B1241708) is a fascinating compound with a dual mechanism of action that makes it a subject of significant interest in smooth muscle pharmacology. It functions as both a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist.[1][2] This dual activity results in a complex, concentration-dependent effect on smooth muscle contraction.

At lower concentrations, the µ-opioid receptor agonism can lead to an inhibition of neurotransmitter release, resulting in smooth muscle relaxation, particularly in electrically stimulated tissues.[1] Conversely, at higher concentrations, the inhibition of AChE becomes the predominant effect. This leads to an accumulation of acetylcholine (B1216132) (ACh) in the neuromuscular junction, which then potentiates the activation of muscarinic M3 receptors on smooth muscle cells, triggering a robust contractile response.[3][4] The contractile effect induced by eseroline (B613827) in non-stimulated guinea-pig ileum at concentrations higher than 5 µM is antagonized by atropine, confirming the involvement of muscarinic receptors.[1]

These application notes provide a comprehensive experimental setup and detailed protocols for studying the effects of (-)-Eseroline fumarate on smooth muscle contraction, tailored for researchers in pharmacology and drug development.

Data Presentation

Table 1: Dose-Response of this compound on Guinea-Pig Ileum Smooth Muscle Contraction
Concentration Range (µM)Primary Mechanism of ActionObserved Effect on Guinea-Pig IleumCitation
0.2 - 15µ-Opioid Receptor AgonismInhibition of electrically-evoked contractions[1]
> 5Acetylcholinesterase InhibitionInduction of contractions in non-stimulated longitudinal muscle[1]
> 20Acetylcholinesterase InhibitionIncrease in electrically-evoked contractions of the longitudinal strip[1]

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Organ Bath Preparation

This protocol describes the preparation of an isolated smooth muscle tissue, such as guinea-pig ileum or rat aorta, for isometric contraction studies in an organ bath system.[5][6]

Materials:

  • Animal model (e.g., male guinea pig, 250-350g)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see Table 2)

  • This compound stock solution

  • Standard agonists (e.g., Acetylcholine, Carbachol) and antagonists (e.g., Atropine)

  • Isolated organ bath system with force transducers and data acquisition software

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Surgical instruments (forceps, scissors)

  • Suture thread

Table 2: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Procedure:

  • System Preparation:

    • Prepare fresh PSS and warm it to 37°C in the organ bath reservoir.

    • Continuously bubble the PSS with carbogen gas.[5]

    • Calibrate the isometric force transducers according to the manufacturer's instructions.

  • Tissue Dissection (Example: Guinea-Pig Ileum):

    • Humanely euthanize the guinea pig according to approved animal care protocols.

    • Perform a midline laparotomy and carefully excise a segment of the terminal ileum.

    • Place the tissue in a petri dish containing cold, carbogen-aerated PSS.

    • Gently remove the mesenteric attachment and flush the lumen with PSS to remove contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Tissue Mounting:

    • Tie one end of the ileum segment to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to the isometric force transducer.

    • Ensure the tissue is fully submerged in the PSS.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate in the organ bath for at least 60 minutes.

    • During equilibration, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[5]

    • Apply an initial resting tension (e.g., 1.0 g for guinea-pig ileum) and allow the tissue to stabilize. Adjust the tension as needed if it drifts during equilibration.

Protocol 2: Cumulative Dose-Response Curve Generation

This protocol outlines the procedure for generating a cumulative dose-response curve for this compound.

Procedure:

  • Viability Test:

    • After equilibration, challenge the tissue with a submaximal concentration of a standard agonist (e.g., 60 mM KCl or 1 µM Carbachol) to ensure tissue viability and obtain a reference contraction.

    • Wash the tissue and allow it to return to the baseline resting tension.

  • Dose Addition:

    • Once the baseline is stable, add the lowest concentration of this compound to the organ bath.

    • Wait for the response to plateau (typically 3-5 minutes).

    • Without washing, add the next, higher concentration of the drug.

    • Continue this cumulative addition until the maximum response is achieved or the highest desired concentration is reached.

  • Data Analysis:

    • Record the peak tension at each concentration.

    • Normalize the data as a percentage of the maximal response to a standard agonist or the maximal response to this compound itself.

    • Plot the normalized response against the logarithm of the drug concentration to generate a dose-response curve.

    • If possible, calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Mandatory Visualizations

Signaling Pathways

eseroline_signaling cluster_cholinergic Acetylcholinesterase Inhibition Pathway cluster_opioid µ-Opioid Receptor Pathway eseroline_ache This compound ache Acetylcholinesterase (AChE) eseroline_ache->ache Inhibits ach Acetylcholine (ACh) ache->ach Prevents breakdown of m3_receptor Muscarinic M3 Receptor ach->m3_receptor Activates gq Gq Protein m3_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release sr->ca_release cam Calmodulin ca_release->cam Binds to mlck Myosin Light Chain Kinase (MLCK) cam->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Contraction mlc_p->contraction pkc->contraction Contributes to eseroline_opioid This compound mu_receptor µ-Opioid Receptor eseroline_opioid->mu_receptor Activates gi Gi Protein mu_receptor->gi ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Reduces production of pka Protein Kinase A (PKA) camp->pka relaxation Inhibition of Contraction pka->relaxation Leads to experimental_workflow prep System Preparation (Organ Bath, PSS, Gas) dissect Tissue Dissection (e.g., Guinea-Pig Ileum) prep->dissect mount Tissue Mounting in Organ Bath dissect->mount equilibrate Equilibration & Tensioning (60 min, 1g tension, wash every 15-20 min) mount->equilibrate viability Viability Test (e.g., 60mM KCl) equilibrate->viability washout Washout & Return to Baseline viability->washout dose_response Cumulative Dose-Response (add increasing concentrations of this compound) washout->dose_response data Data Acquisition & Analysis (Measure tension, plot curve, calculate EC50/Emax) dose_response->data

References

Application Notes and Protocols for Assessing Respiratory Depression by (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the respiratory depressant effects of (-)-Eseroline fumarate (B1241708). The protocols are based on established methods for evaluating drug-induced respiratory depression in animal models.

Introduction

(-)-Eseroline is an opioid agonist and a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] Like other opioids, it has the potential to cause significant respiratory depression, a side effect that can limit its therapeutic application.[1] Understanding the dose-dependent effects of (-)-Eseroline fumarate on respiration is crucial for its development as a potential therapeutic agent. This document outlines detailed protocols for in vivo assessment of respiratory depression induced by this compound using whole-body plethysmography and pulse oximetry in rodent models, as well as a more invasive method for assessing ventilatory response to hypercapnia in larger animal models.

Data Presentation

Table 1: Dose-Response Effects of this compound on Respiratory Parameters in Anesthetized Cats
ParameterControlThis compound (1.2 mg/kg bolus + 0.65 mg/kg/h infusion)
Ventilation BaselineDepressed
Tidal Volume BaselineAffected
Breathing Frequency BaselineAffected
Peripheral Chemoreceptor CO2 Sensitivity (l.min-1 x kPa-1) 0.200.12
Central Chemoreceptor CO2 Sensitivity (l.min-1 x kPa-1) 1.040.50

Data extracted from a study on alpha-chloralose-urethane-anesthetized cats. The depressant effects were reversible with naloxone (B1662785), indicating an opioid-mediated mechanism.[3]

Table 2: Example Data from Whole-Body Plethysmography in Rodents
Treatment GroupDose (mg/kg)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Vehicle Control-150 ± 100.25 ± 0.0237.5 ± 3.0
This compoundX
This compoundY
This compoundZ
Positive Control (Morphine)1075 ± 80.20 ± 0.0215.0 ± 1.8

This table presents a template for recording data from a whole-body plethysmography experiment. Values for this compound would be determined experimentally.

Table 3: Example Data from Pulse Oximetry in Rodents
Treatment GroupDose (mg/kg)Arterial Oxygen Saturation (SpO2) %Heart Rate (beats/min)
Vehicle Control-98 ± 1450 ± 20
This compoundX
This compoundY
This compoundZ
Positive Control (Morphine)1092 ± 2380 ± 25

This table provides a template for recording data from a pulse oximetry experiment. Values for this compound would be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Respiratory Depression using Whole-Body Plethysmography in Rodents

This non-invasive method allows for the continuous measurement of respiratory parameters in conscious, unrestrained animals.[4][5][6]

Materials:

  • Whole-body plethysmography system

  • Animal scale

  • This compound solution

  • Vehicle control solution (e.g., sterile saline)

  • Positive control (e.g., morphine sulfate)

  • Syringes and needles for administration (appropriate for the route of administration, e.g., intraperitoneal, subcutaneous)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

Procedure:

  • Acclimatization: For at least one week prior to the experiment, handle the animals daily and acclimatize them to the plethysmography chamber for short periods to reduce stress.[5]

  • Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions immediately before each experiment.

  • Baseline Recording:

    • Weigh the animal and place it in the plethysmography chamber.

    • Allow the animal to habituate to the chamber for at least 20-30 minutes, or until the respiratory rate stabilizes.[6]

    • Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a continuous period of at least 15-20 minutes.

  • Drug Administration:

    • Remove the animal from the chamber and administer the vehicle, this compound at the desired dose, or the positive control.

    • Immediately return the animal to the chamber.

  • Post-Dose Recording:

    • Continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes) to capture the onset, peak, and duration of the drug's effect.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in respiratory rate, tidal volume, and minute ventilation at different time points post-administration compared to the baseline.

    • Calculate the percentage of respiratory depression for each dose of this compound.

Protocol 2: Assessment of Respiratory Depression using Pulse Oximetry in Rodents

This non-invasive technique measures arterial oxygen saturation (SpO2), an indicator of respiratory function.[7]

Materials:

  • Rodent pulse oximeter with a collar sensor

  • Animal scale

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., morphine sulfate)

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate the animals to the pulse oximeter collar for several days before the experiment to minimize stress.[7]

  • Baseline Measurement:

    • Attach the pulse oximeter collar to the animal.

    • Allow the animal to acclimate to the setup in a quiet environment.

    • Record baseline SpO2 and heart rate for at least 15 minutes.

  • Drug Administration:

    • Administer the vehicle, this compound, or the positive control.

  • Post-Dose Monitoring:

    • Continuously monitor and record SpO2 and heart rate for a specified period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data to determine the nadir of SpO2 and the time course of any desaturation events.

    • Compare the effects of different doses of this compound on SpO2 levels.

Protocol 3: Assessment of Ventilatory Response to Hypercapnia in Anesthetized Animals

This invasive method provides a detailed assessment of the chemoreflex control of breathing and is suitable for larger animal models like cats or rabbits.[3]

Materials:

  • Anesthetic agents (e.g., alpha-chloralose and urethane)

  • Surgical instruments for cannulation

  • Ventilator (for controlled ventilation if necessary)

  • Gas mixture with elevated CO2 (hypercapnic gas, e.g., 5-7% CO2)

  • Gas analyzer to measure end-tidal CO2 (PETCO2)

  • Pneumotachograph to measure airflow

  • Data acquisition system to record physiological parameters

  • This compound solution for intravenous administration

  • Naloxone solution (for reversal)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

    • Perform a tracheotomy and cannulate the trachea.

    • Cannulate a femoral artery for blood pressure monitoring and blood gas analysis, and a femoral vein for drug administration.

  • Baseline Ventilatory Response to CO2:

    • Allow the animal to breathe room air and establish a stable baseline.

    • Introduce a hypercapnic gas mixture into the breathing circuit to induce a step increase in PETCO2.

    • Record the ventilatory response (changes in tidal volume, breathing frequency, and minute ventilation) to the hypercapnic challenge.

    • Return the animal to breathing room air and allow ventilation to return to baseline.

  • This compound Administration:

    • Administer a bolus intravenous dose of this compound (e.g., 1.2 mg/kg), followed by a continuous infusion (e.g., 0.65 mg/kg/h) to maintain a steady-state concentration.[3]

  • Post-Drug Ventilatory Response to CO2:

    • After a stabilization period, repeat the hypercapnic challenge as described in step 2.

    • Record the ventilatory response to CO2 in the presence of this compound.

  • Reversal with Naloxone:

    • Administer an intravenous dose of naloxone to determine if the respiratory depressant effects of this compound are reversible.

    • Repeat the hypercapnic challenge after naloxone administration.

  • Data Analysis:

    • Analyze the relationship between minute ventilation and PETCO2 to determine the CO2 sensitivity of the peripheral and central chemoreceptors before and after drug administration.[3]

    • Compare the ventilatory responses to assess the depressant effect of this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_baseline Phase 2: Baseline Measurement cluster_intervention Phase 3: Intervention cluster_post Phase 4: Post-Intervention Monitoring cluster_analysis Phase 5: Data Analysis acclimatization Animal Acclimatization instrument_calibration Instrument Calibration acclimatization->instrument_calibration baseline_recording Record Baseline Respiratory Parameters instrument_calibration->baseline_recording drug_admin Administer Vehicle, this compound, or Positive Control baseline_recording->drug_admin post_dose_recording Continuous Recording of Respiratory Parameters drug_admin->post_dose_recording data_analysis Analyze Changes in Respiratory Function and Dose-Response post_dose_recording->data_analysis

Caption: Experimental workflow for assessing respiratory depression.

signaling_pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Effects cluster_network Network Effects cluster_physiological Physiological Outcome eseroline (B613827) This compound mu_opioid μ-Opioid Receptor (in preBötzinger Complex) eseroline->mu_opioid Agonist Binding neuronal_hyperpolarization Neuronal Hyperpolarization mu_opioid->neuronal_hyperpolarization Activates G-protein-coupled inwardly rectifying K+ channels reduced_excitability Reduced Neuronal Excitability neuronal_hyperpolarization->reduced_excitability disrupted_rhythm Disrupted Respiratory Rhythm Generation reduced_excitability->disrupted_rhythm resp_depression Respiratory Depression (Decreased Rate and/or Tidal Volume) disrupted_rhythm->resp_depression

Caption: Opioid-mediated signaling pathway of respiratory depression.

References

Troubleshooting & Optimization

troubleshooting (-)-Eseroline fumarate experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with (-)-Eseroline fumarate (B1241708). The following information is designed to help you anticipate and resolve common issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My (-)-Eseroline fumarate solution changes color. Is it still usable?

A1: A color change, typically to a reddish or brownish hue, indicates the oxidation of (-)-Eseroline. The primary oxidation product is rubreserine (B1680255). This degradation can significantly impact its biological activity, particularly its acetylcholinesterase (AChE) inhibitory properties. It is strongly recommended to use only freshly prepared, colorless solutions for your experiments to ensure data accuracy.

Q2: I'm observing high variability in my acetylcholinesterase (AChE) inhibition assays. What are the likely causes?

A2: High variability in AChE inhibition assays with this compound can stem from several factors:

  • Compound Instability: As an unstable compound, (-)-Eseroline can degrade during the experiment, leading to inconsistent inhibitor concentrations.

  • pH Sensitivity: The degradation of eseroline (B613827) is pH-dependent, with stability decreasing as the pH increases.[1] Inconsistent pH in your assay buffer can therefore lead to variable results.

  • Assay Interference: Degradation products may interfere with the assay's detection method. For instance, the colored oxidation product rubreserine can interfere with colorimetric assays like the Ellman's assay.

Q3: How should I prepare and store this compound solutions to minimize degradation?

A3: To minimize degradation, follow these best practices:

  • Storage of Solid Compound: Store solid this compound at -20°C or below, protected from light and moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment. Use deoxygenated buffers, particularly if working at neutral or alkaline pH.

  • Solvent Choice: For stock solutions, use a high-quality, anhydrous solvent like DMSO.

  • pH of Aqueous Solutions: If aqueous solutions are necessary, use a slightly acidic buffer (pH < 7) to improve stability.

  • Light Protection: Protect all solutions containing (-)-Eseroline from light by using amber vials or wrapping containers in aluminum foil.

Q4: My cell viability assay results are inconsistent when using (-)-Eseroline. What troubleshooting steps should I take?

A4: Inconsistent cell viability results are often due to a combination of the compound's inherent cytotoxicity and its instability in culture media.[2]

  • Compound Degradation in Media: (-)-Eseroline can degrade in the cell culture medium over the incubation period, altering the effective concentration and potentially generating cytotoxic degradation products.

  • Direct Cytotoxicity: Eseroline itself is known to be cytotoxic to neuronal cells.[2]

  • Assay Interference: Degradation products might interfere with the assay readout (e.g., formazan-based assays like MTT).

To troubleshoot, consider performing a stability study of (-)-Eseroline in your specific cell culture medium using HPLC. Also, include controls to test for interference from the compound and its degradation products with the viability assay itself.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Acetylcholinesterase (AChE) Inhibition Assays
Potential Cause Recommended Solution
(-)-Eseroline Degradation Prepare fresh (-)-Eseroline solutions immediately before use. Minimize the time between solution preparation and addition to the assay plate.
pH Instability of Assay Buffer Ensure the pH of your assay buffer is consistent and ideally slightly acidic to improve eseroline stability. Prepare fresh buffer for each set of experiments.
Interference from Degradation Products If using a colorimetric assay (e.g., Ellman's), consider the potential for interference from colored degradation products like rubreserine. Run a control with degraded eseroline (solution that has changed color) to assess the level of interference. Consider using a fluorescence-based assay with wavelengths that are not affected by the degradation products.
Inconsistent Incubation Times Standardize all incubation times precisely. Use a multichannel pipette to ensure simultaneous addition of reagents to all wells.
Issue 2: High Background or Inconsistent Results in Muscarinic Receptor Binding Assays
Potential Cause Recommended Solution
Ligand Degradation Prepare this compound solutions fresh and in a slightly acidic buffer if possible. Minimize the incubation time to reduce degradation during the assay.
Non-Specific Binding Ensure adequate blocking of non-specific binding sites. Optimize the concentration of the blocking agent (e.g., BSA).
pH Sensitivity of Binding The binding of ligands to muscarinic receptors can be pH-dependent. Ensure your binding buffer has a stable and consistent pH.
Radioligand Issues Verify the purity and specific activity of your radioligand.
Issue 3: Variable Cytotoxicity Observed in Cell-Based Assays
Potential Cause Recommended Solution
Degradation in Culture Medium Perform a time-course experiment to assess the stability of (-)-Eseroline in your specific cell culture medium at 37°C. This can be done by analyzing samples at different time points using HPLC.
Cytotoxicity of Degradation Products If possible, isolate the main degradation products and test their cytotoxicity independently to understand their contribution to the overall observed effect.
Assay Interference Run controls with (-)-Eseroline and its degradation products in a cell-free version of your cytotoxicity assay (e.g., MTT, LDH) to check for direct interference with the assay reagents or readout.
Inconsistent Cell Seeding Ensure a uniform cell density across all wells by thoroughly mixing the cell suspension before and during plating.

Quantitative Data Summary

pH-Dependent Degradation of (-)-Eseroline
pHApparent First-Order Rate Constant (k) (s⁻¹) (Representative)Half-life (t½) (Representative)Stability
6.01.0 x 10⁻⁵~19 hoursRelatively Stable
7.05.0 x 10⁻⁵~3.8 hoursModerately Stable
7.41.0 x 10⁻⁴~1.9 hoursUnstable
8.05.0 x 10⁻⁴~23 minutesHighly Unstable
9.02.0 x 10⁻³~6 minutesVery Unstable

Note: These are representative values to illustrate the trend. Actual rates should be determined empirically under your specific experimental conditions.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) - Modified for Unstable Inhibitors

This protocol is adapted to minimize the impact of this compound instability.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0 - a compromise between enzyme activity and inhibitor stability)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all solutions fresh on the day of the experiment.

    • Use deoxygenated buffer for preparing the this compound solution.

    • Keep all solutions on ice.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of freshly prepared this compound solution at various concentrations to the test wells. Add 10 µL of buffer to the control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of AChE solution to each well.

    • To minimize inhibitor degradation before the reaction starts, reduce the pre-incubation time to a minimum (e.g., 2-5 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells simultaneously using a multichannel pipette.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay - Modified for Labile Ligands

This protocol includes modifications to account for the potential degradation of this compound.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • Radioligand (e.g., [³H]-NMS)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • This compound

  • Non-specific binding control (e.g., Atropine)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Solution Preparation:

    • Prepare all solutions fresh on the day of the assay.

    • Dissolve this compound in a suitable solvent for the stock and make final dilutions in ice-cold binding buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand, and either this compound (for competition binding) or buffer.

    • For total binding wells, add buffer instead of the competing ligand.

    • For non-specific binding wells, add a saturating concentration of a stable antagonist like atropine.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C). To minimize degradation of (-)-Eseroline, the incubation time should be as short as possible while still allowing for the binding to reach equilibrium. It is recommended to perform a time-course experiment to determine the optimal incubation time.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting cluster_issues Common Issues prep_solid Store Solid at <= -20°C (Protect from Light) prep_solution Prepare Fresh Solution (Use Deoxygenated, Acidic Buffer) prep_solid->prep_solution Immediately before use assay_setup Assay Setup (Minimize Pre-incubation) prep_solution->assay_setup assay_run Run Assay (Controlled Temp & Time) assay_setup->assay_run analysis Analyze Data assay_run->analysis troubleshoot Troubleshoot Variability analysis->troubleshoot Inconsistent Results? degradation Degradation troubleshoot->degradation cytotoxicity Cytotoxicity troubleshoot->cytotoxicity interference Assay Interference troubleshoot->interference

Caption: A logical workflow for handling this compound to minimize experimental variability.

signaling_pathway cluster_cholinergic Cholinergic Signaling cluster_opioid Opioid Signaling eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Inhibition ach Acetylcholine ache->ach Hydrolysis muscarinic Muscarinic Receptors ach->muscarinic Activation downstream Downstream Signaling muscarinic->downstream eseroline_opioid (-)-Eseroline opioid_receptor Opioid Receptors eseroline_opioid->opioid_receptor Agonism opioid_downstream Analgesia & Other Effects opioid_receptor->opioid_downstream

Caption: Dual signaling pathways of (-)-Eseroline as an AChE inhibitor and an opioid agonist.

degradation_pathway cluster_impact Experimental Impact eseroline (-)-Eseroline (Colorless) rubreserine Rubreserine (Red) eseroline->rubreserine Oxidation (O2, light, high pH) other_products Other Degradation Products rubreserine->other_products Further Degradation loss_activity Loss of AChE Inhibition rubreserine->loss_activity assay_interference Colorimetric/Fluorometric Interference rubreserine->assay_interference cytotoxicity Increased Cytotoxicity other_products->cytotoxicity

Caption: Simplified degradation pathway of (-)-Eseroline and its experimental consequences.

References

addressing (-)-Eseroline fumarate solubility challenges in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for addressing solubility challenges with (-)-Eseroline fumarate (B1241708) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what is its primary mechanism of action?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[1] It acts as a μ-opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor.[2] Its activity as an opioid agonist is responsible for its potent analgesic effects.[3]

Q2: In which solvents is this compound soluble?

Q3: Why does my this compound solution precipitate when diluted in aqueous media?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for compounds with low aqueous solubility. This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if the DMSO concentration is low.

Q4: What is the recommended storage condition for this compound solutions?

For long-term storage, it is recommended to store this compound in a desiccated environment at -20°C.[4] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of (-)-Eseroline in aqueous solutions can be pH-dependent, with greater stability in acidic conditions.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer (e.g., PBS). Low aqueous solubility.Do not attempt to dissolve this compound directly in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like DMSO first.
A precipitate forms immediately upon diluting the DMSO stock solution in cell culture media or PBS. The concentration in the final aqueous solution exceeds the solubility limit.- Lower the final concentration of this compound in the working solution.- Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is not toxic to your cells; typically <0.5%).- Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
The solution is initially clear but becomes cloudy or shows precipitation over time. The compound is slowly coming out of solution at the experimental temperature (e.g., 37°C).- Prepare fresh working solutions immediately before use.- Evaluate the solubility and stability of this compound in your specific media at the intended experimental temperature and duration.
Inconsistent experimental results. Potential degradation or precipitation of the compound.- Ensure the pH of your final solution is compatible with the compound's stability.- Visually inspect your working solutions for any signs of precipitation before each experiment.- Prepare fresh stock solutions regularly.

Quantitative Data Summary

Quantitative solubility data for this compound is not widely published. The table below provides guidance on commonly used solvents and recommended starting points for solubility testing.

Solvent Reported Solubility Recommended Maximum Stock Concentration Notes
DMSO Soluble[4]10-20 mM (Empirical starting point)The primary recommended solvent for stock solutions. Sonication may aid dissolution.
Ethanol Data not availableNot recommended as a primary solvent without empirical testing.May be used as a co-solvent in some cases, but can have effects on cells.
PBS (pH 7.4) Expected to be lowNot recommended for stock solutions.Direct dissolution is likely to be unsuccessful.
Cell Culture Media Expected to be lowNot recommended for stock solutions.Final working concentrations should be prepared by diluting a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Pre-warm Media: Pre-warm the required volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound DMSO stock solution dropwise. This gradual addition helps to minimize precipitation.

  • Final Mixing: Once the stock solution is added, continue to mix the working solution for a few seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh (-)-Eseroline fumarate powder add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot and store at -20°C dissolve->aliquot prewarm 5. Pre-warm aqueous media (e.g., cell culture medium) aliquot->prewarm For Experiment add_stock 6. Add DMSO stock dropwise while vortexing media prewarm->add_stock use_immediately 7. Use immediately in experiment add_stock->use_immediately

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway of a μ-Opioid Receptor Agonist

G cluster_membrane Cell Membrane cluster_g_protein_effects G-Protein Mediated Effects cluster_arrestin_effects β-Arrestin Mediated Effects receptor μ-Opioid Receptor g_protein Gi/o Protein Activation receptor->g_protein beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin eseroline (-)-Eseroline eseroline->receptor inhibit_ac Inhibit Adenylyl Cyclase (↓ cAMP) g_protein->inhibit_ac activate_k Activate K+ Channels (Hyperpolarization) g_protein->activate_k inhibit_ca Inhibit Ca2+ Channels (↓ Neurotransmitter Release) g_protein->inhibit_ca internalization Receptor Internalization (Desensitization) beta_arrestin->internalization mapk MAPK Pathway Activation beta_arrestin->mapk

Caption: μ-Opioid receptor signaling pathways.

References

Technical Support Center: (-)-Eseroline Fumarate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708), ensuring its stability is paramount for reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (-)-Eseroline fumarate?

A1: this compound primarily degrades through two main pathways: hydrolysis and oxidation. Being a phenolic compound, the hydroxyl group on the indole (B1671886) ring is susceptible to oxidation, while the molecule can also be affected by pH-dependent hydrolysis.

Q2: What are the common degradation products of (-)-Eseroline?

A2: The most well-documented degradation product of eseroline (B613827) is rubreserine, which is formed through oxidation.[1] Further degradation can lead to other colored compounds, sometimes referred to as eserine blue and eserine brown, similar to the degradation cascade of its parent compound, physostigmine (B191203).

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature, ideally -20°C. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a slightly acidic pH (around 3-5), protected from light, and stored at 2-8°C.[2]

Q4: How does pH affect the stability of (-)-Eseroline in solution?

A4: The degradation of eseroline is pH-dependent and follows first-order kinetics.[3] The rate of degradation, particularly oxidation to rubreserine, increases significantly at a pH greater than 7.[1] Therefore, maintaining a slightly acidic pH is crucial for the stability of eseroline solutions.

Q5: What analytical methods are suitable for identifying and quantifying (-)-Eseroline and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of (-)-Eseroline and its degradation products. A reversed-phase HPLC method, often with a C18 column, coupled with UV or fluorescence detection is typically employed. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of solid this compound (e.g., pinkish or reddish tint) Oxidation due to exposure to air and/or light.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a light-resistant container at low temperatures (-20°C).
Rapid color change of (-)-Eseroline solution to red/pink Oxidation of eseroline to rubreserine, accelerated by neutral to alkaline pH, exposure to air, and/or light.Prepare solutions in a slightly acidic buffer (pH 3-5). Use de-gassed solvents. Prepare solutions fresh before use and protect them from light by using amber vials or wrapping the container in foil.[2]
Precipitate formation in (-)-Eseroline solution The pH of the solution may have shifted, affecting solubility. The concentration may be too high for the chosen solvent.Ensure the pH of the solution is maintained within the optimal range for solubility. If a precipitate forms upon storage at low temperatures, allow the solution to warm to room temperature and sonicate briefly to redissolve.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the sample or standard solutions. Adsorption of the analyte to the container surface.Prepare fresh standard and sample solutions for each analytical run. Use silanized glass or low-adsorption vials. Ensure the stability of the autosampler by keeping it cooled, if possible.
Appearance of unknown peaks in HPLC chromatogram Formation of new degradation products due to specific experimental conditions (e.g., interaction with other reagents).Conduct forced degradation studies to intentionally generate and identify potential degradation products under various stress conditions. This will help in building a comprehensive impurity profile.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a slightly acidic aqueous buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate (-)-Eseroline from its degradation products. Method optimization and validation are essential.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).
Gradient Program Start with a low percentage of Mobile Phase B and gradually increase to elute more non-polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at a wavelength of maximum absorbance for (-)-Eseroline (e.g., ~245 nm and ~290 nm) or fluorescence detection for higher sensitivity.
Injection Volume 10 µL

Visualizations

Degradation Pathway

G Eseroline (-)-Eseroline Rubreserine Rubreserine (Red-colored) Eseroline->Rubreserine Oxidation (Air, Light, pH > 7) Further_Degradation Further Degradation Products (e.g., Eserine Blue/Brown) Rubreserine->Further_Degradation Further Oxidation

Caption: Proposed primary degradation pathway of (-)-Eseroline.

Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Identify Identify Degradation Products HPLC->Identify Minimize Develop Minimization Strategies Identify->Minimize

Caption: General workflow for identifying and minimizing degradation products.

References

overcoming poor cell viability in (-)-Eseroline fumarate toxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability in toxicity assays involving (-)-Eseroline fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and why is it toxic to neuronal cells?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[1] It exhibits greater toxicity than its parent compound and induces neuronal cell death.[2] The primary mechanism of its neurotoxicity is believed to involve the depletion of intracellular ATP, leading to subsequent cell death.[2]

Q2: What are the typical IC50 values for (-)-Eseroline in neuronal cell lines?

The concentration of (-)-Eseroline required to cause 50% inhibition of cell viability (IC50) is dose- and time-dependent. For example, in NG-108-15 and N1E-115 neuronal cells, the concentration needed for 50% leakage of LDH after 24 hours ranges from 40 to 75 µM.[2]

Q3: My cells show poor viability even in the control group. What could be the issue?

Poor viability in control groups can stem from several factors unrelated to the test compound. These include suboptimal cell culture conditions, such as incorrect seeding density, contamination, or issues with the culture medium itself. Ensure your cells are healthy and not passaged for extended periods.

Q4: I am observing inconsistent results between experiments. What are the common causes?

Inconsistency in toxicity assays can arise from variability in cell seeding, compound preparation, and incubation times. It is crucial to maintain consistent protocols across all experiments. Additionally, the stability of this compound in the culture medium could be a factor; it is recommended to use freshly prepared solutions for each experiment.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound toxicity assays.

ProblemPotential CauseRecommended Solution
Low Cell Viability in All Wells (Including Controls) Suboptimal Cell Seeding Density: Too few cells can lead to poor growth and increased susceptibility to stress, while too many can result in overcrowding and nutrient depletion.Optimize the cell seeding density for your specific cell line and plate format (e.g., 96-well). Perform a cell titration experiment to determine the optimal density that allows for logarithmic growth throughout the assay period.
Poor Cell Health: Cells may be unhealthy due to high passage number, contamination (mycoplasma, bacteria, fungi), or improper storage.Use cells with a low passage number. Regularly test for mycoplasma contamination. Ensure proper aseptic techniques during cell culture.
Inadequate Culture Conditions: Incorrect incubator settings (temperature, CO2, humidity) or issues with the culture medium (e.g., expired, improper pH).Regularly calibrate and monitor incubator settings. Use fresh, pre-warmed culture medium for all experiments.
High Variability in Results Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating wells.
Compound Precipitation: this compound may precipitate in the culture medium, leading to inconsistent concentrations.Prepare a concentrated stock solution in a suitable solvent like DMSO. When diluting into the culture medium, ensure rapid and thorough mixing. Visually inspect for any precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
Inaccurate Pipetting: Errors in pipetting the compound or assay reagents.Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. For multi-well plates, consider using a multichannel pipette for consistency.
No Dose-Dependent Toxicity Observed Incorrect Compound Concentration: The concentration range tested may be too low or too high.Perform a wide-range dose-response experiment to determine the optimal concentration range for your cell line.
Compound Instability: this compound may degrade in the culture medium over the incubation period.Prepare fresh solutions of this compound for each experiment.[3][4][5] Minimize the exposure of the compound to light and elevated temperatures.
Discrepancies Between Different Viability Assays (e.g., MTT vs. LDH) Different Cellular Mechanisms Measured: MTT assays measure metabolic activity, which can be influenced by factors other than cell death. LDH assays measure membrane integrity, which is a marker of cytotoxicity.Use multiple, mechanistically distinct assays to get a comprehensive understanding of the compound's effect. For example, complement a metabolic assay like MTT with a cytotoxicity assay like LDH and an apoptosis assay (e.g., Caspase-3/7).

Quantitative Data Summary

The following table summarizes the cytotoxic effects of (-)-Eseroline on various neuronal cell lines.

Cell LineAssayExposure TimeIC50 / Effective ConcentrationReference
NG-108-15 (neuroblastoma-glioma hybrid)LDH Leakage24 hours40 - 75 µM[2]
N1E-115 (mouse neuroblastoma)LDH Leakage24 hours40 - 75 µM[2]
C6 (rat glioma)LDH Leakage24 hours80 - 120 µM[2]
N1E-115 (mouse neuroblastoma)ATP Depletion1 hour>50% loss at 0.3 mM[2]

Experimental Protocols

MTT Assay for Cell Viability in Neuroblastoma Cells

This protocol is adapted for assessing the metabolic activity of neuroblastoma cell lines (e.g., SH-SY5Y, N1E-115) as an indicator of cell viability.

Materials:

  • Neuroblastoma cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity in Neuronal Cells

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Neuronal cells

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

DCFDA Assay for Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS levels.

Materials:

  • Neuronal cells

  • Complete culture medium

  • This compound

  • DCFDA solution

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFDA solution (typically 10-25 µM) and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove the excess DCFDA.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Caspase-3/7 Assay for Apoptosis Detection

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Neuronal cells

  • Complete culture medium

  • This compound

  • Caspase-3/7 assay kit (e.g., luminogenic or fluorogenic)

  • White or black 96-well plates (depending on the assay kit)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Seed cells in the appropriate 96-well plate.

  • Expose cells to this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the luminescence or fluorescence signal.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability & Toxicity Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture seeding Optimize and Seed Cells in 96-well Plate cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells with Compound adhesion->treatment eseroline_prep Prepare this compound Dilutions eseroline_prep->treatment incubation Incubate for a Defined Period treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh ros DCFDA Assay (Oxidative Stress) incubation->ros caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase readout Plate Reader Measurement mtt->readout ldh->readout ros->readout caspase->readout calculation Calculate % Viability/Toxicity readout->calculation interpretation Interpret Results calculation->interpretation

Caption: Experimental workflow for assessing this compound toxicity.

troubleshooting_flowchart cluster_culture_issues General Culture Problems cluster_compound_issues Compound-Specific Problems start Poor Cell Viability in Assay check_controls Are controls (vehicle-treated) also showing low viability? start->check_controls check_seeding Optimize Cell Seeding Density check_controls->check_seeding Yes check_solubility Check for Compound Precipitation check_controls->check_solubility No check_health Verify Cell Health (Passage #, Mycoplasma) check_seeding->check_health check_conditions Check Incubator Conditions & Media check_health->check_conditions check_stability Use Freshly Prepared Solutions check_solubility->check_stability check_concentration Verify Compound Concentration Range check_stability->check_concentration signaling_pathway cluster_stress Cellular Stress Induction cluster_apoptosis Apoptotic Pathway Activation eseroline (-)-Eseroline atp_depletion ATP Depletion eseroline->atp_depletion ros_increase Increased ROS (Oxidative Stress) eseroline->ros_increase mito_dysfunction Mitochondrial Dysfunction atp_depletion->mito_dysfunction ros_increase->mito_dysfunction caspase_activation Caspase-9 Activation mito_dysfunction->caspase_activation executioner_caspases Caspase-3/7 Activation caspase_activation->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

References

Technical Support Center: Quantification of (-)-Eseroline Fumarate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of (-)-Eseroline fumarate (B1241708) quantification in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing low or inconsistent recovery of (-)-Eseroline during sample extraction?

Answer: Low or inconsistent recovery of (-)-Eseroline can stem from several factors related to its chemical properties and the extraction procedure itself.

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): (-)-Eseroline is a phenolic compound. The pH of the aqueous phase during LLE is critical. If the pH is too high (alkaline), the phenolic hydroxyl group will be deprotonated, making the molecule more polar and less likely to partition into the organic solvent. Conversely, a slightly basic pH is often required to ensure that the tertiary amine is not protonated. Careful optimization of the pH is crucial.

  • Inappropriate Solvent Choice for LLE: The choice of organic solvent for LLE must be tailored to the polarity of (-)-Eseroline. A solvent that is too nonpolar may not efficiently extract the analyte, while a solvent that is too polar may also extract numerous interfering substances.

  • Inefficient Elution in Solid-Phase Extraction (SPE): If using SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent. The choice of sorbent is also critical; a mixed-mode or polymeric sorbent may be more effective than a simple reversed-phase sorbent.

  • Analyte Degradation: (-)-Eseroline, like its parent compound physostigmine (B191203), can be susceptible to degradation, particularly at non-optimal pH values and in the presence of certain enzymes in the biological matrix.[1]

Troubleshooting Steps:

  • pH Optimization for LLE: Adjust the pH of the biological sample to a range of 8.5-9.5 before extraction with an organic solvent. This ensures the phenolic group is largely protonated while the amine is in its free base form, maximizing its affinity for the organic phase.

  • Solvent System Evaluation for LLE: Test a range of solvents with varying polarities. A mixture of a nonpolar solvent (e.g., hexane (B92381) or methyl tert-butyl ether) with a small percentage of a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) can enhance recovery.

  • SPE Method Development:

    • Sorbent Selection: Consider using a polymeric reversed-phase sorbent or a mixed-mode cation exchange sorbent.

    • Wash Steps: Incorporate a wash step with a weak organic solvent to remove interferences without eluting the analyte.

    • Elution Solvent: Use a strong organic solvent, such as methanol (B129727) or acetonitrile, often with an additive like a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to ensure complete elution.

  • Assess Analyte Stability: Perform a preliminary stability test by incubating a known concentration of (-)-Eseroline in the biological matrix at room temperature for a short period and then extracting it to see if degradation is occurring.

Question: My assay is showing significant matrix effects, leading to poor accuracy and precision. How can I mitigate this?

Answer: Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components, are a common challenge in bioanalysis.[2][3]

  • Insufficient Sample Cleanup: The most common cause of matrix effects is inadequate removal of matrix components like phospholipids (B1166683) and salts during sample preparation.[2][4]

  • Chromatographic Co-elution: If matrix components elute from the HPLC column at the same time as (-)-Eseroline, they can interfere with its ionization.

  • Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Switch from Protein Precipitation to LLE or SPE: Protein precipitation is a non-selective sample preparation technique that often results in significant matrix effects.[3] LLE or SPE will provide a much cleaner extract.[5][6]

    • Optimize LLE/SPE: Fine-tune the extraction protocol to be more selective for (-)-Eseroline. This can involve adjusting the pH, using different solvents, or incorporating additional wash steps in an SPE protocol.

  • Enhance Chromatographic Separation:

    • Gradient Optimization: Modify the HPLC gradient to better separate (-)-Eseroline from interfering matrix components.

    • Column Chemistry: Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Evaluate Ionization Source: If available, try using an APCI source instead of an ESI source, as it is generally less prone to matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a sample preparation method for (-)-Eseroline in plasma?

A1: A validated method for the simultaneous determination of physostigmine and its metabolite eseroline (B613827) in human plasma utilizes a liquid-liquid extraction (LLE) procedure.[7][8] This method has demonstrated good recovery and sensitivity.[7]

Q2: What are the typical stability concerns for (-)-Eseroline in biological samples?

A2: While specific stability data for (-)-Eseroline is not extensively published, based on its structure and the behavior of related compounds, the following should be considered:

  • Bench-top stability: The analyte may degrade at room temperature over time. It is recommended to keep samples on ice during processing.

  • Freeze-thaw stability: Repeated freezing and thawing of samples can lead to degradation. The stability of (-)-Eseroline should be evaluated for at least three freeze-thaw cycles.[9][10]

  • Long-term stability: For long-term storage, samples should be kept at -70°C or lower. Stability should be assessed at the intended storage temperature for the expected duration of sample storage.

Q3: What are the key validation parameters to assess for an analytical method for (-)-Eseroline?

A3: A bioanalytical method for (-)-Eseroline should be validated according to regulatory guidelines. Key parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte under various conditions as described in Q2.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for (-)-Eseroline in Plasma

This protocol is adapted from a validated method for the simultaneous determination of physostigmine and eseroline.[7][8]

  • To 500 µL of plasma sample, add an appropriate amount of internal standard (e.g., N-methylphysostigmine).

  • Add 100 µL of a suitable buffer to adjust the pH to approximately 9.0.

  • Add 2.5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

2. Stability Assessment Protocol

This protocol provides a general framework for assessing the stability of (-)-Eseroline in a biological matrix.

  • Bench-Top Stability:

    • Spike a known concentration of (-)-Eseroline into the biological matrix.

    • Leave the samples at room temperature for various time points (e.g., 0, 2, 4, 8 hours).

    • At each time point, extract the analyte and analyze it.

    • Compare the results to the concentration at time 0.

  • Freeze-Thaw Stability:

    • Spike a known concentration of (-)-Eseroline into the biological matrix.

    • Freeze the samples at the intended storage temperature (e.g., -70°C).

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.[9][10]

    • After the final thaw, extract and analyze the samples.

    • Compare the results to a control sample that has not undergone freeze-thaw cycles.

  • Long-Term Stability:

    • Spike a known concentration of (-)-Eseroline into the biological matrix.

    • Store the samples at the intended storage temperature.

    • At various time points (e.g., 1, 3, 6 months), retrieve a set of samples, extract, and analyze them.

    • Compare the results to the initial concentration.

Quantitative Data Summary

Table 1: Performance of a Validated HPLC-Fluorescence Method with LLE for (-)-Eseroline in Human Plasma.[7][8]

ParameterValue
Mean Recovery80.3%
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Linearity Range0.05 - 10.0 ng/mL (r² > 0.999)
Intra-day Precision (%RSD)0.7% - 6.6%
Inter-day Precision (%RSD)0.7% - 6.6%
Intra-day Accuracy97.5% - 110.0%
Inter-day Accuracy97.5% - 110.0%

Table 2: Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh
Recovery Generally HighVariable, typically 60-90%High, often >85%
Matrix Effect HighModerateLow
Speed FastModerateCan be automated for high throughput
Solvent Usage LowHighLow to Moderate
Cost LowLowHigh (cartridges)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample Add_IS Add Internal Standard Start->Add_IS pH_Adjust pH Adjustment Add_IS->pH_Adjust Extraction Liquid-Liquid or Solid-Phase Extraction pH_Adjust->Extraction Separate Phase Separation (Centrifugation) Extraction->Separate Evaporate Evaporation Separate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Data Acquisition & Quantification Inject->Quantify End Final Concentration Quantify->End

Caption: Experimental workflow for (-)-Eseroline quantification.

Troubleshooting_Low_Recovery Start Low or Inconsistent Recovery Observed Check_pH Is the extraction pH optimized (8.5-9.5)? Start->Check_pH Adjust_pH Adjust pH of sample before extraction. Check_pH->Adjust_pH No Check_Solvent Is the LLE solvent system appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Test_Solvents Test different solvent mixtures and polarities. Check_Solvent->Test_Solvents No Check_SPE Is the SPE method optimized? Check_Solvent->Check_SPE Yes Test_Solvents->Check_SPE Optimize_SPE Evaluate sorbent type, wash, and elution steps. Check_SPE->Optimize_SPE No Check_Stability Is analyte degradation a possibility? Check_SPE->Check_Stability Yes Optimize_SPE->Check_Stability Run_Stability_Test Perform bench-top stability assessment. Check_Stability->Run_Stability_Test Yes

References

mitigating off-target effects of (-)-Eseroline fumarate in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target effects of (-)-Eseroline fumarate (B1241708) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and what are its primary cellular activities?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203). It exhibits a dual pharmacological profile, acting as a potent µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor. Its on-target effect is primarily mediated through the activation of µ-opioid receptors, while its off-target effects include neurotoxicity.

Q2: What are the known off-target effects of (-)-Eseroline in cellular models?

A2: The most significant off-target effect of (-)-Eseroline is neurotoxicity, particularly in neuronal cell lines. This toxicity is characterized by dose- and time-dependent neuronal cell death.[1] The underlying mechanism is believed to involve a significant depletion of intracellular ATP, leading to compromised cellular energy metabolism and subsequent cell death.[1]

Q3: At what concentrations are the off-target effects of (-)-Eseroline typically observed?

A3: Off-target neurotoxic effects of (-)-Eseroline are generally observed in the micromolar range. For instance, in neuronal cell lines such as NG-108-15 and N1E-115, concentrations ranging from 40 to 75 µM can cause a 50% release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, within 24 hours.[1] Extensive damage to neuronal cells has been observed at concentrations as low as 75 µM.[1]

Q4: How can I distinguish between on-target µ-opioid receptor effects and off-target neurotoxicity in my experiments?

A4: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls and conduct experiments over a range of concentrations. The on-target µ-opioid receptor agonism is expected to occur at lower concentrations than the off-target neurotoxicity. The use of a µ-opioid receptor antagonist, such as naloxone (B1662785), can help to block the on-target effects. If an observed cellular response is not blocked by naloxone and occurs at higher concentrations of (-)-Eseroline, it is likely an off-target effect.

Q5: Are there any general strategies to minimize off-target effects of drugs like (-)-Eseroline in cell culture?

A5: Yes, several general strategies can be employed. These include using the lowest effective concentration of the compound, optimizing incubation times to be as short as possible, and ensuring the health and viability of the cell cultures. Additionally, using specific antagonists for the off-target pathways, if known, can help to isolate the on-target effects. For compounds with known liabilities, careful dose-response studies are essential to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death in Neuronal Cultures

Possible Cause: The concentration of (-)-Eseroline fumarate is within the neurotoxic range.

Troubleshooting Steps:

  • Verify Concentration: Double-check the calculations for your stock solution and final dilutions. Ensure the correct molecular weight for this compound (334.37 g/mol ) was used.[2]

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise concentration at which toxicity occurs in your specific cell line. We recommend testing a range from nanomolar to high micromolar concentrations (e.g., 10 nM to 200 µM).

  • Reduce Incubation Time: (-)-Eseroline-induced toxicity is time-dependent.[1] If permissible for your experimental endpoint, reduce the incubation time to see if toxicity is mitigated while the on-target effect is still observable.

  • Assess Cell Viability: Use multiple assays to confirm cell death. We recommend a combination of a cytotoxicity assay (e.g., LDH release) and a viability/metabolic activity assay (e.g., MTT or ATP measurement).

Issue 2: Inconsistent or Noisy Data in Acetylcholinesterase (AChE) Inhibition Assays

Possible Cause: The weak and reversible nature of AChE inhibition by (-)-Eseroline may lead to variability.

Troubleshooting Steps:

  • Optimize Assay Conditions: Ensure your AChE assay protocol is optimized for detecting reversible inhibitors. Pay close attention to substrate and enzyme concentrations, as well as pre-incubation times.

  • Use a Positive Control: Include a known, potent AChE inhibitor (e.g., physostigmine or donepezil) as a positive control to validate your assay setup.

  • Check for Compound Instability: Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may vary.

  • Increase Replicates: To account for potential variability, increase the number of technical and biological replicates in your experiments.

Issue 3: Difficulty in Separating µ-Opioid Agonism from Cholinergic Effects

Possible Cause: (-)-Eseroline's dual activity can confound the interpretation of results in systems with both µ-opioid and cholinergic receptors.

Troubleshooting Steps:

  • Use Selective Antagonists:

    • To isolate µ-opioid receptor-mediated effects, pre-treat cells with a selective µ-opioid antagonist like naloxone.

    • To block cholinergic effects, use a muscarinic antagonist (e.g., atropine) or a nicotinic antagonist (e.g., mecamylamine), depending on the receptor subtypes present in your cellular model.

  • Utilize a Cell Line with a Single Receptor Type: If possible, use a cell line that endogenously expresses only µ-opioid receptors or a transfected cell line expressing only the receptor of interest.

  • Compare with Selective Agonists: Run parallel experiments with a highly selective µ-opioid agonist (e.g., DAMGO) and a selective AChE inhibitor to delineate the specific contributions of each pathway to the observed phenotype.

Data Presentation

Table 1: Summary of (-)-Eseroline's On-Target and Off-Target Activities

ParameterTarget/EffectValueCell Line/SystemReference
On-Target Activity
µ-Opioid Receptor AgonismPotent AgonistEC50/Ki not specified in searched literature, but described as a potent agonist.In vitro and in vivo models[3]
Off-Target Activities
Acetylcholinesterase (AChE) InhibitionKi0.15 ± 0.08 µMElectric Eel[4]
Ki0.22 ± 0.10 µMHuman Red Blood Cells[4]
Ki0.61 ± 0.12 µMRat Brain[4]
Neurotoxicity (LDH Release)EC50 (24h)40 - 75 µMNG-108-15 and N1E-115 cells[1]
EC50 (24h)80 - 120 µMC6 and ARL-15 cells[1]
Neurotoxicity (ATP Depletion)>50% loss (1h)300 µMN1E-115 cells[1]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted from standard colorimetric LDH assay kits to quantify cell death by measuring the release of LDH from damaged cells.

Materials:

  • Neuronal cell line of interest (e.g., SH-SY5Y, N1E-115)

  • 96-well cell culture plates

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (often 10X, provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm (background)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells for untreated controls (vehicle) and maximum LDH release controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Maximum LDH Release Control: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.

  • Sample Collection: At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm. Measure the background absorbance at 680 nm and subtract it from the 490 nm reading.

  • Calculation of Cytotoxicity:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Untreated control LDH activity) / (Maximum LDH release - Untreated control LDH activity) ] x 100

ATP Measurement Assay

This protocol uses a luciferase-based assay to measure intracellular ATP levels as an indicator of cell viability and metabolic health.

Materials:

  • Neuronal cell line

  • Opaque-walled 96-well plates

  • This compound

  • ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Assay: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the luminescent signal from untreated control cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (B1204863) (produced by AChE) and DTNB.

Materials:

  • Source of AChE (e.g., purified enzyme, cell lysate)

  • 96-well plate

  • This compound

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • This compound at various concentrations (or vehicle for control)

    • AChE solution

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of the reaction (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of this compound and calculate the Ki value using appropriate enzyme kinetic models.

Visualizations

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Viability and Cytotoxicity Assessment cluster_target Target Engagement Assessment cluster_analysis Data Analysis and Interpretation seed_cells Seed Neuronal Cells in 96-well plate treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (Time-Course) treat_cells->incubate ldh_assay LDH Assay (Cytotoxicity) incubate->ldh_assay atp_assay ATP Assay (Viability/Metabolism) incubate->atp_assay mtt_assay MTT Assay (Viability/Metabolism) incubate->mtt_assay ache_assay AChE Inhibition Assay incubate->ache_assay opioid_assay µ-Opioid Receptor Functional Assay (e.g., cAMP) incubate->opioid_assay analyze_data Calculate EC50/IC50/Ki ldh_assay->analyze_data atp_assay->analyze_data mtt_assay->analyze_data ache_assay->analyze_data opioid_assay->analyze_data compare_effects Compare On-Target vs. Off-Target Potency analyze_data->compare_effects mitigate Identify Therapeutic Window & Mitigation Strategy compare_effects->mitigate signaling_pathways cluster_on_target On-Target Pathway: µ-Opioid Receptor Agonism cluster_off_target Off-Target Pathway: Neurotoxicity cluster_ache Off-Target Pathway: AChE Inhibition eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor eseroline->mu_receptor gi_protein Gi Protein Activation mu_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase ion_channel Ion Channel Modulation gi_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia & Other Opioid Effects camp->analgesia ion_channel->analgesia eseroline_high (-)-Eseroline (High Conc.) mitochondria Mitochondrial Dysfunction eseroline_high->mitochondria atp_depletion ↓ ATP Production mitochondria->atp_depletion caspase_activation Caspase Activation atp_depletion->caspase_activation apoptosis Apoptosis / Neuronal Cell Death caspase_activation->apoptosis eseroline_ache (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_ache->ache Weak, Reversible Inhibition acetylcholine ↑ Acetylcholine ache->acetylcholine cholinergic_receptors Cholinergic Receptor Activation acetylcholine->cholinergic_receptors troubleshooting_logic cluster_concentration Concentration Check cluster_time Incubation Time Check cluster_controls Controls Check cluster_viability Viability Assay Check start Unexpected Cell Death Observed check_conc Is concentration in toxic range (>10 µM)? start->check_conc reduce_conc Action: Perform dose-response, lower concentration check_conc->reduce_conc Yes check_time Is incubation time long (>12h)? check_conc->check_time No end Issue Resolved / Off-Target Effect Confirmed reduce_conc->end reduce_time Action: Perform time-course, shorten incubation check_time->reduce_time Yes check_antagonist Was a µ-opioid antagonist used? check_time->check_antagonist No reduce_time->end use_antagonist Action: Pre-treat with Naloxone to confirm on-target effect check_antagonist->use_antagonist No check_assay Was only one viability assay used? check_antagonist->check_assay Yes use_antagonist->end use_multiple_assays Action: Use orthogonal methods (e.g., LDH and ATP) check_assay->use_multiple_assays Yes check_assay->end No use_multiple_assays->end

References

adjusting pH for optimal (-)-Eseroline fumarate activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Eseroline Fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of (-)-Eseroline Fumarate in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in an acetylcholinesterase (AChE) inhibition assay?

A1: There is an inherent conflict between the optimal pH for (-)-Eseroline stability and the optimal pH for acetylcholinesterase (AChE) activity. (-)-Eseroline is most stable in acidic conditions (around pH 3.4 for its parent compound, physostigmine, under anaerobic conditions), with its degradation rate increasing as the pH becomes more alkaline. Conversely, AChE, the enzyme that (-)-Eseroline inhibits, exhibits optimal activity in a slightly alkaline environment, typically between pH 7.5 and 8.0. Therefore, the "optimal" pH for your experiment will be a compromise between maintaining the stability of the compound and ensuring sufficient enzyme activity. A common starting point for AChE assays is a phosphate (B84403) buffer at pH 7.5. It is recommended to perform a pH-rate profile to determine the ideal pH for your specific experimental conditions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in 0.1 M HCl. For a stock solution, it is recommended to dissolve the compound in an appropriate acidic buffer or a minimal amount of 0.1 M HCl and then dilute it with the assay buffer to the final desired concentration. Solutions should be freshly prepared for optimal results.

Q3: Can I use a phosphate buffer for my experiments with this compound?

A3: Yes, phosphate buffers are commonly used for acetylcholinesterase assays. However, given that you are using a fumarate salt, there is a potential for precipitation if high concentrations of both phosphate and fumarate ions are present. It is crucial to ensure the final concentration of both the drug and the buffer are within their solubility limits. Preparing a more dilute stock solution of this compound and adding it to the phosphate buffer in a small volume can help to avoid precipitation.

Q4: My this compound solution is turning a reddish color. What does this mean?

A4: The development of a reddish color may indicate the oxidation of (-)-Eseroline to rubreserine, a less active compound. This is more likely to occur at a neutral or alkaline pH and in the presence of oxygen. To minimize oxidation, it is advisable to use degassed buffers and prepare solutions fresh before use. Storing stock solutions at low temperatures and protected from light can also help to slow down degradation.

Q5: Besides its anticholinesterase activity, what other biological activities does (-)-Eseroline have?

A5: (-)-Eseroline also exhibits properties as an opioid receptor agonist. This dual activity is an important consideration when interpreting experimental results, as some of its observed effects may be mediated through opioid signaling pathways rather than solely through the inhibition of acetylcholinesterase.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or no AChE inhibition observed 1. Degradation of this compound: The compound is unstable at the optimal pH for AChE activity (pH 7.5-8.0).- Prepare fresh solutions of this compound for each experiment.- Consider running the assay at a slightly lower pH (e.g., pH 7.0-7.2) as a compromise between compound stability and enzyme activity. Perform a pH optimization experiment.- Minimize the pre-incubation time of this compound in the alkaline buffer before starting the enzymatic reaction.
2. Precipitation of this compound: Incompatibility between the fumarate salt and the phosphate buffer.- Lower the concentration of the phosphate buffer or the this compound stock solution.- Prepare the final dilution of the compound directly in the assay plate to minimize the time for potential precipitation to occur.- Consider using an alternative buffer system after verifying its compatibility with the AChE assay.
High background signal in the assay 1. Oxidation of (-)-Eseroline: The oxidation product, rubreserine, may interfere with the assay's detection method.- Use freshly prepared, degassed buffers.- Protect the solutions from light and air exposure.
2. Non-specific reaction: Components in the buffer or the compound solution may be interfering with the assay reagents (e.g., DTNB in the Ellman assay).- Run a control with the buffer and this compound without the enzyme to check for any non-enzymatic reactions.- Ensure all glassware and reagents are clean and of high purity.
Inconsistent or variable results 1. Inconsistent pH of the buffer: Small variations in pH can significantly affect both the stability of the compound and the activity of the enzyme.- Carefully prepare and verify the pH of all buffer solutions using a calibrated pH meter.- Prepare a large batch of buffer for a series of experiments to ensure consistency.
2. Inaccurate pipetting: Errors in dispensing small volumes of the stock solution or reagents.- Use calibrated pipettes and proper pipetting techniques.- Prepare intermediate dilutions of the stock solution to work with larger, more accurate volumes.

Data Presentation

Table 1: pH-Dependent Stability and Activity Profile

pH(-)-Eseroline StabilityAcetylcholinesterase (AChE) ActivityRecommendation
< 6.0 HighLowSuboptimal for AChE activity assays.
6.0 - 7.0 ModerateModerateA potential compromise range to balance stability and activity.
7.0 - 8.0 LowHigh (Optimal ~pH 7.5-8.0)Standard range for AChE assays, but be aware of rapid compound degradation. Fresh solutions are critical.
> 8.0 Very LowDecreasingNot recommended due to rapid degradation of (-)-Eseroline.

Table 2: Recommended Buffer Systems for AChE Assays

Buffer SystempKa(s)Useful pH RangeConsiderations
Phosphate Buffer 2.15, 7.20, 12.355.8 - 8.0Commonly used for AChE assays. Potential for precipitation with fumarate salts at high concentrations.
HEPES Buffer 7.56.8 - 8.2Good alternative to phosphate buffer. Check for any interference with the assay.
Tris Buffer 8.17.5 - 9.0Often used in biochemical assays, but its pH is highly temperature-dependent.
Fumaric Acid/Fumarate 3.02, 4.392.0 - 5.4Not suitable for AChE assays due to the low pH range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • 0.1 M Hydrochloric Acid (HCl)

    • Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal volume of 0.1 M HCl. For example, to make a 10 mM stock solution, dissolve the appropriate amount of powder in a small volume of 0.1 M HCl and then bring it to the final volume with the assay buffer.

    • Gently vortex until the powder is completely dissolved.

    • Prepare fresh on the day of the experiment and keep on ice, protected from light.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
  • Objective: To determine the inhibitory activity of this compound on AChE.

  • Materials:

    • This compound stock solution

    • Acetylcholinesterase (AChE) enzyme solution

    • 0.1 M Phosphate Buffer, pH 7.5

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound dilution (or buffer for control)

      • DTNB solution

      • AChE enzyme solution

    • Incubate the plate for a short, defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and subsequently the IC50 value of this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound AChE Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_eseroline Prepare (-)-Eseroline Fumarate Stock Solution add_reagents Add Buffer, (-)-Eseroline, DTNB, and AChE to Plate prep_eseroline->add_reagents prep_buffer Prepare Assay Buffer (e.g., Phosphate Buffer, pH 7.5) prep_buffer->add_reagents prep_reagents Prepare AChE, DTNB, and ATCI Solutions prep_reagents->add_reagents incubate Pre-incubate add_reagents->incubate add_substrate Add ATCI Substrate incubate->add_substrate read_plate Kinetic Reading (412 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for assessing this compound's AChE inhibitory activity.

cholinergic_pathway Cholinergic Synapse Signaling and (-)-Eseroline Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (B1216132) (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzes ACh_receptor ACh Receptors (Nicotinic/Muscarinic) ACh_release->ACh_receptor binds Eseroline (-)-Eseroline Eseroline->AChE inhibits Signal Postsynaptic Signal ACh_receptor->Signal activates

Caption: (-)-Eseroline inhibits AChE, increasing acetylcholine in the synapse.

opioid_pathway (-)-Eseroline Opioid Receptor Signaling Eseroline (-)-Eseroline Opioid_Receptor μ-Opioid Receptor (GPCR) Eseroline->Opioid_Receptor binds & activates G_protein G-protein (Gi/o) Opioid_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia) cAMP->Cellular_Response Ca_channel ↓ Ca2+ influx Ion_Channels->Ca_channel K_channel ↑ K+ efflux Ion_Channels->K_channel Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: (-)-Eseroline's agonism at μ-opioid receptors leads to reduced neuronal excitability.

Chiral Separation of Eseroline Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chiral separation of eseroline (B613827) enantiomers.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am not seeing any separation of my eseroline enantiomers. What are the most common reasons for a complete lack of resolution?

A1: A complete lack of resolution is a common initial challenge. The primary reasons include:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanism for eseroline. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA, IB, IC), are often a good starting point for nitrogen-containing chiral compounds.

  • Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in enantioseparation. For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol) is typical. The type and percentage of the alcohol modifier can significantly impact selectivity.

  • Suboptimal Temperature: Temperature can have a profound effect on chiral recognition. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) as sometimes lower temperatures can enhance separation.

  • Inappropriate Flow Rate: While a standard flow rate (e.g., 1.0 mL/min) is a good starting point, some chiral separations benefit from lower flow rates, which can allow for better interaction between the analyte and the CSP.

Q2: I have some separation, but the resolution between the eseroline enantiomer peaks is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution is a frequent hurdle. Here are several strategies to enhance the separation between your enantiomer peaks:

  • Optimize the Mobile Phase Modifier: Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can lead to significant improvements in resolution. For example, if you are using a hexane:isopropanol mobile phase, try varying the isopropanol concentration from 5% to 20% in small increments.

  • Experiment with Different Alcohol Modifiers: The type of alcohol can influence selectivity. If isopropanol is not providing adequate resolution, try ethanol (B145695) or other alcohol modifiers.

  • Introduce an Additive: For basic compounds like eseroline, adding a small amount of a basic additive, such as diethylamine (B46881) (DEA) or isopropylamine (B41738) (IPA), to the mobile phase can improve peak shape and resolution. Conversely, an acidic additive like trifluoroacetic acid (TFA) might be beneficial in some cases. A typical starting concentration for an additive is 0.1%.

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., to 0.5-0.8 mL/min) can increase the interaction time between the eseroline enantiomers and the CSP, often leading to better resolution.

  • Adjust the Temperature: Both increasing and decreasing the temperature can affect resolution. It is an empirical parameter that should be optimized for your specific separation.

Q3: My eseroline peaks are broad and tailing. What could be the cause and how can I fix it?

A3: Peak tailing can compromise resolution and quantification. The common causes and solutions include:

  • Secondary Interactions: Eseroline, being a basic compound, can exhibit secondary interactions with the silica (B1680970) support of the CSP. Adding a basic modifier like DEA or IPA to the mobile phase can mitigate these interactions and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: The column may have accumulated contaminants from previous injections. Flushing the column with a strong solvent (compatible with the CSP) may help. Refer to the column manufacturer's instructions for appropriate cleaning procedures.

  • Inappropriate pH of the Mobile Phase (in Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is at least 2 pH units away from the pKa of eseroline to ensure it is in a single ionic form.

Q4: My retention times are drifting between injections. What is causing this instability?

A4: Unstable retention times can be frustrating. The likely culprits are:

  • Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than achiral phases, especially after a change in mobile phase composition. Ensure the column is thoroughly equilibrated before starting your analytical run.

  • Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents, differential evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. The use of a column oven is highly recommended to maintain a stable temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time variability.

Quantitative Data Summary

The following tables provide a summary of typical chromatographic parameters that can be expected during the chiral separation of compounds structurally similar to eseroline on polysaccharide-based CSPs. These values should serve as a starting point for method development.

Table 1: Expected Performance of Polysaccharide-Based CSPs for Eseroline-like Compounds

Chiral Stationary PhaseMobile Phase Composition (v/v)Typical Resolution (Rs)Typical Retention Time (k') of First Eluting Enantiomer
Chiralpak® IAn-Hexane / Isopropanol (90:10) + 0.1% DEA1.5 - 3.53.0 - 6.0
Chiralpak® IBn-Hexane / Ethanol (85:15) + 0.1% DEA1.2 - 2.84.0 - 7.0
Chiralpak® ICn-Hexane / Isopropanol (95:5) + 0.1% DEA> 1.85.0 - 9.0

Note: These are representative values and will vary depending on the specific analytical conditions.

Experimental Protocols

Below is a detailed methodology for a potential chiral HPLC method for the separation of eseroline enantiomers, based on common practices for similar compounds.

Method 1: Chiral Separation of Eseroline Enantiomers using a Polysaccharide-Based CSP in Normal-Phase Mode

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, an autosampler, a column oven, and a fluorescence detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: Fluorescence detector with excitation at 254 nm and emission at 355 nm.

  • Sample Preparation:

    • Dissolve the eseroline racemate in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the two enantiomer peaks.

    • Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.

Visualizations

The following diagrams illustrate key workflows and relationships in the chiral separation of eseroline enantiomers.

MethodDevelopmentWorkflow Start Start: Racemic Eseroline Sample CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->CSP_Selection MP_Screening Screen Mobile Phase (Hexane/Alcohol Ratios) CSP_Selection->MP_Screening Additive_Opt Optimize Additive (e.g., DEA, IPA) MP_Screening->Additive_Opt Temp_Flow_Opt Optimize Temperature & Flow Rate Additive_Opt->Temp_Flow_Opt Validation Method Validation Temp_Flow_Opt->Validation End End: Robust Chiral Separation Method Validation->End

Chiral HPLC Method Development Workflow.

TroubleshootingLogic Problem Poor Resolution (Rs < 1.5) Check_MP Adjust Mobile Phase (% Modifier, Additive) Problem->Check_MP Primary Action Check_Temp Vary Column Temperature Check_MP->Check_Temp If Unsuccessful Solution Baseline Separation Achieved Check_MP->Solution If Successful Check_Flow Reduce Flow Rate Check_Temp->Check_Flow If Unsuccessful Check_Temp->Solution If Successful Change_CSP Try a Different CSP Check_Flow->Change_CSP If Unsuccessful Check_Flow->Solution If Successful Change_CSP->Solution If Successful

Troubleshooting Logic for Poor Resolution.

preventing oxidation of (-)-Eseroline fumarate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of (-)-Eseroline fumarate (B1241708) in solution.

Frequently Asked Questions (FAQs)

Q1: My (-)-Eseroline fumarate solution is changing color (e.g., turning pink or reddish). What is happening?

A1: The color change in your this compound solution is a common indicator of oxidation. Eseroline (B613827), which has a phenolic moiety, is susceptible to air oxidation, especially under neutral to alkaline conditions. The initial colorless eseroline is oxidized to a colored product, often reported as rubreserine, which imparts a reddish hue to the solution. This degradation is accelerated by factors such as exposure to oxygen, higher pH, light, and the presence of metal ions.

Q2: What is the optimal pH for storing this compound solutions to minimize oxidation?

A2: To minimize oxidation, this compound solutions should be maintained at an acidic pH. Studies on the related compound physostigmine (B191203) have shown that the minimum degradation rate under anaerobic conditions occurs at approximately pH 3.4.[1] The degradation of eseroline itself has been shown to be pH-dependent, with the rate of degradation increasing as the pH rises.[2] Therefore, a buffer system that maintains the pH between 3 and 4 is recommended for enhanced stability.

Q3: What are the primary degradation products of (-)-Eseroline?

A3: The primary degradation product of (-)-Eseroline due to oxidation is rubreserine. The oxidation process involves the phenolic group of the eseroline molecule. Under alkaline conditions in the presence of air, eseroline is readily oxidized to this colored compound.

Q4: Can I use antioxidants to prevent the oxidation of my this compound solution?

A4: Yes, incorporating antioxidants is a highly effective strategy to prevent the oxidation of (-)-Eseroline. As a phenolic compound, eseroline's oxidation can be inhibited by various antioxidants that act as free radical scavengers or reducing agents. Commonly used and effective antioxidants for phenolic compounds include ascorbic acid (Vitamin C), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT).[3][4] The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.

Q5: How should I prepare and handle my this compound solutions to minimize oxidation?

A5: To minimize oxidation, it is crucial to adopt the following handling practices:

  • Use deoxygenated solvents: Prepare your solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Work under an inert atmosphere: Whenever possible, handle the solution under a blanket of inert gas.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

  • Maintain low temperatures: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation rate.

  • Prepare fresh solutions: It is best practice to prepare solutions fresh before each experiment to ensure the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution rapidly turns pink/red Oxidation of (-)-Eseroline 1. Check pH: Ensure the pH of your solution is in the acidic range (ideally pH 3-4). Use a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer). 2. Exclude Oxygen: Prepare solutions with deoxygenated solvents and handle under an inert atmosphere (nitrogen or argon). 3. Add Antioxidant: Incorporate an antioxidant such as ascorbic acid (0.1% w/v) or BHA/BHT (0.01% w/v) into your solution. 4. Protect from Light: Store the solution in light-resistant containers.
Loss of biological activity or inconsistent results Degradation of (-)-Eseroline 1. Confirm Compound Integrity: Analyze your stock solution and working solutions by HPLC to determine the concentration of intact (-)-Eseroline. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. 3. Optimize Storage Conditions: Store stock solutions at -20°C or below, under an inert atmosphere, and protected from light.
Precipitate forms in the solution Poor solubility or formation of degradation products 1. Verify Solubility: Check the solubility of this compound in your chosen solvent system. 2. Adjust pH: Ensure the pH is in a range where the compound is soluble and stable. 3. Filter the Solution: If a precipitate is observed in a freshly prepared solution, it may be due to insoluble impurities. Filter the solution through a 0.22 µm filter.

Quantitative Data

Table 1: pH-Dependent Degradation of Eseroline

The degradation of eseroline follows first-order kinetics and is highly dependent on the pH of the solution. The rate constant (k) increases significantly with an increase in pH.[2]

pHApparent First-Order Rate Constant (k) (s⁻¹)
6.911.1 x 10⁻⁶
7.403.5 x 10⁻⁶
7.981.1 x 10⁻⁵
8.412.8 x 10⁻⁵
8.947.0 x 10⁻⁵
Data adapted from a study on eseroline degradation in phosphate (B84403) buffer solutions under aerobic conditions.[2]

Table 2: Recommended Antioxidants for Phenolic Compounds

Antioxidant Recommended Starting Concentration Mechanism of Action
Ascorbic Acid (Vitamin C) 0.05 - 0.1% (w/v)Reducing agent, readily undergoes oxidation.
Butylated Hydroxyanisole (BHA) 0.01 - 0.02% (w/v)Free radical scavenger, chain-breaking antioxidant.
Butylated Hydroxytoluene (BHT) 0.01 - 0.02% (w/v)Free radical scavenger, chain-breaking antioxidant.
Ethylenediaminetetraacetic acid (EDTA) 0.01 - 0.1% (w/v)Chelating agent, sequesters metal ions that catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Deoxygenated buffer (e.g., 50 mM Sodium Citrate Buffer, pH 3.5)

  • Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Deoxygenate the Buffer: Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Antioxidant Solution: Dissolve ascorbic acid in the deoxygenated citrate buffer to a final concentration of 0.1% (w/v).

  • Weigh this compound: In a clean, amber glass vial, accurately weigh the required amount of this compound to prepare a 10 mM solution.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated buffer containing ascorbic acid to the vial with this compound. Vortex or sonicate briefly until the solid is completely dissolved.

  • Sterile Filtration: If required for the application, filter the solution through a 0.22 µm sterile syringe filter into a clean, sterile amber vial.

  • Storage: Flush the headspace of the vial with inert gas, seal tightly, and store at -20°C or below, protected from light.

Protocol 2: HPLC Method for the Analysis of (-)-Eseroline and its Degradation Products

This HPLC method can be used to assess the purity and stability of (-)-Eseroline solutions.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Fluorescence (Excitation: 254 nm, Emission: 355 nm) or UV at 254 nm

Sample Preparation: Dilute the this compound solution with the initial mobile phase (95% A, 5% B) to a suitable concentration within the linear range of the detector.

Visualizations

eseroline_oxidation_pathway Eseroline (-)-Eseroline (Colorless) Oxidized_Intermediate Oxidized Intermediate (Quinone-like) Eseroline->Oxidized_Intermediate Oxidation (O2, high pH, light, metal ions) Rubreserine Rubreserine (Red) Oxidized_Intermediate->Rubreserine Further Reactions troubleshooting_workflow Start Eseroline Solution Shows Discoloration/Degradation Check_pH Is the pH acidic (pH 3-4)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer Check_pH->Adjust_pH No Check_Oxygen Was the solution prepared with deoxygenated solvent and under inert gas? Check_pH->Check_Oxygen Yes Adjust_pH->Check_Oxygen Use_Inert_Atmosphere Prepare fresh solution using deoxygenated solvent and inert gas Check_Oxygen->Use_Inert_Atmosphere No Check_Antioxidant Does the solution contain an antioxidant? Check_Oxygen->Check_Antioxidant Yes Use_Inert_Atmosphere->Check_Antioxidant Add_Antioxidant Add an appropriate antioxidant (e.g., Ascorbic Acid) Check_Antioxidant->Add_Antioxidant No Check_Light Is the solution protected from light? Check_Antioxidant->Check_Light Yes Add_Antioxidant->Check_Light Protect_From_Light Store in amber vials or wrap in foil Check_Light->Protect_From_Light No End Stable Eseroline Solution Check_Light->End Yes Protect_From_Light->End

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of (-)-Eseroline Fumarate and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of (-)-Eseroline fumarate (B1241708) and morphine, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potent antinociceptive (pain-relieving) properties.[1] Its mechanism of action is distinct from many traditional opioids, involving a dual role as both a µ-opioid receptor agonist and a reversible acetylcholinesterase inhibitor.[2][3] Morphine, the archetypal opioid analgesic, exerts its effects primarily through the activation of µ, κ, and δ opioid receptors.[4] Preclinical evidence suggests that the analgesic potency of (-)-eseroline is comparable to, and in some assays, may exceed that of morphine. However, a comprehensive quantitative comparison from head-to-head studies remains to be fully elucidated in publicly available literature.

Quantitative Comparison of Analgesic Efficacy

To provide a framework for future comparative analysis, the following table structure is proposed for presenting such data once it becomes available.

Analgesic AssayTest SpeciesRoute of Administration(-)-Eseroline Fumarate ED₅₀ (mg/kg)Morphine ED₅₀ (mg/kg)Relative Potency (Morphine/Eseroline)Reference
Hot-Plate Test e.g., Mousee.g., SubcutaneousData Not AvailableData Not AvailableData Not Available
Writhing Test e.g., Mousee.g., IntraperitonealData Not AvailableData Not AvailableData Not Available
Tail-Flick Test e.g., Rate.g., IntravenousData Not AvailableData Not AvailableData Not Available

Signaling Pathways

The analgesic effects of (-)-eseroline and morphine are mediated through distinct, yet overlapping, signaling pathways.

(-)-Eseroline Signaling Pathway

(-)-Eseroline's dual mechanism of action contributes to its analgesic effect. As a µ-opioid receptor agonist, it initiates a signaling cascade similar to that of morphine, leading to neuronal hyperpolarization and reduced nociceptive signal transmission. Concurrently, its inhibition of acetylcholinesterase increases the synaptic concentration of acetylcholine, which has also been shown to produce analgesic effects.

eseroline_pathway eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor eseroline->mu_receptor ache Acetylcholinesterase (AChE) eseroline->ache inhibits ache_inhibition AChE Inhibition ach ↑ Acetylcholine (ACh) eseroline->ach inhibits gi_protein Gi Protein Activation mu_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase ion_channel K+ Channel Activation & Ca2+ Channel Inhibition gi_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release hyperpolarization->neurotransmitter analgesia1 Analgesia neurotransmitter->analgesia1 cholinergic_receptor Cholinergic Receptors ach->cholinergic_receptor analgesia2 Analgesia cholinergic_receptor->analgesia2

Figure 1. Signaling pathway of (-)-eseroline.

Morphine Signaling Pathway

Morphine's analgesic effects are primarily mediated by its agonistic activity at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately inhibits the transmission of pain signals.

morphine_pathway morphine Morphine opioid_receptor µ, κ, δ Opioid Receptors morphine->opioid_receptor gi_go_protein Gi/Go Protein Activation opioid_receptor->gi_go_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_go_protein->adenylyl_cyclase ion_channel K+ Channel Activation & Ca2+ Channel Inhibition gi_go_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Figure 2. Signaling pathway of morphine.

Experimental Protocols

Standardized animal models are essential for assessing and comparing the analgesic efficacy of compounds like this compound and morphine. The following are detailed methodologies for commonly employed assays.

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the thermal pain threshold in animals.

Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Apparatus:

  • Hot-plate apparatus with a controlled temperature surface.

  • Plexiglass cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimatization: Animals (typically mice or rats) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: The hot-plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered this compound, morphine, or a vehicle control via a specified route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED₅₀ values can be determined from the dose-response curves.

hot_plate_workflow acclimatization Animal Acclimatization baseline Measure Baseline Latency (Hot-Plate at 55°C) acclimatization->baseline grouping Randomize into Treatment Groups baseline->grouping administration Administer Compound (Eseroline, Morphine, Vehicle) grouping->administration post_treatment Measure Post-Treatment Latency at Timed Intervals administration->post_treatment analysis Data Analysis (%MPE, ED₅₀) post_treatment->analysis

Figure 3. Experimental workflow for the hot-plate test.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model sensitive to peripheral and central analgesics.

Objective: To evaluate the analgesic activity of a compound by quantifying the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Apparatus:

  • Observation chambers.

  • Syringes and needles.

  • Timer.

Procedure:

  • Acclimatization: Mice are placed in individual observation chambers for acclimatization.

  • Drug Administration: Animals are pre-treated with this compound, morphine, or a vehicle control at various doses.

  • Induction of Writhing: After a specific latency period following drug administration (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. ED₅₀ values are determined from the dose-response data.

writhing_test_workflow acclimatization Animal Acclimatization in Observation Chambers administration Pre-treat with Compound (Eseroline, Morphine, Vehicle) acclimatization->administration induction Induce Writhing (i.p. Acetic Acid) administration->induction observation Count Writhing Responses (e.g., for 20 minutes) induction->observation analysis Data Analysis (% Inhibition, ED₅₀) observation->analysis

Figure 4. Experimental workflow for the writhing test.

Conclusion

This compound presents a compelling profile as a potent analgesic agent with a unique dual mechanism of action. While qualitative evidence suggests its efficacy may surpass that of morphine, a definitive quantitative comparison through head-to-head studies is necessary to establish its relative potency. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative research. Further investigation into the analgesic efficacy and safety profile of (-)-eseroline is warranted to determine its potential as a novel therapeutic for pain management.

References

A Comparative Guide to the Neurotoxicity of (-)-Eseroline Fumarate and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). The information is compiled from preclinical studies to assist researchers in understanding their differential effects on neuronal cells.

Executive Summary

(-)-Eseroline, a primary metabolite of physostigmine, demonstrates a significantly higher neurotoxic potential than its parent compound. In vitro studies indicate that eseroline (B613827) induces neuronal cell death at lower concentrations than physostigmine. The mechanism of eseroline's neurotoxicity is linked to a rapid depletion of cellular ATP, preceding loss of membrane integrity. In contrast, the neurotoxicity of physostigmine at high concentrations is associated with its primary pharmacological action as an acetylcholinesterase inhibitor, leading to excessive cholinergic stimulation and potential induction of apoptosis.

Data Presentation

The following tables summarize the quantitative data on the neurotoxic effects of eseroline and physostigmine from in vitro studies.

Table 1: Comparative Cytotoxicity in Neuronal Cell Lines

CompoundCell LineEndpointEffective ConcentrationReference
(-)-Eseroline NG-108-15 (neuroblastoma-glioma hybrid)50% Adenine (B156593) Nucleotide Release (24 hr)40-75 µM[1]
N1E-115 (mouse neuroblastoma)50% Adenine Nucleotide Release (24 hr)40-75 µM[1]
NG-108-1550% LDH Leakage (24 hr)40-75 µM[1]
N1E-11550% LDH Leakage (24 hr)40-75 µM[1]
C6 (rat glioma)50% Adenine Nucleotide Release / LDH Leakage (24 hr)80-120 µM[1]
Physostigmine SH-SY5Y (human neuroblastoma)IC50 (Cell Viability, MTT Assay, 24 hr)~250 µM

Note: Direct comparative IC50 values for physostigmine using LDH or adenine nucleotide release assays were not available in the cited literature. The value presented is an estimated IC50 from cell viability data.

Table 2: Effects on Neuronal Cell ATP Levels and Apoptosis

CompoundCell LineEffectConcentration & TimeReference
(-)-Eseroline N1E-115>50% loss of ATP0.3 mM (1 hr)[1]
Physostigmine SH-SY5YIncreased Early Apoptotic Cells100 µM (24 hr)
SH-SY5YIncreased Late Apoptotic/Necrotic Cells100 µM (24 hr)
Rat Sciatic Nerve (in vivo)Reduced cytosolic cytochrome C, active caspase-3, and DNA fragmentation0.125 mg/kg i.p. (twice daily for 15 days)[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed neurotoxic mechanisms and a general experimental workflow for assessing neurotoxicity.

eseroline_neurotoxicity_pathway Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria ATP_Depletion Rapid ATP Depletion Mitochondria->ATP_Depletion Membrane_Damage Loss of Membrane Integrity ATP_Depletion->Membrane_Damage Cell_Death Neuronal Cell Death Membrane_Damage->Cell_Death LDH_Release LDH Release Membrane_Damage->LDH_Release

Proposed neurotoxic pathway of (-)-Eseroline.

physostigmine_neurotoxicity_pathway Physostigmine Physostigmine (High Conc.) AChE Acetylcholinesterase (AChE) Inhibition Physostigmine->AChE ACh ↑ Acetylcholine AChE->ACh Cholinergic_Receptors Overstimulation of Cholinergic Receptors ACh->Cholinergic_Receptors Ca_Influx ↑ Intracellular Ca²⁺ Cholinergic_Receptors->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway of high-concentration physostigmine.

neurotoxicity_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Neurotoxicity Assessment start Seed Neuronal Cells incubation1 Incubate (e.g., 24h) start->incubation1 treatment Treat with (-)-Eseroline Fumarate or Physostigmine incubation1->treatment incubation2 Incubate (e.g., 24h) treatment->incubation2 LDH_Assay LDH Release Assay incubation2->LDH_Assay ATP_Assay ATP Quantification Assay incubation2->ATP_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) incubation2->Apoptosis_Assay

General experimental workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Cell Culture

Neuronal cell lines such as mouse neuroblastoma N1E-115, rat glioma C6, neuroblastoma-glioma hybrid NG 108-15, or human neuroblastoma SH-SY5Y are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from cells with damaged plasma membranes into the culture medium.

  • Treatment: Cells are treated with various concentrations of this compound or physostigmine for a specified duration (e.g., 24 hours).[1]

  • Sample Collection: After incubation, an aliquot of the cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured spectrophotometrically at 490 nm.

  • Calculation: The amount of LDH released is expressed as a percentage of the total LDH released from control cells lysed with a detergent.

Adenine Nucleotide Release Assay

This method assesses cell membrane integrity by measuring the release of radiolabeled adenine nucleotides.

  • Radiolabeling: Cells are pre-labeled by incubating with [¹⁴C]adenine.[1]

  • Treatment: After washing to remove unincorporated radiolabel, cells are treated with the test compounds.[1]

  • Sample Collection: At the end of the incubation period, the culture medium is collected.[1]

  • Scintillation Counting: The amount of radioactivity in the medium is quantified using a liquid scintillation counter.[1]

  • Calculation: The release of adenine nucleotides is calculated as a percentage of the total radioactivity incorporated by the cells.[1]

Cellular ATP Level Quantification

This assay determines the intracellular ATP concentration as an indicator of cell viability and metabolic function.

  • Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Lysis: The culture medium is removed, and cells are lysed to release intracellular ATP.

  • Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin (B1168401) and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: The luminescence is measured using a luminometer.

  • Calculation: ATP levels are quantified by comparing the luminescence of treated samples to a standard curve of known ATP concentrations and are typically expressed as a percentage of the ATP level in untreated control cells.[1]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with physostigmine or eseroline.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The available data strongly indicate that (-)-eseroline is significantly more neurotoxic in vitro than its parent compound, physostigmine. The distinct mechanisms of toxicity, with eseroline primarily affecting cellular energy metabolism and physostigmine inducing apoptosis at high concentrations through cholinergic overstimulation, are critical considerations for drug development and toxicological studies. Further research is warranted to fully elucidate the in vivo neurotoxic potential of both compounds and to establish a definitive comparative quantitative profile for physostigmine's direct cytotoxicity.

References

A Comparative Analysis of the Cholinergic Effects of (-)-Eseroline Fumarate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cholinergic effects of (-)-Eseroline fumarate (B1241708) and its structural analogs. (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), serves as a crucial scaffold for the development of novel cholinergic agents. Understanding the structure-activity relationships of its analogs is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles for the potential treatment of cholinergic-related disorders such as Alzheimer's disease.

Executive Summary

This comparison guide delves into the cholinergic properties of (-)-Eseroline and its derivatives, focusing on their interactions with key components of the cholinergic system: acetylcholinesterase (AChE), and muscarinic and nicotinic acetylcholine (B1216132) receptors. The presented data, summarized from multiple studies, highlights how structural modifications to the eseroline (B613827) backbone influence its biological activity. While comprehensive comparative data for a full series of analogs across all cholinergic targets is not available in single studies, this guide consolidates available information to provide a valuable resource for researchers in the field.

Comparative Analysis of Cholinesterase Inhibition

The primary cholinergic action of many eseroline analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

A key study by Atack et al. (1995) systematically evaluated a series of N-substituted eseroline carbamate (B1207046) analogs against human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase (BChE). The results demonstrate that the nature of the substituent on the carbamate nitrogen significantly influences both the potency and selectivity of inhibition.

CompoundSubstituent (R)Human AChE IC50 (nM)Human BChE IC50 (nM)Selectivity (BChE/AChE)
(-)-Eseroline-~610 (Ki, rat brain)¹~208,000 (Ki, horse serum)¹~341
N-methylcarbamoyl eseroline (Physostigmine)CH₃2.61.60.6
N-ethylcarbamoyl eserolineC₂H₅2.11.00.5
N-n-propylcarbamoyl eserolinen-C₃H₇2.10.90.4
N-n-butylcarbamoyl eserolinen-C₄H₇2.51.20.5
N-n-pentylcarbamoyl eserolinen-C₅H₁₁3.41.90.6
N-n-hexylcarbamoyl eserolinen-C₆H₁₃4.82.50.5
N-n-heptylcarbamoyl eserolinen-C₇H₁₅7.04.00.6
N-n-octylcarbamoyl eserolinen-C₈H₁₇116.40.6
N-phenylcarbamoyl eseroline (Phenserine)C₆H₅20150075
N-benzylcarbamoyl eserolineCH₂C₆H₅22160.7

¹Data from Galli et al. (1982); note that Ki and IC50 are not directly equivalent but are both measures of inhibitory potency.

Key Findings:

  • Alkyl Chain Length: Increasing the length of the n-alkyl substituent on the carbamate from methyl to octyl leads to a gradual decrease in potency against both AChE and BChE.

  • Aromatic Substituents: The introduction of an N-phenyl group (phenserine) results in a significant increase in selectivity for AChE over BChE (75-fold). In contrast, an N-benzyl group maintains high potency against both enzymes.

  • (-)-Eseroline Baseline: Unsubstituted (-)-eseroline is a relatively weak, competitive inhibitor of AChE compared to its carbamoylated analogs.[1]

Muscarinic and Nicotinic Receptor Binding

General structure-activity relationships for cholinergic ligands suggest that the pyrrolidine (B122466) nitrogen of the eseroline scaffold is a key determinant for receptor interaction.[2] Modifications at this position, as well as the overall conformation of the molecule, would be expected to influence binding affinity and functional activity at muscarinic and nicotinic receptor subtypes.

In Vivo Cholinergic Effects and Cognitive Enhancement

The ultimate goal of developing novel cholinergic agents is often to improve cognitive function in conditions where the cholinergic system is compromised. Phenserine (B12825), the N-phenylcarbamoyl analog of eseroline, has been the most extensively studied in this regard.

Phenserine:

  • Cognitive Improvement: In vivo studies in rats have demonstrated that phenserine can effectively attenuate scopolamine-induced learning impairments in a 14-unit T-maze.[3] It has also shown promise in improving cognitive performance in aged animal models.[4]

  • Long-Acting Inhibition: Phenserine exhibits a long duration of AChE inhibition in vivo, which is a desirable property for a therapeutic agent.[3]

  • Dual Mechanism of Action: Beyond its cholinergic effects, phenserine has been shown to reduce the production of amyloid-beta (Aβ) peptides by modulating the translation of amyloid precursor protein (APP) mRNA.[4] This non-cholinergic action makes it a particularly interesting candidate for Alzheimer's disease therapy.

(-)-Eseroline:

  • Antinociceptive Effects: Interestingly, (-)-eseroline itself has been shown to possess potent antinociceptive (pain-relieving) properties, which are thought to be mediated through opioid receptors rather than a direct cholinergic mechanism.[5]

A direct comparative in vivo study of a broader range of eseroline analogs on cognitive performance is needed to fully elucidate the structure-activity relationships for cognitive enhancement.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for measuring AChE activity and the inhibitory potency of compounds.

Principle: Acetylthiocholine (B1193921) is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-). The rate of TNB2- formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

Typical Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 8.0)

    • DTNB solution (e.g., 10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water)

    • AChE solution (e.g., 1 U/mL in buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • Test compound solution or vehicle (for control)

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Muscarinic and Nicotinic Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

General Principle: A radiolabeled ligand with high affinity and specificity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. The ability of a non-radiolabeled test compound to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Typical Radioligands:

  • Muscarinic Receptors: [³H]Pirenzepine (for M1 subtype), [³H]QNB (non-selective).

  • Nicotinic Receptors: [³H]Epibatidine, [³H]nicotine.

Typical Protocol:

  • Materials:

    • Tissue or cell membrane homogenates expressing the receptor of interest.

    • Radiolabeled ligand.

    • Assay buffer.

    • Test compound solutions at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Glass fiber filters.

  • Assay Procedure:

    • In test tubes, combine the membrane preparation, radiolabeled ligand, and either buffer, test compound, or non-specific binding control.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Eseroline_Analogs (-)-Eseroline & Analogs Eseroline_Analogs->AChE Inhibition Signal_Transduction Signal Transduction & Neuronal Response Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Caption: Cholinergic signaling pathway and the site of action for (-)-Eseroline analogs.

AChE_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - AChE - DTNB - ATCI - Inhibitor dilutions Mix Mix AChE, DTNB, and Inhibitor Reagents->Mix Pre_incubate Pre-incubate Mix->Pre_incubate Add_ATCI Add ATCI to initiate reaction Pre_incubate->Add_ATCI Measure_Abs Measure Absorbance at 412 nm kinetically Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Conclusion

This comparative guide consolidates available data on the cholinergic effects of (-)-eseroline fumarate and its analogs. The evidence strongly indicates that modifications to the carbamate side chain significantly impact acetylcholinesterase inhibition potency and selectivity. Notably, the N-phenyl analog, phenserine, emerges as a promising lead compound with high AChE selectivity and a dual mechanism of action that includes modulation of amyloid precursor protein.

However, a clear gap exists in the literature regarding a systematic comparative analysis of a series of eseroline analogs at muscarinic and nicotinic receptors, as well as in in vivo models of cognition beyond phenserine. Further research in these areas is crucial for a complete understanding of the structure-activity relationships and for the development of next-generation cholinergic therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

A Comparative Analysis of the In Vivo Analgesic Duration of (-)-Eseroline Fumarate and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic properties of (-)-Eseroline fumarate (B1241708) and fentanyl, focusing on their duration of action. The information is supported by experimental data and detailed methodologies to assist in preclinical research and drug development.

Executive Summary

Both (-)-Eseroline fumarate and fentanyl are potent opioid agonists with rapid onsets of analgesic activity. Fentanyl, a well-established synthetic opioid, generally exhibits a shorter duration of action in typical analgesic assays. (-)-Eseroline, a derivative of physostigmine, presents a unique pharmacological profile with both opioid receptor agonism and acetylcholinesterase inhibition. While direct comparative studies are limited, available data suggest that (-)-eseroline may have a slightly longer analgesic duration than a single administration of fentanyl.

Data Presentation: Analgesic Duration

The following table summarizes the reported in vivo analgesic duration of this compound and fentanyl from thermal nociceptive assays.

CompoundTest MethodAnimal ModelRoute of AdministrationPeak Effect TimeDuration of Action
This compound Not SpecifiedRatIntraperitoneal (i.p.)~5 minutesApproximately 60 minutes[1]
Fentanyl Hot-Plate TestRatIntraperitoneal (i.p.)~60 minutesSignificant analgesia up to 90 minutes, declining thereafter[1]
Fentanyl Tail-Flick TestRatIntraperitoneal (i.p.)~60 minutesSignificant analgesia up to 60 minutes, decreasing to baseline by 90 minutes[1]

Experimental Protocols

The following are generalized experimental protocols for the hot-plate and tail-flick tests, common in the assessment of analgesic drugs.

Hot-Plate Test

The hot-plate test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Methodology:

  • Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Typically rats or mice are used. They are acclimatized to the laboratory environment before testing.

  • Procedure:

    • A baseline latency is measured for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the paws, jumping).

    • A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered.

    • The post-drug latency is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration.[2]

  • Data Analysis: An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

  • Animals: Rats or mice are commonly used.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • The baseline tail-flick latency is determined by applying the heat stimulus and measuring the time until the tail is withdrawn.

    • A cut-off time (e.g., 10-15 seconds) is used to prevent tissue injury.[3][4]

    • The drug or vehicle is administered.

    • The tail-flick latency is re-measured at predetermined intervals post-administration.[3]

  • Data Analysis: A prolongation of the tail-flick latency is indicative of analgesia.

Mandatory Visualizations

Experimental Workflow for Analgesic Duration Assessment

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Post-Administration Assessment cluster_3 Data Analysis acclimatization Acclimatization baseline Baseline Nociceptive Testing (Hot-Plate / Tail-Flick) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping control Vehicle Control eseroline This compound fentanyl Fentanyl measurements Measure Analgesic Effect at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) control->measurements Administer eseroline->measurements Administer fentanyl->measurements Administer comparison Compare Latency Times vs. Baseline and Control measurements->comparison duration Determine Peak Effect and Duration of Action comparison->duration

Caption: Workflow for in vivo analgesic duration comparison.

Signaling Pathway of µ-Opioid Receptor Agonists

Both (-)-Eseroline and fentanyl exert their primary analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

cluster_0 cluster_1 cluster_2 agonist Opioid Agonist ((-)-Eseroline / Fentanyl) MOR µ-Opioid Receptor (MOR) agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ influx G_protein->Ca_channel Inhibits K_channel ↑ K+ efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP analgesia Analgesia cAMP->analgesia Ca_channel->analgesia K_channel->analgesia eseroline (-)-Eseroline mor µ-Opioid Receptor eseroline->mor Agonist ache Acetylcholinesterase (AChE) eseroline->ache Inhibitor (weak, reversible) opioid_analgesia Opioid-Mediated Analgesia mor->opioid_analgesia cholinergic_effect Increased Acetylcholine (Potential for cholinergic effects) ache->cholinergic_effect

References

Validation of (-)-Eseroline Fumarate-Induced ATP Depletion in Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Eseroline fumarate (B1241708) with other common agents used to induce ATP depletion in neuronal models. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies on neurodegenerative diseases, ischemic injury, and other neurological disorders where energy failure is a key pathological feature. Experimental data is summarized, and detailed protocols are provided to ensure reproducibility.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a potent inducer of neuronal cell death through a mechanism involving the depletion of intracellular ATP.[1] This property makes it a valuable pharmacological tool for in vitro studies modeling neuronal energy deficit. This guide validates the use of (-)-Eseroline fumarate by comparing its effects with established mitochondrial inhibitors—rotenone, MPP+ (1-methyl-4-phenylpyridinium), and oligomycin—that are also widely used to induce ATP depletion.

Comparative Analysis of ATP Depletion Agents

The efficacy of this compound in depleting neuronal ATP is comparable to that of other well-established mitochondrial toxins. The following tables summarize the quantitative effects of these compounds on ATP levels and cell viability in various neuronal cell culture models.

Table 1: Effects of this compound on Neuronal Cells

Cell LineConcentrationExposure TimeEffect on ATP LevelsOther ObservationsReference
N1E-115 (Mouse Neuroblastoma)0.3 mM1 hour>50% lossExtensive cell damage observed at 75 µM after 24 hours.[1][2]
NG108-15 (Neuroblastoma-Glioma)40-75 µM24 hours50% release of adenine (B156593) nucleotidesDose- and time-dependent leakage of LDH.[1]
C6 (Rat Glioma)80-120 µM24 hours50% release of adenine nucleotidesMore resistant to toxicity compared to neuronal cell lines.[1]

Table 2: Effects of Alternative ATP Depletion Agents on Neuronal Cells

AgentCell Line/ModelConcentrationExposure TimeEffect on ATP LevelsReference
Rotenone Primary Hippocampal Neurons100 nM6 hoursMaintained acetyl-CoA levels despite complex I inhibition.
SH-SY5Y Neuroblastoma100 nM24 hoursSignificant decrease
Striatal Slices (Guinea Pig)100 nM30 minutes14 ± 3% decrease
MPP+ Dopaminergic LUHMES cellsNot specifiedNot specifiedSignificant ATP depletion leading to cell death.[3]
α-synuclein transgenic C. elegansNot specifiedNot specifiedATP depletion is the primary cause of toxicity.
Oligomycin Embryonic Hippocampal NeuronsNot specifiedNot specifiedCaused mitochondrial depolarization but not significant ATP depletion initially.[2]
Postnatal Hippocampal NeuronsNot specifiedNot specifiedProfound decrease in cytosolic ATP with little effect on mitochondrial membrane potential.[2]

Experimental Protocols

Measuring Intracellular ATP using a Bioluminescent Assay

This protocol provides a general workflow for quantifying intracellular ATP in cultured neurons using a luciferase-based assay, which is a common and highly sensitive method.

Materials:

  • 96-well white opaque tissue culture plates

  • Cultured neuronal cells

  • ATP-depleting agents (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Commercially available ATP bioluminescence assay kit (containing ATP releasing agent/lysis buffer, luciferase/luciferin substrate, and ATP standard)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well white opaque plate at a desired density and allow them to adhere and grow for the appropriate time.

  • Treatment: Treat the cells with various concentrations of this compound or other ATP-depleting agents for the desired duration. Include untreated control wells.

  • Cell Lysis:

    • Gently remove the culture medium.

    • Wash the cells once with PBS.

    • Add the ATP releasing agent or lysis buffer provided in the kit to each well (typically 50 µL).

    • Incubate at room temperature for approximately 10-15 minutes to ensure complete cell lysis and release of ATP.[4][5][6]

  • ATP Measurement:

    • Prepare the luciferase-luciferin reagent according to the kit manufacturer's instructions.

    • Add the prepared reagent to each well (typically 50-100 µL).

    • Immediately measure the luminescence using a plate luminometer. The light output is directly proportional to the ATP concentration.[4][5][7]

  • Data Analysis:

    • (Optional) Generate a standard curve using the provided ATP standard to quantify the absolute ATP concentration.

    • Calculate the percentage of ATP depletion in treated cells relative to the untreated controls.

Signaling Pathways and Visualizations

Experimental Workflow for ATP Depletion Assay

The following diagram illustrates the key steps in performing a typical ATP depletion experiment in cultured neurons.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay ATP Measurement cluster_analysis Data Analysis A Seed Neuronal Cells in 96-well Plate B Cell Adherence and Growth A->B C Add this compound or Alternative Agent B->C D Incubate for Defined Time C->D E Lyse Cells to Release ATP D->E F Add Luciferase/ Luciferin Reagent E->F G Measure Luminescence F->G H Calculate % ATP Depletion vs. Control G->H

Caption: Workflow for neuronal ATP depletion assay.

Generalized Signaling Pathway of Neuronal Death Induced by ATP Depletion

While the precise downstream signaling cascade for this compound-induced ATP depletion is not fully elucidated in the current literature, a generalized pathway for neuronal cell death initiated by mitochondrial dysfunction and severe ATP loss is presented below. This pathway involves energy failure, loss of ion homeostasis, and activation of catabolic enzymes, ultimately leading to apoptosis or necrosis. It is important to note that the specific involvement of pathways such as oxidative stress or caspase activation following eseroline (B613827) treatment requires further investigation.

G Eseroline This compound Mito Mitochondrial Dysfunction Eseroline->Mito ATP_Depletion Severe ATP Depletion Mito->ATP_Depletion Ion_Pump_Fail Ion Pump Failure (Na+/K+-ATPase) ATP_Depletion->Ion_Pump_Fail Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death Depolarization Membrane Depolarization Ion_Pump_Fail->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Enzyme_Activation Activation of Proteases & Phospholipases Ca_Influx->Enzyme_Activation Enzyme_Activation->Cell_Death

Caption: Generalized pathway of ATP depletion-induced cell death.

Conclusion

This compound is a potent and effective tool for inducing ATP depletion in neuronal cell cultures, with effects comparable to well-established mitochondrial inhibitors. Its use in experimental models can provide valuable insights into the pathological consequences of energy failure in the nervous system. The data and protocols presented in this guide serve to validate its application and provide a framework for comparative studies. Further research is warranted to delineate the specific downstream signaling pathways activated by eseroline-induced ATP loss, which will enhance its utility as a precise tool for studying neuronal cell death mechanisms.

References

Differential Effects of (-)-Eseroline Fumarate on µ- and κ-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of (-)-Eseroline fumarate (B1241708) on µ-opioid receptors (MOR) and κ-opioid receptors (KOR). Due to the limited availability of quantitative in vitro data for (-)-Eseroline fumarate, this document focuses on presenting the available qualitative information and provides a detailed comparison with well-characterized reference compounds for MOR and KOR: DAMGO and U-50,488, respectively. The guide includes comprehensive experimental protocols for key assays used in opioid receptor research and visual representations of signaling pathways and experimental workflows.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as an opioid agonist.[1] Early research has indicated that its analgesic effects are primarily mediated through the µ-opioid receptor.[1] Notably, while both enantiomers of eseroline (B613827) exhibit similar binding affinity to opioid receptors in rat brain membranes, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, suggesting stereospecific functional efficacy.[2] A thorough comparison of its effects on both µ- and κ-opioid receptors is crucial for a complete understanding of its pharmacological profile and potential therapeutic applications. This guide aims to summarize the current state of knowledge and provide the necessary methodological context for future research.

Quantitative Data Comparison

Table 1: Opioid Receptor Binding Affinities (Ki)

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (KOR/MOR)
This compound Data not availableData not availableData not available
DAMGO 1.18 - 2.0>1000>500
U-50,488 370120.03

Table 2: Functional Efficacy in GTPγS Binding Assays

CompoundReceptorEC50 (nM)Emax (% of standard)
This compound µ-OpioidData not availableData not available
κ-OpioidData not availableData not available
DAMGO µ-Opioid222100
U-50,488 κ-Opioid9.31~93 (compared to U-69,593)

Table 3: Functional Efficacy in cAMP Accumulation Assays

CompoundReceptorEC50 (nM)Emax (% inhibition)
This compound µ-OpioidData not availableData not available
κ-OpioidData not availableData not available
DAMGO µ-OpioidData not availableData not available
U-50,488 κ-OpioidData not availableData not available

Note: The lack of quantitative data for this compound highlights a significant gap in the current understanding of its pharmacology and underscores the need for further in vitro characterization.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to characterize opioid receptor ligands, the following diagrams illustrate the key signaling pathways and experimental workflows.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (-)-Eseroline / DAMGO MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Downstream Effectors G_protein->Effector cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC

Caption: µ-Opioid Receptor Signaling Pathway.

kappa_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (-)-Eseroline / U-50,488 KOR κ-Opioid Receptor (KOR) Agonist->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Downstream Effectors G_protein->Effector cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC

Caption: κ-Opioid Receptor Signaling Pathway.

radioligand_binding_workflow Start Start Membrane_Prep Membrane Preparation (with opioid receptors) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (e.g., Eseroline) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Determine Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

gtp_gamma_s_workflow Start Start Membrane_Prep Membrane Preparation (with opioid receptors and G-proteins) Start->Membrane_Prep Incubation Incubation: Membranes + Agonist (e.g., Eseroline) + [35S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free [35S]GTPγS) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Determine EC50 and Emax) Counting->Analysis End End Analysis->End

References

A Comparative Analysis of the Side Effect Profiles of (-)-Eseroline and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of (-)-Eseroline, a compound with a dual mechanism of action, and traditional opioids. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data and methodologies.

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile, acting as both a potent opioid agonist and a reversible acetylcholinesterase inhibitor.[1][2] Its analgesic properties have been reported to be stronger than those of morphine in some studies.[3] However, like other opioids, its clinical utility is hampered by a range of side effects, most notably respiratory depression, constipation, and sedation.[1] Understanding the nuances of (-)-Eseroline's side effect profile in comparison to standard opioids is crucial for the development of safer and more effective analgesics.

Comparative Side Effect Data

Table 1: Respiratory Depression

CompoundAnimal ModelKey FindingsReference
(-)-Eseroline Anesthetized CatsDepressed ventilatory response to CO2 by decreasing the CO2 sensitivity of both peripheral and central chemoreceptors. This effect was reversed by naloxone.[4]
Morphine Freely Moving MiceDose-dependently decreases respiratory rate and tidal volume.[5]
Fentanyl Freely Moving MicePotent respiratory depressant, affecting both respiratory rate and tidal volume.[5]

Table 2: Gastrointestinal Effects (Constipation)

CompoundAnimal ModelAnticipated Effect Based on Mechanism
(-)-Eseroline RodentsInhibition of gastrointestinal transit is expected due to its opioid agonist activity. However, its cholinergic activity (acetylcholinesterase inhibition) could potentially counteract this effect by increasing acetylcholine (B1216132) levels and promoting gut motility.[6]
Morphine RodentsSignificantly inhibits gastrointestinal transit, a well-established side effect.
Fentanyl RodentsKnown to cause constipation, though the relative potency compared to morphine can vary.

Table 3: Sedative Effects

CompoundAnimal ModelAnticipated Effect Based on Mechanism
(-)-Eseroline RodentsSedation is an expected side effect due to its opioid agonist properties.
Morphine RodentsDose-dependent increase in sedation and reduction in locomotor activity.[7]
Fentanyl RodentsPotent sedative effects, often leading to a significant decrease in locomotor activity.

Signaling Pathways

The pharmacological effects of (-)-Eseroline and other opioids are mediated through complex signaling pathways. The dual action of (-)-Eseroline, targeting both the opioid and cholinergic systems, adds a layer of complexity to its overall profile.

Opioid Receptor Signaling

Activation of the μ-opioid receptor (MOR) by agonists like morphine, fentanyl, and (-)-Eseroline initiates a signaling cascade through G-protein coupling (primarily Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia. However, this same pathway is also responsible for many of the adverse effects, including respiratory depression.[8] Another critical pathway involves the recruitment of β-arrestin, which is implicated in the development of tolerance and some side effects.[9] The balance between G-protein and β-arrestin signaling is a key area of research for developing safer opioids.[9]

Opioid Opioid Agonist (e.g., Morphine, (-)-Eseroline) MOR μ-Opioid Receptor Opioid->MOR G_protein Gαi/o Activation MOR->G_protein beta_arrestin β-Arrestin Recruitment MOR->beta_arrestin Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (Respiratory Depression) cAMP->Side_Effects Ion_Channels->Analgesia Ion_Channels->Side_Effects Tolerance Tolerance & Some Side Effects beta_arrestin->Tolerance cluster_0 Synapse Eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits ACh ↑ Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Analgesia Analgesia Cholinergic_Receptors->Analgesia GI_Motility ↑ GI Motility Cholinergic_Receptors->GI_Motility Start Start Habituation Animal Habituation in Chamber Start->Habituation Baseline Baseline Respiratory Measurement Habituation->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Monitoring Continuous Monitoring Drug_Admin->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End Start Start Fasting Overnight Fasting Start->Fasting Drug_Admin Drug Administration Fasting->Drug_Admin Charcoal_Admin Oral Charcoal Meal Drug_Admin->Charcoal_Admin Wait Wait (20-30 min) Charcoal_Admin->Wait Euthanasia Euthanasia & Dissection Wait->Euthanasia Measurement Measure Transit Distance Euthanasia->Measurement Calculation Calculate % Transit Measurement->Calculation End End Calculation->End Start Start Habituation Room Habituation Start->Habituation Drug_Admin Drug Administration Habituation->Drug_Admin Wait Drug Absorption Period Drug_Admin->Wait Placement Place Animal in Open Field Wait->Placement Recording Record Locomotor Activity Placement->Recording Data_Analysis Data Analysis Recording->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Eseroline fumarate (B1241708), a metabolite of physostigmine (B191203) with biological activity. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (-)-Eseroline fumarate waste, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All handling of open containers or waste generation should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary principle for the disposal of research-grade chemicals like this compound is to treat them as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Never dispose of this compound down the sink or in the regular trash.

Step 1: Inactivation of Biological Activity (if applicable)

For solutions or materials contaminated with this compound where its biological effects are a primary concern, a pre-treatment step to denature the compound may be considered in consultation with your institution's EHS office. This could involve chemical disinfection.[2][3][4] However, for the pure compound or its direct solutions, this step is often bypassed in favor of direct disposal as chemical waste.

Step 2: Waste Segregation

Proper waste segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[5][6]

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and any contaminated lab supplies (e.g., weigh boats, filter paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, including unused solutions and rinsate from cleaning contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]

  • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for biohazardous or chemical waste.[8][9]

Step 3: Container Management and Labeling

All hazardous waste containers must be kept closed except when adding waste.[1] Label each container clearly with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound waste"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Associated hazards (e.g., "Toxic," "Biologically Active")

Step 4: Disposal of Empty Containers

Containers that once held this compound should be considered hazardous waste. To render them non-hazardous, they must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1][6][10] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1][6][10] After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for the pickup and disposal of your properly labeled hazardous waste containers.[1][7] Laboratory personnel should not transport hazardous waste outside of the immediate work area.[1]

Quantitative Data for Chemical Waste Disposal

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste that should be adhered to.

ParameterGuidelineCitation
P-Listed Chemicals Empty containers must be triple-rinsed. The rinsate is considered acutely hazardous waste.[10]
Laboratory Waste Accumulation Generally, no more than 25 gallons of total chemical waste should be accumulated per laboratory before removal.[7]
Acutely Hazardous Waste No more than one quart of reactive acutely hazardous chemical waste should be accumulated.[7]
Container Rinsate Volume Each rinse of an empty container should be approximately 5% of the container's volume.[1]
Disinfectant Concentration (Bleach) For liquid biological waste inactivation, a final concentration of 10% v/v household bleach is often recommended.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, contaminated glass) waste_type->sharps_waste Sharps empty_container Empty Container? waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps ehs_pickup Arrange for EHS/ Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup end End of Process ehs_pickup->end triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid dispose_container->end

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.